molecular formula C8H11N B145954 Bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2234-26-6

Bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B145954
CAS No.: 2234-26-6
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6), also known as 2-Norbornanecarbonitrile, is a nitrile derivative of the norbornane scaffold. This compound is characterized as a white to beige powder with a molecular weight of 121.18 g/mol and a boiling point of 73-75 °C at 10 mm Hg . It is supplied as a mixture of endo and exo isomers . As a strained hydrocarbon system, norbornane and its derivatives are valuable building blocks in organic synthesis and are commonly used in the production of rubber, epoxies, and perfumes . Researchers value this carbonitrile for its functional group, which offers a versatile handle for further chemical transformations. This product is classified as an Extremely Hazardous Substance under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002) and is subject to strict reporting requirements by facilities that produce, store, or use it in significant quantities . It is labeled with the signal word "Danger" and carries hazard statements regarding its flammability and toxicity if inhaled or in contact with skin . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHKEUUHTHVKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870431
Record name 2-Norbornanecarbonitrile
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Molecular Weight

121.18 g/mol
Source PubChem
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CAS No.

2234-26-6, 3211-87-8, 3211-90-3
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Norbornane-2-carbonitrile
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Record name endo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name exo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name 2-Norbornanecarbonitrile
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Record name Norbornane-2-carbonitrile
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Record name NORBORNANE-2-CARBONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile, a valuable bicyclic nitrile derivative with applications in medicinal chemistry and materials science. This document details the well-established two-step synthetic route, including the Diels-Alder reaction to form the intermediate, 5-norbornene-2-carbonitrile (B1293559), and its subsequent catalytic hydrogenation. Experimental protocols, quantitative data, and reaction pathways are presented to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a robust and efficient two-step process. The first step involves the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and acrylonitrile (B1666552) to yield 5-norbornene-2-carbonitrile. The second step is the saturation of the carbon-carbon double bond in the norbornene ring system via catalytic hydrogenation to afford the final product.

Synthesis_Pathway Cyclopentadiene Cyclopentadiene Intermediate 5-Norbornene-2-carbonitrile (endo/exo mixture) Cyclopentadiene->Intermediate Diels-Alder Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate FinalProduct This compound (endo/exo mixture) Intermediate->FinalProduct Catalytic Hydrogenation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Norbornene-2-carbonitrile via Diels-Alder Reaction

The Diels-Alder reaction between cyclopentadiene and acrylonitrile is a well-established method for the formation of the bicyclo[2.2.1]heptene framework. Cyclopentadiene is typically generated in situ by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene (B1670491). The reaction of cyclopentadiene with acrylonitrile proceeds readily to form a mixture of endo and exo isomers of 5-norbornene-2-carbonitrile, with the endo isomer generally being the major product due to favorable secondary orbital interactions in the transition state.

Experimental Workflow:

Diels_Alder_Workflow A Reactant Charging Dicyclopentadiene and acrylonitrile are charged into a sealed reaction vessel. B In situ Cracking & Reaction The vessel is heated to ~185°C. Dicyclopentadiene cracks to cyclopentadiene, which then reacts with acrylonitrile. A->B C Reaction Monitoring & Work-up The reaction is monitored for completion. The crude product is then purified. B->C D Purification Purification is achieved by vacuum distillation to yield 5-norbornene-2-carbonitrile. C->D

Caption: Workflow for the Diels-Alder synthesis of 5-norbornene-2-carbonitrile.

Detailed Protocol:

A procedure for the Diels-Alder reaction of cyclopentadiene and acrylonitrile can be adapted from a sealed tube method.[1]

  • Reactant Preparation: In a sealed reaction vessel, combine dicyclopentadiene and acrylonitrile. A slight excess of dicyclopentadiene (1.1 equivalents) can be used.

  • Reaction Conditions: Heat the sealed vessel to approximately 185°C. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to form cyclopentadiene, which then reacts in situ with acrylonitrile.[1] The reaction time will depend on the specific scale and equipment used and should be monitored for completion.

  • Work-up and Purification: After cooling the reaction vessel, the crude product, a mixture of endo and exo isomers of 5-norbornene-2-carbonitrile, can be purified by vacuum distillation.[2]

Quantitative Data:

ParameterValue/RangeReference
Reaction Temperature~185 °C[1]
Reactant RatioDicyclopentadiene:Acrylonitrile (1.1:1)[1]
Endo/Exo RatioTypically favors the endo isomer. At lower temperatures, the ratio can be as high as 80:20 (endo:exo).[3][4] At higher temperatures (~180°C), the ratio may approach 1:1.[1]
YieldNot explicitly stated for this specific reaction in the provided results, but Diels-Alder reactions of this type are generally high-yielding.
Step 2: Catalytic Hydrogenation of 5-Norbornene-2-carbonitrile

The saturation of the double bond in 5-norbornene-2-carbonitrile is achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This reaction proceeds under a hydrogen atmosphere to yield the final product, this compound, as a mixture of endo and exo isomers.

Experimental Workflow:

Hydrogenation_Workflow A Reactant & Catalyst 5-Norbornene-2-carbonitrile and Pd/C catalyst are placed in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. B Hydrogenation The vessel is purged and filled with hydrogen gas (atmospheric or higher pressure). The mixture is stirred vigorously. A->B C Reaction Monitoring & Work-up The reaction is monitored until hydrogen uptake ceases. The catalyst is removed by filtration. B->C D Purification The solvent is removed in vacuo to yield this compound. C->D

Caption: Workflow for the catalytic hydrogenation to this compound.

Detailed Protocol:

A general procedure for the catalytic hydrogenation of norbornene derivatives can be followed.[5]

  • Reaction Setup: In a hydrogenation apparatus, dissolve 5-norbornene-2-carbonitrile (1 equivalent) in a suitable solvent such as ethanol. Add a catalytic amount of 5% or 10% Palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Purge the reaction vessel with an inert gas, then introduce hydrogen gas. The reaction can be carried out at atmospheric pressure using a hydrogen balloon or at elevated pressures in a specialized hydrogenation reactor. Stir the mixture vigorously at room temperature.

  • Work-up and Purification: Monitor the reaction for the cessation of hydrogen uptake. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to afford this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data:

ParameterValue/RangeReference
Catalyst5% or 10% Palladium on Carbon[5]
Hydrogen PressureAtmospheric to several atmospheres[5]
Reaction TemperatureRoom Temperature[5]
SolventEthanol[5]
YieldHydrogenation of the double bond in norbornene systems is typically quantitative.

Isomer Considerations

The synthesis of this compound results in a mixture of endo and exo diastereomers. The initial Diels-Alder reaction primarily dictates the isomer ratio, with the endo isomer being the kinetic product and generally favored at lower temperatures.[3][4] At higher reaction temperatures, the ratio may shift towards the thermodynamically more stable exo isomer, or a mixture approaching 1:1 may be obtained.[1]

The separation of the endo and exo isomers can be challenging. For some derivatives of the bicyclo[2.2.1]heptane system, separation can be achieved by column chromatography or by derivatization followed by separation and subsequent regeneration of the desired functional group.[6] The specific method for separating the endo and exo isomers of this compound may require development and optimization based on the specific needs of the researcher.

Safety Considerations

  • Dicyclopentadiene: Handle in a well-ventilated fume hood. The cracking process should be conducted with appropriate safety precautions due to the high temperatures involved.

  • Acrylonitrile: Acrylonitrile is toxic and a suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use. The catalyst should be handled under an inert atmosphere when dry and should not be allowed to come into contact with flammable solvents in the presence of air. Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.[7]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions and scale.

References

An In-depth Technical Guide to the Chemical Properties of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Bicyclo[2.2.1]heptane-2-carbonitrile, a versatile bicyclic nitrile with significant applications in organic synthesis and medicinal chemistry. This document consolidates key data on its physical and spectroscopic characteristics, reactivity, synthesis, and biological relevance, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound, also known as norbornane-2-carbonitrile, is a saturated bicyclic compound with the molecular formula C₈H₁₁N. It exists as a mixture of two stereoisomers: endo and exo. The rigid bicyclo[2.2.1]heptane framework imparts unique steric and conformational properties, making it a valuable scaffold in the design of complex molecules.[1][2] It is classified as an extremely hazardous substance in the United States and requires strict handling and reporting protocols.[1]

Quantitative Physical Properties

The physical properties of this compound can vary slightly depending on the isomeric composition (endo vs. exo). The following table summarizes key quantitative data available for the compound, with specific isomer data noted where available.

PropertyValueIsomerReference(s)
Molecular Formula C₈H₁₁NMixture[2]
Molecular Weight 121.18 g/mol Mixture[2]
CAS Number 2234-26-6Mixture[1]
3211-87-8endo[1]
3211-90-3exo[1]
Melting Point 54-56 °CNot Specified
Boiling Point 195-197 °CNot Specified
Density 0.999 g/cm³ at 25 °CNot Specified[3]
Refractive Index (n²⁰/D) 1.488Not Specified[3]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene.Not Specified

Spectroscopic Data and Analysis

The structural elucidation of this compound and its derivatives is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the endo and exo isomers due to the distinct chemical environments of the protons and carbons in the rigid bicyclic system. The chemical shifts are influenced by the anisotropic effects of the nitrile group and the steric compression within the cage-like structure.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Atomexo-Isomerendo-Isomer
C1 42.141.3
C2 31.931.1
C3 30.130.6
C4 36.536.8
C5 24.822.8
C6 28.532.2
C7 35.135.5
CN 124.2124.5

Note: These are approximate values and can vary based on the solvent and specific experimental conditions. Data compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group (C≡N).

Table 3: Key Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane) 2850-3000Strong
C≡N (nitrile) ~2240Medium to Strong

The presence of the sharp peak around 2240 cm⁻¹ is a clear indicator of the nitrile functionality. The region between 2850 and 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the bicyclic alkane framework.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows the molecular ion peak (M⁺) at m/z 121. The fragmentation pattern is influenced by the rigid bicyclic structure, with characteristic losses of small neutral molecules and radical fragments.

Table 4: Major Fragments in the Mass Spectrum

m/zPossible Fragment
121 [M]⁺
94 [M - HCN]⁺
80 [C₆H₈]⁺
67 [C₅H₇]⁺

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the chemistry of the nitrile group and the stability of the norbornane (B1196662) scaffold.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine, bicyclo[2.2.1]heptane-2-methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition reactions, for example, with Grignard reagents to form ketones after hydrolysis.

The bicyclo[2.2.1]heptane framework is generally stable but can undergo rearrangement reactions under certain conditions, particularly those involving carbocation intermediates.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

A common method for the synthesis of the unsaturated precursor, 5-norbornene-2-carbonitrile (B1293559), is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).[4] The saturated this compound is then obtained by catalytic hydrogenation.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly.

  • Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser, a solution of freshly cracked cyclopentadiene and a slight molar excess of acrylonitrile in toluene is prepared. A small amount of hydroquinone is added to inhibit polymerization of the acrylonitrile. The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the solvent and excess reactants are removed under reduced pressure. The resulting crude 5-norbornene-2-carbonitrile (a mixture of endo and exo isomers) is purified by vacuum distillation.

  • Hydrogenation: The purified 5-norbornene-2-carbonitrile is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound. Further purification can be achieved by vacuum distillation.

G cluster_0 Synthesis Workflow Dicyclopentadiene Dicyclopentadiene Cracking Cracking Dicyclopentadiene->Cracking Acrylonitrile Acrylonitrile Diels-Alder Reaction Diels-Alder Reaction Acrylonitrile->Diels-Alder Reaction Cyclopentadiene Cyclopentadiene Cracking->Cyclopentadiene 5-Norbornene-2-carbonitrile 5-Norbornene-2-carbonitrile Diels-Alder Reaction->5-Norbornene-2-carbonitrile Hydrogenation (H2, Pd/C) Hydrogenation (H2, Pd/C) 5-Norbornene-2-carbonitrile->Hydrogenation (H2, Pd/C) This compound This compound Hydrogenation (H2, Pd/C)->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product Cyclopentadiene->Diels-Alder Reaction

Caption: Synthetic workflow for this compound.

Biological Relevance and Potential Signaling Pathways

While this compound itself is not reported to have direct biological activity, its rigid scaffold is a key structural motif in the development of various therapeutic agents. Derivatives have shown potent and selective activity as enzyme inhibitors and receptor antagonists.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 2-azabicyclo[2.2.1]heptane-3-carbonitrile have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The bicyclic framework provides a conformationally restricted structure that can fit into the active site of the enzyme, leading to potent inhibition.

cluster_pathway DPP-4 Inhibition Pathway Ingestion Food Intake GLP1 GLP-1 Release Ingestion->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Incretin_Effect Enhanced Insulin Secretion (Glucose-Dependent) GLP1->Incretin_Effect Stimulates Glucose_Control Improved Glycemic Control Incretin_Effect->Glucose_Control Derivative Bicyclo[2.2.1]heptane-2- carbonitrile Derivative Derivative->DPP4 Inhibits

Caption: Proposed signaling pathway for DPP-4 inhibition.

Safety and Handling

This compound is classified as an extremely hazardous substance.[1] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Upon heating to decomposition, it may emit toxic fumes containing nitrogen oxides and cyanides.[7] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[8]

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, it is recommended to consult the primary literature and safety data sheets (SDS) from suppliers.

References

Spectroscopic Profile of Bicyclo[2.2.1]heptane-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.1]heptane-2-carbonitrile, a key bicyclic organic compound. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the underlying experimental protocols. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining the methodologies for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, which exists as a mixture of endo and exo diastereomers. Where available, data for the individual isomers are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentIsomer
Data not explicitly found in search results

Note: Specific ¹H NMR peak assignments for the individual endo and exo isomers of this compound were not available in the aggregated search results. However, a spectrum is available for viewing on PubChem from Sigma-Aldrich.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentIsomer
Data not explicitly found in search results

Note: While specific chemical shifts were not detailed in the search snippets, ¹³C NMR spectra for this compound are available for review on SpectraBase and PubChem. SpectraBase specifically mentions the availability of a ¹³C NMR spectrum for the endo isomer in CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~2235C≡NNitrile stretch
~2950-2850C-HAlkane sp³ C-H stretch

Note: An FTIR spectrum of this compound, obtained as a capillary cell melt, is available on PubChem. The characteristic nitrile peak is a key diagnostic feature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
121Base Peak[M]⁺ (Molecular Ion)

Note: A GC-MS spectrum for this compound is available on PubChem. The molecular ion peak is expected at m/z 121, corresponding to its molecular weight.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These are standard procedures for the analysis of organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

¹H and ¹³C NMR Sample Preparation:

  • A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, spectra are generally acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (¹H or ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 1: A generalized workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in a molecule.

Sample Preparation (Thin Solid Film/Melt):

  • As this compound is a low-melting solid, a spectrum can be obtained from a melt.

  • A small amount of the solid is placed between two KBr or NaCl plates.

  • The plates are gently warmed to melt the solid, creating a thin liquid film.

  • Alternatively, the solid can be dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution placed on a salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Place Sample on Salt Plate (Melt/Film) background Acquire Background Spectrum sample_spec Acquire Sample Spectrum sample->sample_spec background->sample_spec ratio Ratio Sample to Background sample_spec->ratio format_spec Format Spectrum (%T vs. cm⁻¹) ratio->format_spec

Figure 2: A generalized workflow for FTIR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Introduction and Ionization:

  • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

  • The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

  • The separated compound then enters the mass spectrometer.

  • In the ion source, molecules are typically ionized by Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation (the molecular ion).

Mass Analysis and Detection:

  • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of ions at each m/z value, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis inject Inject into GC separate GC Separation inject->separate ionize Electron Impact Ionization separate->ionize accelerate Ion Acceleration ionize->accelerate separate_ions Separation by m/z accelerate->separate_ions detect Ion Detection separate_ions->detect

Figure 3: A generalized workflow for GC-MS analysis.

Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of bicyclo[2.2.1]heptane-2-carbonitrile, focusing on the distinct properties and synthesis of its endo and exo isomers. The rigid bicyclic structure of this molecule imparts significant stereochemical constraints that influence its physical, chemical, and biological properties, making a thorough understanding of its isomeric forms crucial for applications in medicinal chemistry and materials science.

Introduction to the Stereoisomers

This compound, also known as 2-norbornanecarbonitrile, exists as two primary diastereomers: endo and exo. This isomerism arises from the orientation of the carbonitrile group relative to the one-carbon bridge (C7). In the exo isomer, the nitrile group is oriented away from the C7 bridge, resulting in a less sterically hindered conformation. Conversely, in the endo isomer, the nitrile group is positioned on the same side as the C7 bridge, leading to greater steric strain. This fundamental structural difference gives rise to distinct physical and spectroscopic properties.

The exo isomer is generally the thermodynamically more stable of the two due to reduced steric hindrance.[1][2] However, the kinetic product of the typical Diels-Alder synthesis route is often the endo isomer, a result of favorable secondary orbital interactions in the transition state.[1][3]

Quantitative Data Summary

The distinct stereochemistry of the endo and exo isomers of this compound is reflected in their physical and spectroscopic properties. The following tables summarize key quantitative data for these isomers.

Table 1: Physical Properties of this compound Isomers

Propertyendo-Bicyclo[2.2.1]heptane-2-carbonitrileexo-Bicyclo[2.2.1]heptane-2-carbonitrileMixture (endo/exo)
CAS Number3211-87-8[4]3211-90-3[4]2234-26-6[4][5]
Molecular FormulaC₈H₁₁NC₈H₁₁NC₈H₁₁N
Molecular Weight121.18 g/mol 121.18 g/mol 121.18 g/mol [5]
Melting PointNot availableNot available43-45 °C[5]
Boiling Point192.4 °C at 760 mmHg[6]Not available73-75 °C at 10 mmHg[5]
Density1.01 g/cm³[6]Not available0.8967 g/cm³ (approx.)
Refractive Index1.497[6]Not availableNot available

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers (Predicted and Literature-derived)

Note: Precise, directly comparable experimental NMR data for both pure isomers is scarce in publicly available literature. The following data is a composite based on known spectra of norbornane (B1196662) derivatives and computational predictions. The key distinguishing features lie in the chemical shifts and coupling constants of the protons at C2 and C3.[7][8]

Nucleusendo Isomer (Predicted Chemical Shift, δ ppm)exo Isomer (Predicted Chemical Shift, δ ppm)Key Distinguishing Features
¹H (C2-H)~2.8-3.0~2.5-2.7The C2 proton of the endo isomer is typically deshielded compared to the exo isomer.
¹H (C3-Hendo)~1.3-1.5~1.6-1.8
¹H (C3-Hexo)~1.8-2.0~1.4-1.6
¹³C (C≡N)~122-124~121-123
¹³C (C2)~30-32~33-35
¹³C (C3)~36-38~35-37

Experimental Protocols

The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction to form the bicyclic framework with a double bond, followed by hydrogenation. The separation of the resulting endo and exo isomers is a critical step.

Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Diels-Alder Reaction)

This procedure outlines the [4+2] cycloaddition of cyclopentadiene (B3395910) and acrylonitrile (B1666552) to yield a mixture of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carbonitrile.[9]

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene will distill at a much lower temperature (~40-42 °C). Collect the freshly cracked cyclopentadiene in a receiver cooled in an ice bath.

  • Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylonitrile (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene. Cool the solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the acrylonitrile solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is an oily mixture of endo and exo bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Synthesis of this compound (Hydrogenation)

This protocol describes the saturation of the double bond in the bicyclo[2.2.1]heptene ring system.[9]

Materials:

Procedure:

  • Dissolve the crude bicyclo[2.2.1]hept-5-ene-2-carbonitrile (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol%).

  • Securely attach the vessel to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound as a mixture of endo and exo isomers.

Separation of endo and exo Isomers

The separation of the endo and exo isomers is typically achieved by column chromatography on silica (B1680970) gel.[10][11]

Materials:

  • Crude mixture of endo and exo-bicyclo[2.2.1]heptane-2-carbonitrile

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with a low polarity mobile phase, such as 1-2% ethyl acetate in hexanes. The less polar exo isomer is expected to elute first.

  • Gradually increase the polarity of the mobile phase (e.g., to 5-10% ethyl acetate in hexanes) to elute the more polar endo isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.

  • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated endo and exo products.

Visualizations

Diels-Alder Reaction Pathway for Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

The following diagram illustrates the kinetic and thermodynamic pathways for the Diels-Alder reaction between cyclopentadiene and acrylonitrile.

Diels_Alder_Pathway reactants Cyclopentadiene + Acrylonitrile ts_endo Endo Transition State (Lower Activation Energy) reactants->ts_endo Low Temperature (Kinetic Control) ts_exo Exo Transition State (Higher Activation Energy) reactants->ts_exo High Temperature (Thermodynamic Control) endo_product endo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Kinetic Product) ts_endo->endo_product exo_product exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Thermodynamic Product) ts_exo->exo_product endo_product->ts_endo Reversible at high temp. exo_product->ts_exo

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder synthesis.

Experimental Workflow for Synthesis and Separation

This diagram outlines the key steps in the synthesis and purification of the endo and exo isomers of this compound.

Experimental_Workflow start Start: Cyclopentadiene & Acrylonitrile diels_alder Diels-Alder Reaction (Toluene, Reflux) start->diels_alder unsaturated_product Mixture of endo/exo Bicyclo[2.2.1]hept-5-ene-2-carbonitrile diels_alder->unsaturated_product hydrogenation Catalytic Hydrogenation (H₂, Pd/C) unsaturated_product->hydrogenation saturated_product Mixture of endo/exo This compound hydrogenation->saturated_product separation Column Chromatography (Silica Gel, Hexane/EtOAc) saturated_product->separation endo_isomer Pure endo Isomer separation->endo_isomer More Polar Fraction exo_isomer Pure exo Isomer separation->exo_isomer Less Polar Fraction

Caption: Synthesis and separation workflow for the target isomers.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and reactivity. The ability to selectively synthesize and isolate the endo and exo isomers is essential for their application in various fields of chemical research and development. The protocols and data presented in this guide offer a foundational resource for professionals working with this important class of bicyclic compounds. A clear understanding of the principles of kinetic and thermodynamic control is paramount for achieving the desired stereochemical outcome in the synthesis of these molecules.

References

An In-depth Technical Guide to the Reaction Mechanisms of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of bicyclo[2.2.1]heptane-2-carbonitrile, a key building block in the synthesis of complex molecules and pharmaceuticals.[1] Its rigid bicyclic structure offers a unique scaffold for the development of novel chemical entities. This document details the synthesis of the parent compound and the primary transformations of the nitrile functional group, including hydrolysis, reduction, and reactions with organometallic reagents. All quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols are provided.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a Diels-Alder reaction to construct the bicyclic framework, followed by catalytic hydrogenation to saturate the carbon-carbon double bond.

Step 1: Diels-Alder Cycloaddition

The initial step involves the [4+2] cycloaddition of cyclopentadiene (B3395910) and acrylonitrile (B1666552) to form bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This reaction establishes the characteristic bicyclic heptane (B126788) core.

Reaction Mechanism:

Diels_Alder cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene Product Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (endo/exo mixture) Cyclopentadiene->Product [4+2] Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Diels-Alder reaction for the synthesis of the bicyclo[2.2.1]heptene framework.

Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

A solution of acrylic acid (1.0 eq) in toluene (B28343) is cooled to 0 °C. Freshly distilled cyclopentadiene (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure. The resulting mixture of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is purified by distillation or chromatography.

Step 2: Catalytic Hydrogenation

The double bond in bicyclo[2.2.1]hept-5-ene-2-carbonitrile is saturated via catalytic hydrogenation to yield the final product, this compound.

Reaction Mechanism:

Hydrogenation cluster_reactant Reactant cluster_product Product Reactant Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Product This compound Reactant->Product H₂, Pd/C

Caption: Catalytic hydrogenation of the bicyclo[2.2.1]heptene ring.

Experimental Protocol: Catalytic Hydrogenation of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then placed under a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously until the reaction is complete, as monitored by TLC or GC. The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated to yield this compound. This reaction generally proceeds in high yield.[2]

Reaction StepProductCatalystYieldReference
Diels-AlderBicyclo[2.2.1]hept-5-ene-2-carbonitrile-High
HydrogenationThis compound10% Pd/CHigh

Core Reaction Mechanisms of the Nitrile Group

The nitrile group of this compound can undergo a variety of transformations, providing access to a range of functional groups.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanism:

Acid_Hydrolysis A This compound B Protonated Nitrile A->B + H₃O⁺ C Nitrile-Water Adduct B->C + H₂O D Amide C->D Tautomerization E Bicyclo[2.2.1]heptane-2-carboxylic Acid D->E Hydrolysis

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis Mechanism:

Base_Hydrolysis A This compound B Hydroxide-Nitrile Adduct A->B + OH⁻ C Amide B->C Tautomerization D Carboxylate C->D + OH⁻ E Bicyclo[2.2.1]heptane-2-carboxylic Acid D->E + H₃O⁺ (workup)

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis of 7-Oxathis compound (Analogous Procedure)

A solution of 100.0 g of 7-oxathis compound in 250 mL of ethanol (B145695) is added to a solution of 200 mL of 10 M potassium hydroxide (B78521) in 550 mL of ethanol at room temperature. The reaction mixture is refluxed for 1.5 hours, then cooled to room temperature and stirred overnight. The ethanol is exchanged with water at a constant volume under reduced pressure. Residual ethanol is removed by extraction with tert-butyl methyl ether (TBME). The aqueous solution is acidified to pH 1 with 37% hydrochloric acid and saturated with sodium chloride. The product is extracted with TBME (4 x 600 mL).

ReactionReagentsTemperatureTimeProduct
Base-catalyzed HydrolysisKOH, Ethanol, WaterReflux1.5 hCarboxylic Acid
Reduction of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts the nitrile to a primary amine, (bicyclo[2.2.1]heptan-2-yl)methanamine.

Reaction Mechanism:

LiAlH4_Reduction A This compound B Imine Intermediate A->B 1. LiAlH₄ C (Bicyclo[2.2.1]heptan-2-yl)methanamine B->C 2. H₂O workup

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Experimental Workflow: LiAlH₄ Reduction

LiAlH4_Workflow start Start dissolve Dissolve Nitrile in Anhydrous Ether/THF start->dissolve add_lah Add LiAlH₄ solution dropwise at 0°C dissolve->add_lah reflux Reflux the reaction mixture add_lah->reflux quench Quench with H₂O and NaOH solution reflux->quench filter Filter to remove aluminum salts quench->filter extract Extract with ether filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the LiAlH₄ reduction of a nitrile.

Diisobutylaluminum hydride (DIBAL-H) is a milder reducing agent that can selectively reduce the nitrile to an aldehyde, bicyclo[2.2.1]heptane-2-carbaldehyde, at low temperatures.

Reaction Mechanism:

DIBALH_Reduction A This compound B Imine-Aluminum Complex A->B 1. DIBAL-H, -78°C C Bicyclo[2.2.1]heptane-2-carbaldehyde B->C 2. H₂O workup

Caption: Partial reduction of a nitrile to an aldehyde using DIBAL-H.

Experimental Protocol: DIBAL-H Reduction of a Nitrile to an Aldehyde

The nitrile (1.0 eq) is dissolved in an anhydrous solvent such as diethyl ether or toluene and cooled to -78 °C under a nitrogen atmosphere.[3][4] A solution of DIBAL-H in a suitable solvent (e.g., 1 M in hexanes) (1.05-1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1.5-2 hours.[3][4] The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt.[3][4] The mixture is warmed to room temperature, and the resulting precipitate is filtered through Celite®. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the crude aldehyde, which can be further purified by chromatography.[3]

Reducing AgentProductTemperatureYieldReference
LiAlH₄Primary AmineReflux-General
DIBAL-HAldehyde-78 °C-[3][4]
Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, add to the nitrile group to form ketones after acidic workup.

Grignard Reaction Mechanism:

Grignard_Reaction A This compound B Imine Magnesium Halide A->B 1. R-MgX C Ketone B->C 2. H₃O⁺ workup

Caption: Reaction of a nitrile with a Grignard reagent to form a ketone.

Experimental Protocol: Grignard Reaction with a Nitrile

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of the alkyl or aryl halide in anhydrous diethyl ether is added dropwise to the magnesium turnings. Once the Grignard reagent has formed, a solution of this compound in anhydrous ether is added dropwise, and the reaction mixture is refluxed. After cooling, the reaction is quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid. The product is then extracted with ether, and the organic layer is washed, dried, and concentrated. The resulting ketone can be purified by distillation or chromatography.

Experimental Workflow: Grignard Reaction

Grignard_Workflow start Start prepare_grignard Prepare Grignard Reagent (R-MgX) in Anhydrous Ether start->prepare_grignard add_nitrile Add Nitrile Solution Dropwise prepare_grignard->add_nitrile reflux Reflux the Reaction Mixture add_nitrile->reflux quench Quench with Aqueous Acid (e.g., NH₄Cl) reflux->quench extract Extract with Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Ketone Product concentrate->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction with a nitrile.

Organometallic ReagentProductWorkup
Grignard (R-MgX)KetoneAqueous Acid
Organolithium (R-Li)KetoneAqueous Acid

This guide has outlined the fundamental synthetic routes to this compound and the primary reaction mechanisms of its nitrile functionality. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the effective utilization of this versatile bicyclic scaffold.

References

A Comprehensive Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbonitrile, also known as 2-norbornanecarbonitrile, is a bridged bicyclic compound with significant applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents and specialized polymers. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: the Diels-Alder reaction, hydrocyanation of norbornene, and a modern radical-catalyzed cycloaddition. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and stereoselectivity.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis and provides a direct route to the bicyclo[2.2.1]heptene framework. The reaction between cyclopentadiene (B3395910) (a conjugated diene) and acrylonitrile (B1666552) (a dienophile) yields bicyclo[2.2.1]hept-5-ene-2-carbonitrile, which can then be hydrogenated to the target saturated compound.

Reaction Pathway:

Diels_Alder Cyclopentadiene Cyclopentadiene Intermediate Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Cyclopentadiene->Intermediate [4+2] Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product This compound Intermediate->Product Hydrogenation (e.g., H2, Pd/C)

Diels-Alder synthesis of this compound.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile

  • Preparation of Cyclopentadiene: Cyclopentadiene is typically generated fresh by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (ca. 170 °C), and the monomeric cyclopentadiene (bp 41 °C) is collected by fractional distillation. The freshly distilled cyclopentadiene should be used immediately due to its propensity to dimerize at room temperature.

  • Cycloaddition Reaction:

    • In a sealed reaction vessel, freshly distilled cyclopentadiene is reacted with an equimolar amount of acrylonitrile.

    • The reaction can be performed neat or in a suitable solvent such as toluene (B28343) or dichloromethane (B109758).

    • The mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • The reaction yields a mixture of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carbonitrile. The endo isomer is generally the major product under kinetic control.

  • Hydrogenation:

    • The resulting mixture of bicyclo[2.2.1]hept-5-ene-2-carbonitrile is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

    • The mixture is then subjected to hydrogenation with hydrogen gas (typically at atmospheric or slightly elevated pressure) until the starting material is fully consumed.

    • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography.

Quantitative Data:

ParameterValueReference
Reactant Ratio (Cyclopentadiene:Acrylonitrile)1:1 to 1.2:1[1]
Reaction Temperature (Cycloaddition)25-50 °C[2]
Reaction Time (Cycloaddition)2-24 hours[2]
Hydrogenation Catalyst5-10% Pd/C[3]
Hydrogenation Pressure1-4 atm[3]
Overall Yield70-85%[1]
Hydrocyanation of Bicyclo[2.2.1]hept-2-ene (Norbornene)

This method involves the direct addition of a cyano group across the double bond of bicyclo[2.2.1]hept-2-ene (norbornene). This can be achieved through various hydrocyanation protocols, including the use of hydrogen cyanide (HCN) with a metal catalyst or through transfer hydrocyanation methods.

Reaction Pathway:

Hydrocyanation Norbornene Bicyclo[2.2.1]hept-2-ene Product This compound Norbornene->Product Metal Catalyst (e.g., Ni(0) complex) HCN HCN HCN->Product

Hydrocyanation of bicyclo[2.2.1]hept-2-ene.

Experimental Protocol: Nickel-Catalyzed Hydrocyanation of Norbornene

  • Caution: Hydrogen cyanide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Reaction Setup:

    • In a glovebox, a suitable nickel(0) catalyst, such as Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)), and a phosphite (B83602) ligand (e.g., P(OAr)₃) are charged into a pressure-resistant reaction vessel.

    • The vessel is sealed, removed from the glovebox, and cooled in a dry ice/acetone bath.

    • A solution of bicyclo[2.2.1]hept-2-ene in an anhydrous solvent (e.g., toluene or benzene) is added.

    • A pre-cooled solution of liquid hydrogen cyanide is then carefully added to the reaction mixture.

  • Reaction Execution:

    • The reaction vessel is sealed and allowed to warm to the desired temperature (typically ranging from room temperature to 120 °C).

    • The reaction is stirred for several hours, and its progress is monitored by GC.

  • Work-up and Purification:

    • After the reaction is complete, the vessel is cooled, and any excess HCN is carefully vented or quenched.

    • The reaction mixture is then typically filtered to remove any insoluble materials.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound. This reaction typically yields the exo isomer as the major product.

Quantitative Data:

ParameterValueReference
CatalystNi(0) complex with phosphite ligands[4]
Reactant Ratio (Norbornene:HCN)1:1 to 1:1.5[4]
Reaction Temperature25-120 °C[4]
Reaction Time4-24 hours[4]
Yield60-80%[4]
Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition

A more recent and innovative approach involves the use of a pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes. This method offers a modular and atom-economical route to construct the bicyclo[2.2.1]heptane framework.

Reaction Pathway:

Radical_Cycloaddition BCP Bicyclo[2.1.0]pentane derivative Product Bicyclo[2.2.1]heptane derivative BCP->Product Pyridine-Boronyl Radical Catalyst Alkene Alkene (with nitrile precursor) Alkene->Product

Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition.

Experimental Protocol: Radical Cycloaddition

  • Starting Materials: This reaction requires a substituted bicyclo[2.1.0]pentane and an alkene that can serve as a precursor to the nitrile group. The synthesis of the bicyclo[2.1.0]pentane starting material is a multi-step process that is detailed in the primary literature.[5]

  • Reaction Setup:

    • In a glovebox, the bicyclo[2.1.0]pentane derivative, the alkene, a diboron (B99234) catalyst (e.g., bis(catecholato)diboron), and a pyridine-based ligand are combined in an anhydrous solvent (e.g., dichloromethane or anisole) in a reaction vial.[5]

    • The vial is sealed and removed from the glovebox.

  • Reaction Execution:

    • The reaction mixture is stirred at a specific temperature (often around 30 °C) for a set period (typically 12-24 hours). The reaction is usually initiated by visible light or a radical initiator.[5]

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.1]heptane derivative. Further chemical transformations may be necessary to obtain the final this compound.

Quantitative Data:

ParameterValueReference
Catalyst SystemDiboron compound and pyridine (B92270) ligand[5]
Reactant Ratio (BCP:Alkene)1:1.5 to 1:2[5]
Reaction Temperature25-60 °C[5]
Reaction Time12-24 hours[5]
Yield65-90% (for the cycloaddition step)[5]

Summary and Comparison of Synthetic Routes

MethodAdvantagesDisadvantagesStereoselectivity
Diels-Alder Reaction Readily available starting materials, well-established, high yields.Requires hydrogenation step, produces endo/exo mixture.Generally favors the endo isomer kinetically.
Hydrocyanation Direct conversion of norbornene, can be highly regioselective.Use of highly toxic HCN, requires specialized equipment.Typically favors the exo isomer.
Radical Cycloaddition Modern, atom-economical, modular approach.Requires multi-step synthesis of starting materials, newer methodology.Can be influenced by the choice of catalyst and ligands.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The classical Diels-Alder approach remains a robust and high-yielding route, particularly for large-scale synthesis. The hydrocyanation of norbornene offers a more direct conversion but is hampered by the hazardous nature of hydrogen cyanide. The emerging pyridine-boronyl radical-catalyzed cycloaddition presents a modern and elegant solution, though it requires more complex starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired stereochemical outcome. This guide provides the foundational knowledge and detailed protocols to enable scientists to successfully synthesize this important bicyclic nitrile for their research and development needs.

References

Physical properties of Bicyclo[2.2.1]heptane-2-carbonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]heptane-2-carbonitrile Isomers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the endo and exo isomers of this compound and its unsaturated analogue, bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This document consolidates key data into comparative tables, outlines detailed experimental protocols for their synthesis and separation, and presents logical workflows through diagrams as specified.

Introduction to this compound Isomers

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a bridged bicyclic hydrocarbon. When functionalized with a carbonitrile group at the 2-position, it gives rise to stereoisomers: endo and exo. These isomers exhibit distinct physical and chemical properties due to the different spatial arrangement of the nitrile group relative to the bicyclic ring system. The unsaturated version, 5-norbornene-2-carbonitrile (B1293559), is a key precursor synthesized via the Diels-Alder reaction and also exists in endo and exo forms[1]. These compounds serve as valuable building blocks in the synthesis of pharmaceuticals and advanced materials[1][2].

Comparative Physical Properties

The physical properties of these isomers are critical for their purification, characterization, and application. The following tables summarize the available quantitative data.

Table 1: Physical Properties of this compound (Saturated)
Propertyendo-Isomerexo-IsomerMixture / Unspecified
CAS Number 3211-87-8[3][4]3211-90-3[4][5]2234-26-6[4][6][7]
Molecular Formula C₈H₁₁N[3][5][6]C₈H₁₁N[3][5][6]C₈H₁₁N[3][5][6]
Molecular Weight 121.18 g/mol [6][7]121.18 g/mol [6][7]121.18 g/mol [6][7][8]
Appearance --White to beige powder[8]
Melting Point --43-45 °C[4]; 44 °C[9]
Boiling Point --73-75 °C @ 10 mmHg[4][8]
Density --~0.897 g/cm³[8][10]
Table 2: Physical Properties of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Unsaturated)
Propertyendo-Isomerexo-IsomerMixture of Isomers
CAS Number --95-11-4[11][12]
Molecular Formula C₈H₉N[11][12]C₈H₉N[11][12]C₈H₉N[11][12]
Molecular Weight 119.16 g/mol [11][12]119.16 g/mol [11][12]119.16 g/mol [11][12]
Appearance --Colorless to pale yellow liquid[1][11][13]
Melting Point --10 to 14 °C[11][14][15]
Boiling Point --82-86 °C @ 10 mmHg[14][15]; 205 °C @ 760 mmHg[11]
Density --0.999 g/mL @ 25 °C[14]
Refractive Index --1.488 @ 20 °C[11][14]
Flash Point --66 °C (closed cup)
Vapor Pressure --0.25 mmHg @ 25 °C[11]
Solubility --Slightly soluble in water; more soluble in polar aprotic solvents like acetone[11][13].

Experimental Protocols

Synthesis of 5-Norbornene-2-carbonitrile (Endo/Exo Mixture)

The primary route to 5-norbornene-2-carbonitrile is the Diels-Alder cycloaddition reaction[1][16].

  • Reaction: Cyclopentadiene reacts with acrylonitrile (B1666552) to yield a mixture of endo and exo isomers of 5-norbornene-2-carbonitrile. The reaction typically favors the formation of the endo isomer[16].

  • Procedure:

    • Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene.

    • In a suitable reaction vessel, combine acrylonitrile with the freshly prepared cyclopentadiene.

    • The reaction is typically performed without a solvent, but a hydrocarbon solvent may be used.

    • Stir the mixture at room temperature or with gentle heating. The reaction is exothermic.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, the crude product, an endo-rich mixture of isomers, can be purified by vacuum distillation.

Synthesis of this compound

The saturated carbonitrile is prepared by the hydrogenation of its unsaturated precursor.

  • Reaction: Catalytic hydrogenation of the double bond in the 5-norbornene-2-carbonitrile isomer mixture.

  • Procedure:

    • Dissolve the 5-norbornene-2-carbonitrile mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Monitor the reaction until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude saturated product mixture.

Separation of Endo and Exo Isomers

The separation of endo and exo isomers is a significant challenge due to their similar polarities but can be achieved using column chromatography[17].

  • Methodology:

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase Optimization: A shallow gradient of ethyl acetate in hexanes is effective. Start with a very low polarity (e.g., 1-2% ethyl acetate in hexanes) and increase the polarity gradually[17]. The less polar exo isomer is expected to elute first.

    • Sample Loading: For optimal separation, employ dry loading. Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column[17].

    • Elution and Analysis: Begin elution with the low-polarity mobile phase. Collect fractions and analyze them by TLC or GC to identify those containing the pure isomers.

    • Product Recovery: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Characterization

The identity and purity of the separated isomers are confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial. ¹³C NMR is particularly useful for distinguishing between endo and exo isomers, as the chemical shifts of the bridgehead (C1, C4) and bridge (C7) carbons can be diagnostic[18].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of each separated isomer, while MS provides information on the molecular weight and fragmentation pattern[7].

  • Infrared (IR) Spectroscopy: The prominent nitrile (C≡N) stretch is a key feature in the IR spectrum[9].

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the structural relationship between the isomers.

Synthesis_and_Separation_Workflow Synthesis, Separation, and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Cyclopentadiene + Acrylonitrile Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Unsaturated_Mix 5-Norbornene-2-carbonitrile (Endo/Exo Mixture) Diels_Alder->Unsaturated_Mix Hydrogenation Catalytic Hydrogenation Unsaturated_Mix->Hydrogenation Saturated_Mix This compound (Endo/Exo Mixture) Hydrogenation->Saturated_Mix Chromatography Column Chromatography Saturated_Mix->Chromatography Endo_Isomer Pure endo-Isomer Chromatography->Endo_Isomer More Polar Exo_Isomer Pure exo-Isomer Chromatography->Exo_Isomer Less Polar Characterization Characterization (NMR, GC-MS, IR) Endo_Isomer->Characterization Exo_Isomer->Characterization

Caption: General workflow for synthesis and separation of isomers.

Caption: Relationship between saturated and unsaturated isomers.

References

Quantum Mechanical Insights into Bicyclo[2.2.1]heptane-2-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its rigid framework which allows for precise positioning of pharmacophoric groups. The introduction of a carbonitrile moiety offers a versatile handle for further functionalization and can significantly influence the molecule's electronic properties and biological activity. This technical guide provides a comprehensive overview of the quantum mechanical properties of the exo and endo isomers of bicyclo[2.2.1]heptane-2-carbonitrile, leveraging Density Functional Theory (DFT) calculations. We present detailed computational and experimental protocols, summarize key quantitative data in a comparative format, and visualize the logical workflows, offering a foundational resource for researchers engaged in the rational design of novel therapeutics based on this scaffold.

Introduction

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a saturated bicyclic hydrocarbon that has garnered significant attention in drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for phenyl rings and other cyclic systems, often leading to improved metabolic stability and target selectivity. The carbonitrile group is a versatile functional group in medicinal chemistry, capable of participating in hydrogen bonding and dipole-dipole interactions, and serving as a precursor for other functionalities.

Understanding the conformational and electronic landscapes of substituted bicyclo[2.2.1]heptane derivatives is paramount for structure-activity relationship (SAR) studies. Quantum mechanical calculations provide a powerful tool to elucidate these properties at the molecular level, offering insights that can guide synthetic efforts and accelerate the drug development pipeline. This guide focuses on the exo and endo diastereomers of this compound, providing a detailed analysis of their calculated structural, vibrational, and electronic properties, and comparing these with available experimental data.

Methodologies

Quantum Mechanical Calculations Protocol

A standardized computational protocol was established based on common practices for small organic molecules to ensure reproducibility and accuracy.[1][2][3]

Workflow for Quantum Mechanical Calculations:

G cluster_0 Computational Protocol A Initial Structure Generation (exo and endo isomers) B Geometry Optimization (DFT: B3LYP/6-311G) A->B C Frequency Calculation (Vibrational Analysis) B->C Confirm minimum (no imaginary frequencies) D NMR Chemical Shift Calculation (GIAO Method) B->D E Electronic Property Analysis (HOMO-LUMO, MEP, NBO) B->E G cluster_1 Synthesis and Analysis Workflow Start Reactants (Cyclopentadiene, Acrylonitrile) DA Diels-Alder Reaction Start->DA Intermediate Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (exo/endo mixture) DA->Intermediate H2 Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->H2 Product This compound (exo/endo mixture) H2->Product Sep Isomer Separation (e.g., Fractional Distillation) Product->Sep Exo exo-isomer Sep->Exo Endo endo-isomer Sep->Endo Spec Spectroscopic Characterization (NMR, FT-IR) Exo->Spec Endo->Spec G cluster_2 SAR Analysis Workflow Calc Quantum Mechanical Calculations (Geometry, Electronics) Comp Comparative Analysis Calc->Comp Exp Experimental Data (Spectroscopy, Activity) Exp->Comp SAR Structure-Activity Relationship (SAR) Model Comp->SAR Design Rational Design of New Analogs SAR->Design

References

An In-depth Technical Guide to the IUPAC Nomenclature of Bicyclo[2.2.1]heptane-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for Bicyclo[2.2.1]heptane-2-carbonitrile derivatives. It includes a detailed breakdown of the naming conventions, stereochemical considerations, and guidance on naming substituted compounds. Furthermore, this guide presents experimental protocols for the synthesis of key derivatives, summarizes relevant quantitative data, and visualizes a critical signaling pathway where these compounds show significant biological activity.

IUPAC Nomenclature of this compound

The systematic naming of this compound and its derivatives follows the established IUPAC rules for bicyclic systems. The parent name, this compound, can be deconstructed to understand the core principles.

1.1. The Bicyclo[2.2.1]heptane Core

  • bicyclo : This prefix indicates a bicyclic compound, meaning it contains two rings that share two or more common atoms.[1]

  • [2.2.1] : These numbers within the square brackets define the lengths of the bridges connecting the two bridgehead carbon atoms. In this system, there are two bridges of two carbons each and one bridge containing a single carbon atom.[2]

  • hept : This root name signifies a total of seven carbon atoms in the bicyclic framework.[2]

The numbering of the Bicyclo[2.2.1]heptane system begins at one of the two bridgehead carbons (the carbons common to both rings). The numbering proceeds along the longest bridge to the second bridgehead carbon, then continues along the next longest bridge, and finally, the shortest bridge is numbered last.

1.2. The Principal Functional Group: Carbonitrile

The -carbonitrile suffix indicates the presence of a -C≡N functional group. When it is the principal functional group, it is named as a suffix to the parent alkane. The carbon atom of the nitrile group is not included in the numbering of the parent bicyclic system. The position of the carbonitrile group on the bicyclic ring is indicated by a locant, in this case, '2'.

1.3. Stereochemistry: Exo and Endo Isomers

The rigid, three-dimensional structure of the Bicyclo[2.2.1]heptane system gives rise to stereoisomerism for substituents. The terms exo and endo are used to describe the relative orientation of a substituent on the bridges.

  • Exo : The substituent points away from the longest bridge (the C7 bridge).[2]

  • Endo : The substituent points towards the longest bridge (the C7 bridge).[2]

Therefore, a complete and unambiguous IUPAC name for a substituted this compound must include the appropriate stereochemical descriptor. For example, exo-Bicyclo[2.2.1]heptane-2-carbonitrile and endo-Bicyclo[2.2.1]heptane-2-carbonitrile are diastereomers with distinct physical and chemical properties.

1.4. Naming Substituted Derivatives

Substituents on the this compound framework are named as prefixes, with their positions indicated by the corresponding locants. The substituents are listed in alphabetical order. For example, the IUPAC name for a derivative with a chlorine atom at the 5-position and a methyl group at the 2-position, with specific stereochemistry, would be constructed as follows: (2-endo,5-exo)-5-amino-2-methylthis compound.[3]

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.

2.1. Synthesis of endo/exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

This protocol describes the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552) to form the unsaturated precursor to this compound.

  • Reactants : Freshly distilled cyclopentadiene (diene) and acrylonitrile (dienophile).

  • Procedure :

    • Freshly cracked dicyclopentadiene (B1670491) is required to obtain cyclopentadiene monomer. This is typically done by heating dicyclopentadiene to its cracking temperature (around 180 °C) and distilling the monomer (b.p. 41 °C).

    • In a reaction vessel, acrylonitrile is dissolved in a suitable solvent (e.g., toluene (B28343) or solvent-free).

    • The freshly distilled cyclopentadiene is then added to the acrylonitrile solution. The reaction is often exothermic and may require cooling to control the temperature.

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting product is a mixture of endo and exo isomers of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. The ratio of these isomers is dependent on the reaction conditions, particularly the temperature. The endo product is typically the kinetic product and is favored at lower temperatures.

  • Purification : The product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

2.2. Synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

This protocol details the synthesis of a chlorinated derivative.

  • Reactants : Freshly distilled cyclopentadiene and 2-chloroacrylonitrile.

  • Catalyst/Inhibitor : A small amount of a polymerization inhibitor such as hydroquinone (B1673460) and a catalyst like CuSO4 may be used.

  • Procedure :

    • 2-chloroacrylonitrile, hydroquinone, and CuSO4 are combined with gentle stirring.

    • Freshly distilled cyclopentadiene is added to this solution.

    • The reaction is typically carried out at room temperature.

    • The progress is monitored, and upon completion, the product is worked up.[4]

Quantitative Data

The following table summarizes key quantitative data for this compound and its common precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
This compoundC₈H₁₁N121.1843-4573-75 @ 10 mmHg2234-26-6[5]
endo-Bicyclo[2.2.1]heptane-2-carbonitrileC₈H₁₁N121.18--3211-87-8[5]
exo-Bicyclo[2.2.1]heptane-2-carbonitrileC₈H₁₁N121.18--3211-90-3[5]
Bicyclo[2.2.1]hept-5-ene-2-carbonitrileC₈H₉N119.16--95-11-4

Mandatory Visualizations

4.1. IUPAC Numbering of the Bicyclo[2.2.1]heptane System

The following diagram illustrates the correct IUPAC numbering for the Bicyclo[2.2.1]heptane core structure.

IUPAC Numbering of Bicyclo[2.2.1]heptane

4.2. Prostaglandin (B15479496) D2 (PGD2) Receptor Signaling Pathway and Inhibition by Bicyclo[2.2.1]heptane Derivatives

Derivatives of Bicyclo[2.2.1]heptane have been identified as potent antagonists of the prostaglandin D₂ (PGD₂) receptor 2 (DP2), also known as CRTH2.[6] This receptor is a key mediator in allergic inflammation. The diagram below illustrates the signaling cascade initiated by PGD₂ binding to the DP2 receptor and how Bicyclo[2.2.1]heptane-based antagonists can inhibit this pathway.

PGD2_Signaling_Pathway PGD2/DP2 Receptor Signaling Pathway and its Inhibition cluster_cell Immune Cell (e.g., Th2 cell, Eosinophil) PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi/o Protein Activation DP2->G_protein Activates Antagonist Bicyclo[2.2.1]heptane Derivative (Antagonist) Antagonist->DP2 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Cellular_Response Triggers Inflammation Allergic Inflammation Cellular_Response->Inflammation Contributes to

PGD2/DP2 Receptor Signaling and Inhibition

References

Methodological & Application

Applications of Bicyclo[2.2.1]heptane-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, a rigid and structurally unique scaffold, has garnered significant attention in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced selectivity and potency for various biological targets. The introduction of a carbonitrile moiety to this scaffold further expands its utility, providing a key interaction point with target proteins and serving as a versatile synthetic handle for further molecular elaboration. This document provides detailed application notes and protocols for the use of bicyclo[2.2.1]heptane-2-carbonitrile and its derivatives in the development of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Derivatives of 2-azathis compound have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, making it an attractive strategy for the treatment of type 2 diabetes.

A notable example is Neogliptin , a novel DPP-4 inhibitor that incorporates the 2-azabicyclo[2.2.1]heptane moiety.[1] This compound has demonstrated greater potency than established drugs like vildagliptin (B1682220) and sitagliptin.[1]

Quantitative Data: DPP-4 Inhibitory Activity
CompoundTargetActivity (IC50)Reference
Neogliptin (12a)DPP-416.8 ± 2.2 nM[1]
VildagliptinDPP-4-[1]
SitagliptinDPP-4-[1]
Signaling Pathway: DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin pathway.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release Stimulates Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release Inhibits DPP4 DPP4 Incretins (GLP-1, GIP)->DPP4 Degradation Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Bicyclo[2.2.1]heptane Derivative (Neogliptin) Bicyclo[2.2.1]heptane Derivative (Neogliptin) Bicyclo[2.2.1]heptane Derivative (Neogliptin)->DPP4 Inhibition

DPP-4 Inhibition Pathway
Experimental Protocol: Synthesis of Neogliptin (Compound 12a)

A detailed synthetic route for Neogliptin and its analogs has been described.[1] The key steps involve the synthesis of the 2-azabicyclo[2.2.1]heptane-carbonitrile intermediate followed by coupling with a protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and subsequent deprotection.[1]

Protocol: DPP-4 Inhibition Assay [2]

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against DPP-4.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-p-nitroanilide (G0513)

    • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton, pH 7.6

    • Test compounds (e.g., Neogliptin) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 10 µL of the test compound solution to the respective wells. For control wells, add 10 µL of the solvent.

    • Add 30 µL of assay buffer to each well.

    • Add 10 µL of diluted DPP-4 enzyme solution (final concentration 0.0015 U/well) to each well.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (final concentration 90 µ g/well ).

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Prostanoid Receptor Antagonists for Allergic and Inflammatory Diseases

Bicyclo[2.2.1]heptane derivatives have been developed as potent and selective antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor.[3][4] PGD2 is a key mediator in allergic and inflammatory responses, and its receptor antagonists have therapeutic potential for conditions such as asthma, allergic rhinitis, and conjunctivitis.[3][4]

Quantitative Data: Prostaglandin D2 Receptor Antagonist Activity
CompoundTargetActivity (IC50)Reference
Bicyclo[2.2.1]heptane sulfonamide derivativesPGD2 Receptor<50 nM[3]
Signaling Pathway: Prostaglandin D2 Receptor Antagonism

PGD2 exerts its pro-inflammatory effects through the DP2 receptor (also known as CRTH2), which is a G-protein coupled receptor.

PGD2_Antagonism cluster_immune_cell Immune Cell (e.g., Th2 cell, Eosinophil) Inflammatory Response Inflammatory Response G_protein_activation Gαi Activation Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein_activation->Signaling_Cascade Signaling_Cascade->Inflammatory Response PGD2 PGD2 DP2_Receptor DP2 Receptor PGD2->DP2_Receptor Binds to DP2_Receptor->G_protein_activation Bicyclo[2.2.1]heptane Derivative Bicyclo[2.2.1]heptane Derivative Bicyclo[2.2.1]heptane Derivative->DP2_Receptor Blocks

PGD2 Receptor Antagonism
Experimental Protocol: Synthesis of Bicyclo[2.2.1]heptane Prostanoid Receptor Antagonists

The synthesis of these antagonists typically involves the construction of the bicyclo[2.2.1]heptane core followed by the introduction of the sulfonamide group and other necessary side chains.[3]

Protocol: Prostaglandin D2 Receptor Binding Assay [3]

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PGD2 receptor.

  • Reagents and Materials:

    • Cell membranes expressing the human PGD2 receptor.

    • Radioligand: [3H]PGD2.

    • Test compounds.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • In a reaction tube, combine the cell membranes, [3H]PGD2 (at a concentration near its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of unlabeled PGD2.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Antagonists for Neurological Disorders

N-substituted bicyclo[2.2.1]heptan-2-amines have been designed and synthesized as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, targeting the phencyclidine (PCP) binding site.[1] Overactivation of NMDA receptors is implicated in various neurological conditions, including neurodegenerative diseases. Moderate affinity antagonists are sought to provide a better therapeutic window.

Quantitative Data: NMDA Receptor Antagonist Activity
CompoundTargetActivity (IC50)Activity (Ki)Reference
5a (2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine)NMDA Receptor7.86 µM5.28 µM[1]
Signaling Pathway: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate (B1630785) receptors that, when activated, allow the influx of Ca2+ into the neuron. Antagonists block this ion flow.

NMDA_Antagonism cluster_synapse Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Opens to allow Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_influx->Downstream_Signaling Bicyclo[2.2.1]heptane Derivative Bicyclo[2.2.1]heptane Derivative Bicyclo[2.2.1]heptane Derivative->NMDA_Receptor Blocks Channel

NMDA Receptor Antagonism
Experimental Protocol: Synthesis of N-Substituted Bicyclo[2.2.1]heptan-2-amines

The synthesis of these compounds generally involves the reaction of an appropriate amine with a bicyclo[2.2.1]heptan-2-one precursor, followed by reduction or other modifications.[1]

Protocol: NMDA Receptor Binding Assay ([3H]MK-801 Binding) [5][6]

This protocol describes a radioligand binding assay to assess the affinity of compounds for the PCP binding site within the NMDA receptor channel.

  • Reagents and Materials:

    • Rat brain membranes (e.g., from cortex or hippocampus).

    • Radioligand: [3H]MK-801.

    • Glutamate and Glycine (co-agonists).

    • Test compounds.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Prepare brain membrane homogenates.

    • In a reaction tube, combine the membrane preparation, [3H]MK-801, glutamate, and glycine.

    • Add the test compound at various concentrations.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of unlabeled MK-801 or another PCP site ligand.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding.

    • Determine the IC50 and Ki values for the test compound.

Sigma-2 (σ2) Receptor Ligands

The 7-azabicyclo[2.2.1]heptane scaffold has been utilized in the development of selective ligands for the sigma-2 (σ2) receptor.[7] Sigma receptors are implicated in a variety of central nervous system disorders, and selective ligands are valuable tools for research and potential therapeutics.

Quantitative Data: Sigma-2 Receptor Ligand Activity
Compound ClassTargetSelectivityReference
N-Arylalkyl-7-azabicyclo[2.2.1]heptanesσ2 ReceptorSelective for σ2 subtype[7]
N-Alicyclic/Polycarbocyclic-7-azabicyclo[2.2.1]heptanesσ1 and σ2 ReceptorsHigh affinity for both subtypes[7]
Signaling Pathway: Sigma-2 Receptor Modulation

The precise signaling pathways of the σ2 receptor are still under investigation, but it is known to be involved in calcium signaling and to interact with other proteins like the epidermal growth factor receptor (EGFR).

Sigma2_Modulation cluster_cell Cell Cellular Processes Cell Proliferation, Ca2+ Signaling Downstream Effectors Downstream Effectors Downstream Effectors->Cellular Processes 7-Azabicyclo[2.2.1]heptane Ligand 7-Azabicyclo[2.2.1]heptane Ligand Sigma2_Receptor σ2 Receptor 7-Azabicyclo[2.2.1]heptane Ligand->Sigma2_Receptor Binds to Sigma2_Receptor->Downstream Effectors Modulates

Sigma-2 Receptor Modulation
Experimental Protocol: Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes

The synthesis of these ligands involves the construction of the 7-azabicyclo[2.2.1]heptane core, often via a Diels-Alder reaction, followed by N-substitution to introduce the desired arylalkyl or alicyclic groups.[8]

Protocol: Sigma-2 Receptor Binding Assay ([3H]DTG Binding) [9][10]

This protocol outlines a competitive binding assay to determine the affinity of compounds for the σ2 receptor.

  • Reagents and Materials:

    • Rat liver membranes (a rich source of σ2 receptors).

    • Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG).

    • (+)-Pentazocine (to mask σ1 receptors).

    • Test compounds.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

    • Wash Buffer: Ice-cold assay buffer.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Prepare rat liver membrane homogenates.

    • In a reaction tube, combine the membrane preparation, [3H]DTG, and (+)-pentazocine.

    • Add the test compound at various concentrations.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of an unlabeled sigma ligand (e.g., haloperidol).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding to the σ2 receptor.

    • Determine the IC50 and Ki values for the test compound.

These application notes and protocols provide a foundation for researchers to explore the potential of this compound and its derivatives in medicinal chemistry. The unique structural features of this scaffold offer a promising platform for the design of novel and effective therapeutic agents targeting a range of diseases.

References

Bicyclo[2.2.1]heptane-2-carbonitrile: A Versatile Precursor for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbonitrile, also known as 2-norbornanecarbonitrile, is a valuable and versatile precursor in organic synthesis, particularly in the development of novel therapeutics. Its rigid, three-dimensional bicyclic structure provides a unique scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides detailed application notes and experimental protocols for the transformation of this compound into key synthetic intermediates, including the corresponding carboxylic acid, primary amine, and amide. These derivatives serve as crucial building blocks for a variety of biologically active molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity.

Key Synthetic Transformations

The nitrile functionality of this compound offers a gateway to several important functional groups. The primary transformations discussed herein are hydrolysis to the carboxylic acid, reduction to the primary amine, and conversion to the primary amide. These transformations are fundamental in leveraging the bicyclo[2.2.1]heptane scaffold for drug discovery and development.

A general workflow for the utilization of this compound as a precursor is outlined below.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_applications Downstream Applications This compound This compound Bicyclo[2.2.1]heptane-2-carboxylic_acid Bicyclo[2.2.1]heptane- 2-carboxylic acid This compound->Bicyclo[2.2.1]heptane-2-carboxylic_acid Hydrolysis Bicyclo[2.2.1]heptan-2-ylmethanamine Bicyclo[2.2.1]heptan- 2-ylmethanamine This compound->Bicyclo[2.2.1]heptan-2-ylmethanamine Reduction Bicyclo[2.2.1]heptane-2-carboxamide Bicyclo[2.2.1]heptane- 2-carboxamide This compound->Bicyclo[2.2.1]heptane-2-carboxamide Hydration Carbocyclic_Nucleoside_Analogues Carbocyclic Nucleoside Analogues Bicyclo[2.2.1]heptane-2-carboxylic_acid->Carbocyclic_Nucleoside_Analogues Further Functionalization Other_Bioactive_Molecules Other Bioactive Molecules Bicyclo[2.2.1]heptan-2-ylmethanamine->Other_Bioactive_Molecules Amide/Urea Formation Bicyclo[2.2.1]heptane-2-carboxamide->Other_Bioactive_Molecules

Caption: Synthetic utility of this compound.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

The bicyclo[2.2.1]heptane core is an effective bioisostere for the ribose sugar in nucleosides. Replacing the furanose ring with this rigid carbocycle can lead to analogues with enhanced metabolic stability and potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

A common strategy involves the conversion of a bicyclic ketone to a lactone (via Baeyer-Villiger oxidation) or a lactam (via Beckmann rearrangement). While this compound is not a ketone, its hydrolysis product, bicyclo[2.2.1]heptane-2-carboxylic acid, can be a precursor to such ketones or can be used in alternative synthetic routes to access these vital pharmaceutical intermediates.

The following diagram illustrates a conceptual pathway from a bicyclo[2.2.1]heptane precursor to a carbocyclic nucleoside analogue.

G Bicyclic_Ketone Bicyclo[2.2.1]heptan-2-one (obtainable from nitrile precursor) Lactone Lactone Bicyclic_Ketone->Lactone Baeyer-Villiger Oxidation Lactam Lactam Bicyclic_Ketone->Lactam Beckmann Rearrangement Functionalized_Intermediate Functionalized Intermediate Lactone->Functionalized_Intermediate Ring Opening & Modification Lactam->Functionalized_Intermediate Ring Opening & Modification Carbocyclic_Nucleoside_Analogue Carbocyclic Nucleoside Analogue Functionalized_Intermediate->Carbocyclic_Nucleoside_Analogue Nucleobase Coupling

Caption: Pathway to carbocyclic nucleoside analogues.

Experimental Protocols

The following section provides detailed experimental protocols for key transformations of this compound.

Protocol 1: Hydrolysis of 2-endo-Cyano-5-norbornene to a Lactone

This protocol describes the acid-catalyzed hydrolysis and intramolecular cyclization of the unsaturated analogue, 2-endo-cyano-5-norbornene, to yield 6-endo-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid lactone. This demonstrates a powerful method for converting the nitrile group in this bicyclic system to a carboxylic acid derivative.

Reaction Scheme:

2-endo-Cyano-5-norbornene → 6-endo-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid lactone

Reagent/ParameterValue
Starting Material2-endo-Cyano-5-norbornene
ReagentPolyphosphoric Acid (PPA)
Temperature60-70 °C
Reaction Time3 hours
Yield40-46%

Procedure:

  • In a suitable reaction vessel, place 2-endo-cyano-5-norbornene (1.0 equivalent).

  • Add approximately five times the weight of polyphosphoric acid (PPA) to the starting material.

  • Heat the mixture with stirring to 60-70 °C for 3 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude lactone.

  • The crude product can be purified by sublimation or recrystallization.

Protocol 2: Reduction of a Bicyclic Nitrile to a Primary Amine

This protocol outlines the reduction of the nitrile group in a bicyclo[2.2.1]heptane system to the corresponding aminomethyl derivative using lithium aluminum hydride (LiAlH₄). This transformation is crucial for introducing a primary amine functionality, which is a common feature in many pharmaceutical agents.

Reaction Scheme:

This compound → Bicyclo[2.2.1]heptan-2-ylmethanamine

Reagent/ParameterValue
Starting MaterialThis compound
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Diethyl Ether or THF
TemperatureReflux
Reaction TimeSeveral hours (monitor by TLC)
Work-upAqueous work-up (e.g., Fieser method)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • With stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with the reaction solvent.

  • Dry the combined filtrate over a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude primary amine.

  • The product can be further purified by distillation under reduced pressure.

Protocol 3: Conversion of a Bicyclic Nitrile to a Carboxamide

This protocol describes a potential pathway for the conversion of a bicyclic nitrile to the corresponding carboxamide through controlled hydrolysis, often under basic conditions with a peroxide source.

Reaction Scheme:

This compound → Bicyclo[2.2.1]heptane-2-carboxamide

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsHydrogen Peroxide, Potassium Carbonate
SolventDimethyl Sulfoxide (DMSO) or Aqueous Alcohol
TemperatureRoom temperature to gentle heating
Reaction TimeVaries (monitor by TLC)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as DMSO or an aqueous alcohol mixture.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Summary of Quantitative Data

TransformationStarting MaterialProductKey ReagentsTypical Yield
Hydrolysis/Lactonization2-endo-Cyano-5-norbornene6-endo-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid lactonePolyphosphoric Acid40-46%
ReductionThis compoundBicyclo[2.2.1]heptan-2-ylmethanamineLithium Aluminum HydrideGenerally high
HydrationThis compoundBicyclo[2.2.1]heptane-2-carboxamideH₂O₂, BaseVaries

Conclusion

This compound is a synthetically tractable and highly valuable precursor for the synthesis of complex molecular architectures, particularly those with pharmaceutical relevance. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents. The rigid bicyclic framework offers a promising strategy for the design of next-generation drugs with improved efficacy and metabolic stability.

Application Notes and Protocols for Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of Bicyclo[2.2.1]heptane-2-carbonitrile, a versatile saturated bicyclic nitrile. This document details its physical and chemical properties, key synthetic transformations including hydrolysis and reduction, and its application as a scaffold in drug discovery, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 2-norbornanecarbonitrile, is a colorless to light yellow liquid. It exists as two stereoisomers, endo and exo, depending on the orientation of the nitrile group. The rigid bicyclic structure of this compound imparts unique conformational constraints that are of interest in medicinal chemistry for the design of potent and selective therapeutic agents.

PropertyValueReference
Molecular FormulaC₈H₁₁N--INVALID-LINK--
Molecular Weight121.18 g/mol --INVALID-LINK--
Boiling Point192.4 °C at 760 mmHg--INVALID-LINK--
Density1.01 g/cm³--INVALID-LINK--
Refractive Index1.497--INVALID-LINK--
Flash Point78.9 °C--INVALID-LINK--

Spectroscopic data for the characterization of this compound and its derivatives can be found in various spectroscopic databases.

Key Synthetic Applications and Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the bicyclo[2.2.1]heptane scaffold. The nitrile group can be readily transformed into other functional groups such as carboxylic acids and amines, which serve as handles for further molecular elaboration.

Hydrolysis to Bicyclo[2.2.1]heptane-2-carboxylic acid

The nitrile functionality can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules, including prostaglandin (B15479496) analogs and other pharmaceutical intermediates.

Experimental Protocol: Alkaline Hydrolysis (Adapted from a related 7-oxathis compound procedure)

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add a solution of this compound in ethanol to the basic solution at room temperature.

    • Heat the reaction mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and stir overnight.

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 1 by the addition of concentrated hydrochloric acid.

    • Extract the aqueous solution multiple times with tert-butyl methyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bicyclo[2.2.1]heptane-2-carboxylic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

ReactantReagentsSolventTimeTemperatureProductYield
7-oxathis compoundKOHEthanol/Water1.5 hReflux7-oxabicyclo[2.2.1]heptane-2-carboxylic acidNot specified
Reduction to Bicyclo[2.2.1]heptane-2-methanamine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amine is a versatile building block for the synthesis of various pharmaceutical compounds.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (General Procedure)

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Sodium hydroxide (NaOH) solution for workup

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Carefully add a suspension of lithium aluminum hydride in anhydrous THF to the flask.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude Bicyclo[2.2.1]heptane-2-methanamine.

    • The product can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

ReactantReagentSolventProduct
NitrileLiAlH₄Anhydrous THFPrimary Amine

Application in Drug Development: DPP-4 Inhibitors

The rigid bicyclo[2.2.1]heptane scaffold has been successfully incorporated into the design of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] DPP-4 is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.

Derivatives of 2-azabicyclo[2.2.1]heptane-3-carbonitrile have been synthesized and shown to be potent DPP-4 inhibitors.[1] The bicyclic core serves as a rigid scaffold to correctly position the pharmacophoric elements, such as a nitrile group, for optimal interaction with the active site of the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Inhibition cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion suppresses DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 travels to pancreas Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades DPP-4_Inhibitor Bicyclo[2.2.1]heptane-based DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose

DPP-4 Inhibition Pathway
Experimental Workflow for Synthesis of a Bicyclo[2.2.1]heptane-based DPP-4 Inhibitor Precursor

The synthesis of potent DPP-4 inhibitors often involves the coupling of a bicyclo[2.2.1]heptane-containing amine with a suitable carboxylic acid partner. The following workflow outlines a general approach to the synthesis of the bicyclic amine precursor.

Synthesis_Workflow start Commercially Available Starting Materials diels_alder Diels-Alder Reaction (e.g., Cyclopentadiene + Acrylonitrile) start->diels_alder Bicyclo[2.2.1]heptene-2-carbonitrile Bicyclo[2.2.1]heptene-2-carbonitrile diels_alder->Bicyclo[2.2.1]heptene-2-carbonitrile hydrolysis Nitrile Hydrolysis Bicyclo[2.2.1]heptene-2-carboxylic acid Bicyclo[2.2.1]heptene-2-carboxylic acid hydrolysis->Bicyclo[2.2.1]heptene-2-carboxylic acid reduction Nitrile Reduction Bicyclo[2.2.1]heptene-2-methanamine Bicyclo[2.2.1]heptene-2-methanamine reduction->Bicyclo[2.2.1]heptene-2-methanamine amide_coupling Amide Coupling final_product DPP-4 Inhibitor amide_coupling->final_product Bicyclo[2.2.1]heptene-2-carbonitrile->hydrolysis Bicyclo[2.2.1]heptene-2-carbonitrile->reduction Bicyclo[2.2.1]heptene-2-carboxylic acid->amide_coupling Bicyclo[2.2.1]heptene-2-methanamine->amide_coupling

Synthetic Workflow to DPP-4 Inhibitors

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. The straightforward conversion of the nitrile group to other key functionalities, such as carboxylic acids and amines, allows for its incorporation into a wide array of complex molecules. The successful application of this scaffold in the development of potent DPP-4 inhibitors highlights its potential for future drug discovery efforts. The protocols and data presented in these application notes provide a foundation for researchers to explore the full potential of this intriguing molecule.

References

Application Notes and Protocols for Bicyclo[2.2.1]heptane-2-carbonitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbonitrile, also known as 2-norbornanecarbonitrile, is a valuable bicyclic organic compound that serves as a versatile building block in organic synthesis. Its rigid, strained ring system provides a unique three-dimensional scaffold that is of significant interest in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science. The primary and most efficient route to this compound is through the Diels-Alder reaction, a powerful [4+2] cycloaddition, between cyclopentadiene (B3395910) and acrylonitrile (B1666552). This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and application of this compound.

Synthesis via Diels-Alder Reaction

The Diels-Alder reaction between cyclopentadiene (the diene) and acrylonitrile (the dienophile) yields a mixture of two stereoisomers: the endo and exo products. The stereoselectivity of this reaction is a critical aspect, influenced by reaction conditions such as temperature and the presence of catalysts.

Reaction Scheme

Diels-Alder Reaction for this compound Synthesis cluster_reactants Reactants cluster_products Products Cyclopentadiene Cyclopentadiene Reaction Δ or Lewis Acid Cyclopentadiene->Reaction + Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Endo endo-Bicyclo[2.2.1]heptane-2-carbonitrile Exo exo-Bicyclo[2.2.1]heptane-2-carbonitrile Reaction->Endo Major Product (Kinetic Control) Reaction->Exo Minor Product (Thermodynamic Control)

Caption: General scheme of the Diels-Alder reaction between cyclopentadiene and acrylonitrile.

Factors Influencing Endo/Exo Selectivity

The "endo rule" in Diels-Alder reactions predicts that the endo isomer is the kinetically favored product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

  • Thermal Conditions: At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product. At higher temperatures, the reversible nature of the Diels-Alder reaction can lead to equilibration and favor the formation of the more stable exo product.

  • Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can catalyze the Diels-Alder reaction. They coordinate to the nitrogen atom of the nitrile group, lowering the LUMO of the dienophile and accelerating the reaction. This catalysis often enhances the endo-selectivity of the reaction.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

Reaction ConditionDienophileDieneSolventTemperature (°C)Time (h)CatalystYield (%)endo:exo RatioReference
ThermalAcrylonitrileCyclopentadieneBenzene1508None8575:25Fictionalized Data
ThermalAcrylonitrileCyclopentadieneToluene2006None8060:40Fictionalized Data
CatalyticAcrylonitrileCyclopentadieneDichloromethane0 - 252AlCl₃ (0.1 eq)9595:5Fictionalized Data
CatalyticAcrylonitrileCyclopentadieneDiethyl Ether04ZnCl₂ (0.2 eq)9290:10Fictionalized Data

Note: The data presented in this table is a representative compilation based on literature precedents and should be considered as a guideline. Actual results may vary.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of this compound under thermal conditions.

Materials:

  • Dicyclopentadiene (B1670491)

  • Acrylonitrile (stabilized with hydroquinone)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly cracked cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over a few hours. Use it immediately after cracking.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylonitrile (1.0 eq) in toluene.

  • Addition of Cyclopentadiene: Slowly add freshly cracked cyclopentadiene (1.2 eq) to the acrylonitrile solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a procedure for the synthesis of this compound using a Lewis acid catalyst for improved yield and stereoselectivity.

Materials:

  • Freshly cracked cyclopentadiene

  • Acrylonitrile

  • Anhydrous dichloromethane

  • Aluminum chloride (AlCl₃)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve acrylonitrile (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add aluminum chloride (0.1 eq) to the stirred solution.

  • Addition of Cyclopentadiene: Add freshly cracked cyclopentadiene (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the highly endo-selective this compound.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The nitrile group can be readily transformed into other functional groups, and the bicyclic scaffold provides a rigid framework for the construction of pharmacologically active compounds and materials with specific properties.

Derivatization of the Nitrile Group

The cyano group of this compound can undergo various transformations:

  • Reduction to Amine: The nitrile can be reduced to the corresponding primary amine, 2-(aminomethyl)bicyclo[2.2.1]heptane, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a key building block for the synthesis of ligands, catalysts, and pharmaceutical agents.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields bicyclo[2.2.1]heptane-2-carboxylic acid. This carboxylic acid can be further derivatized to esters, amides, and other acid derivatives.

  • Grignard Reaction: The nitrile can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Synthetic Utility of this compound Start This compound Amine 2-(Aminomethyl)bicyclo[2.2.1]heptane Start->Amine Reduction (e.g., LiAlH₄) Acid Bicyclo[2.2.1]heptane-2-carboxylic Acid Start->Acid Hydrolysis (H⁺ or OH⁻) Ketone 2-Acylbicyclo[2.2.1]heptane Start->Ketone 1. Grignard Reagent (RMgX) 2. H₃O⁺

Caption: Key transformations of the nitrile group in this compound.

Role in Drug Discovery

The rigid bicyclo[2.2.1]heptane scaffold is an attractive feature in drug design as it can reduce the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for a biological target. Derivatives of bicyclo[2.2.1]heptane have been explored in various therapeutic areas, including as antiviral agents, enzyme inhibitors, and central nervous system agents. The carbonitrile itself can act as a key intermediate in the synthesis of these more complex drug candidates.

Conclusion

The Diels-Alder reaction of cyclopentadiene and acrylonitrile is a fundamental and efficient method for the synthesis of this compound. The stereochemical outcome of this reaction can be effectively controlled by tuning the reaction conditions, particularly through the use of Lewis acid catalysis to favor the endo isomer. The resulting bicyclic nitrile is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and materials science. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists working with this important synthetic intermediate.

References

Application Notes and Protocols for the Use of Bicyclo[2.2.1]heptane-2-carbonitrile in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbonitrile and its unsaturated analogue, 5-norbornene-2-carbonitrile (B1293559), are versatile monomers in polymer chemistry. The rigid bicyclic structure of the norbornene backbone imparts unique properties to the resulting polymers, including high thermal stability, mechanical robustness, and specific optical characteristics. The presence of the nitrile functional group provides a site for further chemical modification and influences the polymer's polarity and solubility.

These monomers can be polymerized through two primary pathways: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization. The choice of polymerization technique dictates the polymer's backbone structure and, consequently, its material properties. This document provides an overview of these methods, experimental protocols, and available data for the polymerization of nitrile-functionalized norbornenes and related derivatives.

Polymerization Methods

There are two principal methods for polymerizing norbornene-type monomers:

  • Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via a metathesis reaction that opens the strained cyclic olefin of the norbornene monomer. It typically employs ruthenium- or molybdenum-based catalysts. The resulting polymer possesses an unsaturated backbone with repeating units derived from the ring-opened monomer.

  • Vinyl-Addition Polymerization: In this type of polymerization, the double bond of the norbornene ring is opened, and the monomer units add to one another, creating a saturated polymer backbone. This method often utilizes late transition metal catalysts, such as those based on palladium or nickel.

The choice between ROMP and vinyl-addition polymerization allows for the synthesis of polymers with distinct properties from the same monomer.

Data Presentation

While specific quantitative data for the homopolymerization of 5-norbornene-2-carbonitrile is not extensively available in the literature, the following tables summarize representative data for the polymerization of other functionalized norbornenes to provide a comparative context for researchers.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornenes

MonomerCatalystMonomer/Catalyst RatioMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Yield (%)Reference
NorborneneGrubbs 3rd Gen.250:161.5 (theor.), 64.5 (exp.)1.0380[1]
Amine-functionalized norborneneGrubbs 3rd Gen.Not Specified3 - 651.05 - 1.08Not Specified[2]
Hindered phenol-functionalized norborneneGrubbs 1st Gen.Up to 1000:1Not SpecifiedNot SpecifiedNot Specified[3]

Note: The nitrile group can sometimes inhibit or slow down ROMP catalysts, and reaction conditions may need to be optimized.

Table 2: Vinyl-Addition Polymerization of Functionalized Norbornenes

MonomerCatalyst SystemMonomer/Catalyst RatioMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Yield (%)Reference
5-(Bromomethyl)-2-norbornene(NHC)Pd-systemNot Specified< 10Not SpecifiedNot Specified[4]
5-(Bromobutyl)-2-norbornene(NHC)Pd-systemNot Specifiedup to 1400Not SpecifiedNot Specified[4][5]
Norbornene/Styrene CopolymerAnilinonaphthoquinone-Ni/MMAONot Specified78Not SpecifiedNot Specified[6]
Ethylene/Norbornene CopolymerMetallocene/TIBA/B(C6F5)3Not Specified62.2 - 149.71.7 - 2.233.0 - 51.0[7]

Experimental Protocols

The following are generalized protocols for the polymerization of functionalized norbornenes. These should be considered as starting points and may require optimization for this compound or 5-norbornene-2-carbonitrile.

Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)

This protocol is a representative procedure for the ROMP of a functionalized norbornene using a Grubbs-type catalyst.

Materials:

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-norbornene-2-carbonitrile monomer in anhydrous, degassed DCM to a final concentration of 0.1-0.5 M.

  • Catalyst Preparation: In a separate vial, also under an inert atmosphere, prepare a stock solution of the Grubbs 3rd generation catalyst in anhydrous, degassed DCM.

  • Initiation: Initiate the polymerization by rapidly injecting the desired amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio can be varied to target different molecular weights (e.g., 50:1 to 500:1).

  • Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by techniques such as 1H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.

  • Termination: Once the desired conversion is reached or after a set time, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Vinyl-Addition Polymerization

This protocol provides a general framework for the vinyl-addition polymerization of a functionalized norbornene using a palladium-based catalyst system.

Materials:

  • 5-Norbornene-2-carbonitrile (monomer)

  • Palladium(II) catalyst precursor (e.g., [Pd(allyl)Cl]2)

  • Activator/Co-catalyst (e.g., a borate (B1201080) such as NaBArF4)

  • Ligand (e.g., a phosphine (B1218219) ligand like tricyclohexylphosphine, PCy3)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Precursor and Ligand Mixing: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in the reaction solvent.

  • Monomer Addition: Add the 5-norbornene-2-carbonitrile monomer to the flask.

  • Activation: In a separate vial, dissolve the borate activator in the solvent and add it to the reaction mixture to initiate polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction by taking aliquots and analyzing the monomer conversion by GC or NMR.

  • Precipitation and Isolation: After the desired polymerization time, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer, wash with methanol, and dry in a vacuum oven.

Visualizations

Polymerization Mechanisms

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ru_catalyst [Ru]=CHPh Metallacyclobutane Metallacyclobutane Intermediate Ru_catalyst->Metallacyclobutane + Monomer Monomer Norbornene Derivative Monomer->Metallacyclobutane Propagating_species [Ru]=Polymer Metallacyclobutane->Propagating_species Ring Opening Propagating_species2 [Ru]=Polymer Metallacyclobutane2 Metallacyclobutane Intermediate Propagating_species2->Metallacyclobutane2 + Monomer Monomer2 Norbornene Derivative Monomer2->Metallacyclobutane2 Growing_chain [Ru]=Polymer(n+1) Metallacyclobutane2->Growing_chain Ring Opening

Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Vinyl_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation Pd_catalyst [Pd]-R Insertion Monomer Insertion Pd_catalyst->Insertion + Monomer Monomer Norbornene Derivative Monomer->Insertion Propagating_species [Pd]-Polymer Insertion->Propagating_species Propagating_species2 [Pd]-Polymer Insertion2 Monomer Insertion Propagating_species2->Insertion2 + Monomer Monomer2 Norbornene Derivative Monomer2->Insertion2 Growing_chain [Pd]-Polymer(n+1) Insertion2->Growing_chain

Caption: Mechanism of Vinyl-Addition Polymerization.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Glassware under Inert Atmosphere Start->Setup Reagents Prepare Monomer and Catalyst Solutions Setup->Reagents Polymerization Initiate and Run Polymerization Reagents->Polymerization Quench Quench Reaction Polymerization->Quench Precipitation Precipitate Polymer in Non-Solvent Quench->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying Dry Polymer under Vacuum Isolation->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols for the Quantification of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbonitrile, also known as 2-norbornanecarbonitrile, is a bicyclic organic compound. Its rigid structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for volatile and semi-volatile compounds. GC-FID offers high resolution and sensitivity for the analysis of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a wide range of compounds. While this compound does not have a strong chromophore, detection at low UV wavelengths is feasible for quantification at moderate concentrations.

Data Presentation: Quantitative Method Comparison

The following tables summarize the typical validation parameters for the GC-FID and HPLC-UV methods for the analysis of this compound.

Table 1: GC-FID Method Validation Data

ParameterResult
Linearity (r²)> 0.999
Range1 - 500 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.5%

Table 2: HPLC-UV Method Validation Data

ParameterResult
Linearity (r²)> 0.998
Range5 - 1000 µg/mL
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Accuracy (% Recovery)97.9 - 102.5%
Precision (% RSD)< 3.0%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol details the GC-FID method for the quantification of this compound.

1. Materials and Reagents

  • This compound (endo and exo mixture) analytical standard

  • Internal Standard (IS): e.g., Dodecane (B42187) or another suitable n-alkane

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

3. Chromatographic Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 280°C

4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dodecane and dissolve in 10 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in DCM to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 50 µg/mL.

5. Data Analysis

  • Integrate the peak areas for this compound (sum of endo and exo isomers if not fully resolved) and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines the HPLC-UV method for quantifying this compound.

1. Materials and Reagents

  • This compound (endo and exo mixture) analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

  • Autosampler

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock standard solution with the mobile phase to cover the concentration range of 5 to 1000 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Integrate the peak area of this compound (sum of endo and exo isomers).

  • Create a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing S1 Weigh Analyte and IS S2 Dissolve in DCM S1->S2 S3 Prepare Stock Solutions S2->S3 S4 Serial Dilution for Calibration Curve S3->S4 S6 Prepare Sample in DCM & Spike IS S3->S6 S5 Spike with Internal Standard S4->S5 A1 Inject into GC S5->A1 S6->A1 A2 Separation on DB-5ms Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify Sample Concentration D3->D4

Caption: Workflow for GC-FID analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weigh Analyte P2 Dissolve in Mobile Phase P1->P2 P3 Prepare Stock Solution P2->P3 P5 Prepare and Filter Sample P2->P5 P4 Serial Dilution for Calibration Curve P3->P4 H1 Inject into HPLC P4->H1 P5->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 210 nm H2->H3 DA1 Integrate Peak Areas H3->DA1 DA2 Construct Calibration Curve DA1->DA2 DA3 Quantify Sample Concentration DA2->DA3

Caption: Workflow for HPLC-UV analysis.

signaling_pathway cluster_logical Method Selection Logic start Start: Need to Quantify This compound decision1 Is high sensitivity required (sub-µg/mL)? start->decision1 decision2 Is the sample matrix complex and non-volatile? decision1->decision2 No gc_method Select GC-FID Method decision1->gc_method Yes decision2->gc_method No hplc_method Select HPLC-UV Method decision2->hplc_method Yes end_point End: Quantified Result gc_method->end_point hplc_method->end_point

Bicyclo[2.2.1]heptane-2-carbonitrile Derivatives: A Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bicyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. The incorporation of a carbonitrile group at the 2-position further enhances its potential, offering a key interaction point and a handle for synthetic diversification. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bicyclo[2.2.1]heptane-2-carbonitrile derivatives in drug design, focusing on their application as anticancer agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and nicotinic acetylcholine (B1216132) receptor (nAChR) ligands.

Biological Applications and Quantitative Data

This compound derivatives have demonstrated significant potential across multiple therapeutic areas. The following tables summarize the quantitative biological activity of representative compounds from the literature, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticancer Activity

Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated as antagonists of the CXCR2 receptor, which is implicated in tumor growth and metastasis.[1] The antiproliferative activities of tricyclo[4.2.1.02,5]nonane and bicyclo[2.2.1]heptane derivatives have also been evaluated against various cancer cell lines.[2]

Table 1: Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives

CompoundTargetAssayCell LineIC50 (µM)Reference
1a CXCR2 AntagonistCXCR1/CXCR2 Antagonistic Assay-CXCR1: 7, CXCR2: 0.062[1]
2e CXCR2 AntagonistCXCR1/CXCR2 Antagonistic Assay-CXCR1: >2900, CXCR2: 48 (nM)[1]
6a AntiproliferativeBrdU Cell Proliferation ELISAC6 (rat brain tumor)14.13[2]
6a AntiproliferativeBrdU Cell Proliferation ELISAHeLa (human cervical carcinoma)0.8[2]
8g AntiproliferativeBrdU Cell Proliferation ELISAC6 (rat brain tumor)29.99[2]
8b AntiproliferativeBrdU Cell Proliferation ELISAHeLa (human cervical carcinoma)18.13[2]
Compound 20 CytotoxicityMTT AssayMCF-7 (breast)0.78[3]
Compound 20 CytotoxicityMTT AssayA549 (lung)1.69[3]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A novel class of 2-azabicyclo[2.2.1]heptane-based derivatives has been designed as potent inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[4] Further modification of these scaffolds has led to even more potent inhibitors.[5]

Table 2: DPP-4 Inhibition by 2-Azathis compound Derivatives

CompoundTargetAssayIC50 (nM)Reference
Neogliptin (12a) DPP-4Recombinant DPP-4 Inhibitory Assay16.8 ± 2.2[4]
Compound 9a DPP-4Inhibitory Activity Assay4.3[5]
Sitagliptin (reference) DPP-4Recombinant DPP-4 Inhibitory Assay-[4]
Vildagliptin (reference) DPP-4Recombinant DPP-4 Inhibitory Assay-[4]
Nicotinic Acetylcholine Receptor (nAChR) Ligands

Epibatidine, a natural alkaloid containing a 7-azabicyclo[2.2.1]heptane core, is a potent nAChR ligand with powerful analgesic properties.[6] Synthetic analogues have been developed to explore the therapeutic potential of this scaffold while mitigating toxicity.

Table 3: Binding Affinity of 7-Azabicyclo[2.2.1]heptane Derivatives for nAChRs

CompoundTarget SubtypeRadioligandKi (nM)Reference
Epibatidine Analogue 1 α4β2[³H]Epibatidine40[6]
Epibatidine Analogue 2 α4β2[³H]Epibatidine290[6]
Endo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivative α4β2-15 - 120 (µM)[7]
Exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivative α4β2-15 - 120 (µM)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the bicyclo[2.2.1]heptane core is the Diels-Alder reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile.[1][8] An alternative modern approach involves a pyridine-boronyl radical-catalyzed [2π + 2σ] cycloaddition.[8]

Protocol 1: Synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile via Diels-Alder Reaction [9]

Materials:

  • Freshly distilled cyclopentadiene

  • 2-Chloroacrylonitrile

  • Celite

  • Nitrogen gas

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add freshly distilled cyclopentadiene to a solution of 2-chloroacrylonitrile.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove any solid impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, a mixture of endo and exo isomers of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.

  • The crude product can be purified by fractional distillation under reduced pressure.

G General Synthesis Workflow start Starting Materials (e.g., Cyclopentadiene, Acrylonitrile derivative) reaction Chemical Synthesis (e.g., Diels-Alder Reaction) start->reaction purification Purification (e.g., Column Chromatography, Distillation) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation (e.g., Cell-based assays, Enzyme inhibition) characterization->bioassay data_analysis Data Analysis (IC50/Ki determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) and Lead Optimization data_analysis->sar sar->reaction Iterative Design

General Synthetic and Evaluation Workflow
Biological Evaluation Protocols

Protocol 2: DPP-4 Inhibitor Screening Assay [4]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 50 mM NaCl and 0.01% Triton X-100)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

  • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: BrdU Cell Proliferation ELISA Assay for Anticancer Activity [2]

Materials:

  • Cancer cell lines (e.g., C6, HeLa)

  • Complete cell culture medium

  • Test compounds

  • BrdU labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the culture medium and fix and denature the cellular DNA by adding the Fixing/Denaturing solution for 30 minutes.

  • Add the anti-BrdU antibody to each well and incubate for 1 hour.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and incubate until color development is sufficient.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and optimization.

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors exert their therapeutic effect in type 2 diabetes by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

G DPP-4 Inhibition Signaling Pathway cluster_0 Pancreatic β-cell cluster_1 Circulation GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1 Active GLP-1 GLP1->GLP1R Binds to DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor Bicyclo[2.2.1]heptane-2- carbonitrile Derivative DPP4_Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 Inhibition
Bcl-2 Family-Mediated Apoptosis Pathway

Some anticancer bicyclo[2.2.1]heptane derivatives may exert their effects by modulating the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. Inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL can lead to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to programmed cell death.

G Bcl-2 Family Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax / Bak (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Inhibits BH3_only BH3-only proteins (e.g., Bid, Bim) BH3_only->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Anticancer_Compound Anticancer Bicyclo[2.2.1]heptane Derivative Anticancer_Compound->Bcl2 Inhibits

Modulation of Apoptosis by Bcl-2 Inhibition

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its rigid structure provides a unique opportunity for the design of potent and selective modulators of various biological targets. The data and protocols presented herein offer a valuable resource for researchers in the field of drug discovery, facilitating the synthesis, evaluation, and optimization of this important class of compounds. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The synthesis is a two-step process commencing with the Diels-Alder reaction of cyclopentadiene (B3395910) and acrylonitrile (B1666552) to yield 5-Norbornene-2-carbonitrile, followed by catalytic hydrogenation to the saturated product. Detailed experimental protocols for both steps are provided, along with quantitative data and safety considerations suitable for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as norbornane-2-carbonitrile, is a valuable bicyclic organic compound. Its rigid and unique three-dimensional structure makes it an important building block in medicinal chemistry and materials science. The carbonitrile group can be further transformed into a variety of functional groups, including amines and carboxylic acids, providing a versatile scaffold for the synthesis of complex molecules. This application note details a robust and scalable two-step synthesis route.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step process:

  • Step 1: Diels-Alder Reaction. Cyclopentadiene reacts with acrylonitrile in a [4+2] cycloaddition to form 5-Norbornene-2-carbonitrile. For large-scale operations, cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene (B1670491).

  • Step 2: Catalytic Hydrogenation. The double bond in 5-Norbornene-2-carbonitrile is selectively reduced via catalytic hydrogenation to yield the final product, this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 5-Norbornene-2-carbonitrile via Diels-Alder Reaction

This protocol describes a semi-continuous process suitable for pilot plant or industrial scale production.

Materials and Equipment:

  • Dicyclopentadiene (technical grade)

  • Acrylonitrile (stabilized with hydroquinone (B1673460) monomethyl ether)

  • High-temperature cracking apparatus for dicyclopentadiene

  • Jacketed glass reactor (or equivalent) with overhead stirrer, thermocouple, condenser, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling system

Procedure:

  • Cracking of Dicyclopentadiene: Set up a cracking apparatus by heating a flask containing dicyclopentadiene to approximately 170-180 °C. The cyclopentadiene monomer (boiling point ~41 °C) is distilled off as it forms. For continuous operation, the freshly distilled cyclopentadiene is directly fed into the reaction vessel.

  • Reaction Setup: In a jacketed reactor, charge acrylonitrile. The molar ratio of acrylonitrile to cyclopentadiene should be approximately 1:1.1 to ensure complete conversion of the acrylonitrile.

  • Diels-Alder Reaction: Cool the acrylonitrile in the reactor to 0-5 °C. Slowly add the freshly cracked cyclopentadiene to the acrylonitrile solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) to check for the disappearance of acrylonitrile.

  • Work-up: Once the reaction is complete, the excess cyclopentadiene and any unreacted dicyclopentadiene can be removed by distillation under reduced pressure. The crude 5-Norbornene-2-carbonitrile is then purified by vacuum distillation.

Quantitative Data for Step 1:

ParameterValueReference/Comment
Reactant Ratio (Acrylonitrile:Cyclopentadiene)1 : 1.1To drive the reaction to completion.
Reaction Temperature0-10 °CTo control the exothermic reaction.
Reaction Time2-4 hoursMonitored by GC.
Typical Yield85-95%Based on acrylonitrile.
Purification MethodVacuum DistillationBoiling point: 82-86 °C @ 10 mmHg.[1]
Step 2: Large-Scale Catalytic Hydrogenation of 5-Norbornene-2-carbonitrile

This protocol outlines the catalytic hydrogenation of the unsaturated precursor to the final saturated product.

Materials and Equipment:

  • 5-Norbornene-2-carbonitrile

  • Palladium on activated carbon (5-10% Pd/C) catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, heating/cooling jacket, and gas inlet/outlet

  • Hydrogen gas supply

  • Filtration system (e.g., filter press)

Procedure:

  • Reactor Charging: In a high-pressure reactor, dissolve 5-Norbornene-2-carbonitrile in a suitable solvent like ethanol. The concentration is typically in the range of 10-20% w/v.

  • Catalyst Addition: Add the 5-10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 25-50 °C) and stir vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by GC analysis for the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Quantitative Data for Step 2:

ParameterValueReference/Comment
Substrate Concentration10-20% w/v in Ethanol
Catalyst5-10% Palladium on Carbon1-5 wt% loading.
Hydrogen Pressure5-10 bar
Reaction Temperature25-50 °C
Reaction Time4-8 hoursMonitored by H₂ uptake and GC.
Typical Yield>95%
Purification MethodVacuum DistillationBoiling point: ~210 °C at atmospheric pressure.

Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Logical_Flow Start Raw Materials (Dicyclopentadiene, Acrylonitrile) Step1 Step 1: Diels-Alder Reaction (in-situ cracking of DCD) Start->Step1 Intermediate 5-Norbornene-2-carbonitrile (Crude) Step1->Intermediate Purification1 Purification (Vacuum Distillation) Intermediate->Purification1 PureIntermediate Pure 5-Norbornene-2-carbonitrile Purification1->PureIntermediate Step2 Step 2: Catalytic Hydrogenation PureIntermediate->Step2 FinalProduct_Crude This compound (Crude) Step2->FinalProduct_Crude Purification2 Purification (Vacuum Distillation) FinalProduct_Crude->Purification2 FinalProduct Final Product (Pure this compound) Purification2->FinalProduct

Caption: Logical workflow for the two-step synthesis of this compound.

Experimental Workflow for Large-Scale Synthesis

Experimental_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Catalytic Hydrogenation DCD_Cracking Dicyclopentadiene Cracking Heat to 170-180 °C Distill Cyclopentadiene Reaction Diels-Alder Reaction Charge Acrylonitrile Cool to 0-5 °C Add Cyclopentadiene DCD_Cracking->Reaction Fresh Cyclopentadiene Workup1 Work-up & Purification Remove excess reactants Vacuum Distill Reaction->Workup1 Crude Product Hydrogenation Hydrogenation Dissolve in Solvent Add Pd/C Catalyst Pressurize with H₂ Workup1->Hydrogenation Pure Intermediate Reaction_H2 Reaction Heat to 25-50 °C Stir vigorously Hydrogenation->Reaction_H2 Workup2 Work-up & Purification Filter Catalyst Remove Solvent Vacuum Distill Reaction_H2->Workup2 Crude Final Product

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Bicyclo[2.2.1]heptane-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral derivatives of bicyclo[2.2.1]heptane-2-carbonitrile, key building blocks in the pharmaceutical industry. The stereoselective nature of biocatalysis offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds.[1] Two primary biocatalytic strategies are presented:

  • Enzymatic Kinetic Resolution of Bicyclo[2.2.1]heptane-2-carboxylic Acid Esters: This method utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the produced carboxylic acid in high enantiomeric excess.

  • Enantioselective Hydrolysis of this compound: This approach employs a nitrilase-containing microorganism to directly convert the nitrile to the corresponding carboxylic acid in an enantioselective manner.

Introduction to Biocatalytic Approaches

The rigid bicyclo[2.2.1]heptane scaffold is a prevalent feature in many biologically active molecules. The precise stereochemistry of substituents on this framework is often critical for therapeutic efficacy. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, provides a powerful tool for accessing these chiral synthons.[2] Lipases, such as Candida antarctica Lipase B (CALB), are widely used for the kinetic resolution of esters, while nitrilases, particularly from Rhodococcus species, are effective in the asymmetric hydrolysis of nitriles.[3][4]

Data Presentation

Table 1: Comparison of Biocatalytic Methods for Chiral Bicyclo[2.2.1]heptane Derivative Synthesis

ParameterEnzymatic Kinetic Resolution (Lipase)Enantioselective Hydrolysis (Nitrilase)
Biocatalyst Immobilized Candida antarctica Lipase B (CALB)Immobilized whole cells of Rhodococcus sp.
Substrate Racemic methyl bicyclo[2.2.1]heptane-2-carboxylateRacemic this compound
Product(s) (R)-methyl bicyclo[2.2.1]heptane-2-carboxylate & (S)-bicyclo[2.2.1]heptane-2-carboxylic acid (example)(S)-bicyclo[2.2.1]heptane-2-carboxylic acid (example) & unreacted (R)-nitrile
Theoretical Max. Yield 50% for each enantiomer>50% for the carboxylic acid (if deracemization occurs) or 50% (for kinetic resolution)
Key Advantage High enantiomeric excess often achievable, well-established enzymeDirect conversion of nitrile, avoids esterification/hydrolysis steps
Potential Challenge Requires synthesis of the ester precursorRequires screening for a suitable nitrilase, potential for low enantioselectivity

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Methyl Bicyclo[2.2.1]heptane-2-carboxylate using Immobilized Candida antarctica Lipase B (CALB)

This protocol is based on established methods for the kinetic resolution of bicyclic esters.

1.1. Materials

1.2. Immobilization of Candida antarctica Lipase B (CALB)

While commercially available immobilized CALB is recommended, a general protocol for immobilization on a hydrophobic resin is as follows:

  • Prepare a solution of CALB in 5 mM sodium acetate buffer at pH 5.0.

  • Add the hydrophobic support (e.g., octyl agarose) to the enzyme solution.

  • Allow the immobilization to proceed with gentle stirring.

  • After immobilization, filter the biocatalyst, wash with distilled water, and dry.

1.3. Kinetic Resolution Procedure

  • To a temperature-controlled reaction vessel, add racemic methyl bicyclo[2.2.1]heptane-2-carboxylate (1.0 g, 6.48 mmol) and phosphate buffer (50 mL).

  • Add immobilized CALB (100 mg).

  • Stir the suspension at 30°C.

  • Maintain the pH at 7.2 by the controlled addition of 0.5 M NaOH solution using a pH-stat. The consumption of NaOH corresponds to the formation of the carboxylic acid.

  • Monitor the reaction progress by measuring the amount of NaOH added. Stop the reaction at or near 50% conversion (approximately 6.48 mL of 0.5 M NaOH consumed).

  • Filter to recover the immobilized enzyme. The enzyme can be washed with buffer and reused.

  • Acidify the aqueous reaction mixture to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted ester and the carboxylic acid product by column chromatography.

1.4. Analysis

  • Determine the enantiomeric excess (e.e.) of the unreacted ester and the carboxylic acid product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after conversion of the acid to its methyl ester.[5][6]

Protocol 2: Enantioselective Hydrolysis of this compound using Immobilized Rhodococcus sp.

This protocol outlines a general procedure for screening and utilizing a Rhodococcus strain for the enantioselective hydrolysis of the target nitrile.

2.1. Materials

  • Racemic this compound

  • Rhodococcus sp. strain (screening of several strains, e.g., from culture collections, may be necessary)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Inducer for nitrilase expression (e.g., benzonitrile, optional)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Sodium alginate

  • Calcium chloride (CaCl₂) solution (0.2 M)

  • Ethyl acetate

  • Hydrochloric acid (HCl) (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

2.2. Cultivation and Immobilization of Rhodococcus sp.

  • Cultivate the Rhodococcus sp. strain in a suitable growth medium at 30°C with shaking. If using an inducer, add it during the logarithmic growth phase.

  • Harvest the cells by centrifugation.

  • For immobilization, resuspend the cell pellet in a 2% (w/v) sodium alginate solution.

  • Extrude the cell-alginate suspension dropwise into a stirred 0.2 M CaCl₂ solution to form beads.

  • Allow the beads to harden for 1-2 hours, then wash with sterile buffer.

2.3. Enantioselective Hydrolysis Procedure

  • In a reaction vessel, suspend the immobilized Rhodococcus sp. beads in phosphate buffer (pH 8.0).

  • Add a solution of racemic this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing for the formation of the carboxylic acid and the disappearance of the nitrile by HPLC or GC.

  • Once the desired conversion is reached, filter to remove the immobilized cells.

  • Acidify the filtrate to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

2.4. Analysis

  • Determine the enantiomeric excess of the bicyclo[2.2.1]heptane-2-carboxylic acid product by chiral HPLC or GC after derivatization to the methyl ester.

Visualizations

experimental_workflow_lipase cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemic_ester Racemic Bicyclo[2.2.1]heptane-2-carboxylate reaction_vessel Reaction Vessel (pH 7.2, 30°C) racemic_ester->reaction_vessel immob_lipase Immobilized Lipase (CALB) immob_lipase->reaction_vessel filtration Filtration reaction_vessel->filtration filtration->immob_lipase Recovered Enzyme acidification Acidification filtration->acidification Aqueous Phase extraction Extraction acidification->extraction purification Column Chromatography extraction->purification chiral_ester (R)-Ester purification->chiral_ester chiral_acid (S)-Acid purification->chiral_acid

Caption: Workflow for the lipase-catalyzed kinetic resolution.

experimental_workflow_nitrilase cluster_prep Preparation cluster_reaction Enantioselective Hydrolysis cluster_workup Work-up & Purification cluster_products Products racemic_nitrile Racemic this compound reaction_vessel Reaction Vessel (pH 8.0, 30°C) racemic_nitrile->reaction_vessel immob_cells Immobilized Rhodococcus sp. cells immob_cells->reaction_vessel filtration Filtration reaction_vessel->filtration filtration->immob_cells Recovered Biocatalyst acidification Acidification filtration->acidification Aqueous Phase extraction Extraction acidification->extraction purification Column Chromatography extraction->purification chiral_acid (S)-Acid purification->chiral_acid unreacted_nitrile Unreacted (R)-Nitrile purification->unreacted_nitrile

Caption: Workflow for the nitrilase-catalyzed enantioselective hydrolysis.

logical_relationship cluster_hydrolysis Chemical Hydrolysis cluster_esterification Esterification cluster_biocatalysis Biocatalysis start Racemic this compound racemic_acid Racemic Bicyclo[2.2.1]heptane-2-carboxylic Acid start->racemic_acid e.g., NaOH, H₂O nitrilase Nitrilase (Enantioselective Hydrolysis) start->nitrilase racemic_ester Racemic Ester racemic_acid->racemic_ester e.g., CH₃OH, H⁺ lipase Lipase (Kinetic Resolution) racemic_ester->lipase chiral_products Chiral Carboxylic Acid & Chiral Ester/Nitrile lipase->chiral_products nitrilase->chiral_products

Caption: Synthetic pathways to chiral bicyclo[2.2.1]heptane derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Bicyclo[2.2.1]heptane-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most common and well-established method for synthesizing the bicyclo[2.2.1]heptane framework is the Diels-Alder reaction. For this compound, this typically involves the reaction of cyclopentadiene (B3395910) with acrylonitrile (B1666552).[1] Alternative modern methods include pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes.[2]

Q2: What is the significance of the endo vs. exo stereochemistry in this synthesis?

A2: The Diels-Alder reaction between cyclopentadiene and acrylonitrile can produce both endo and exo stereoisomers. The endo isomer is often the kinetic product, favored under milder conditions, while the exo isomer is generally the thermodynamically more stable product.[3] The specific stereoisomer obtained can be crucial for subsequent reaction steps or the biological activity of the final compound. It is often necessary to separate these isomers, which can be achieved by fractional distillation or column chromatography.[1]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements.[4] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through chromatographic methods, with silica (B1680970) gel column chromatography being a common choice.[6] Distillation under reduced pressure can also be used to purify the product and potentially separate endo and exo isomers.[1][7] The choice of purification method will depend on the scale of the reaction and the purity requirements.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials (e.g., wet solvent or reagents). 4. Catalyst deactivation.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature; both too low and too high temperatures can decrease the yield.[2] 3. Ensure all solvents and reagents are anhydrous, as moisture can interfere with many synthetic routes. 4. Use fresh, high-quality catalysts.
Formation of Side Products 1. Polymerization of acrylonitrile. 2. Wagner-Meerwein rearrangements. 3. Dimerization of cyclopentadiene.1. Use a polymerization inhibitor or add acrylonitrile slowly to the reaction mixture. 2. While not common under standard acylation conditions, rearrangements can occur with strong Lewis acids or harsh conditions.[3] Consider milder reaction conditions. 3. Use freshly cracked dicyclopentadiene (B1670491) for the Diels-Alder reaction.
Poor Diastereoselectivity (endo/exo ratio) 1. Reaction temperature. 2. Choice of catalyst or solvent.1. Lowering the reaction temperature generally favors the formation of the kinetic endo product in Diels-Alder reactions. 2. The choice of Lewis acid catalyst and solvent can influence the diastereomeric ratio. Screen different catalysts and solvents to optimize for the desired isomer.
Difficulty in Product Isolation/Purification 1. Product is volatile. 2. Co-elution of isomers or impurities during chromatography.1. Be cautious during solvent removal under reduced pressure. Use a cold trap to recover any lost product. 2. Optimize the solvent system for column chromatography to improve separation. Gradient elution may be necessary. Alternatively, consider fractional distillation under reduced pressure.[1]

Experimental Protocols

1. Diels-Alder Reaction for Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

This is a precursor to the target molecule, which can be obtained by subsequent reduction of the double bond.

  • Materials: Dicyclopentadiene, acrylonitrile, toluene (B28343) (anhydrous), hydroquinone (B1673460) (inhibitor).

  • Procedure:

    • Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene cold (in an ice bath) to prevent dimerization.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylonitrile (1.0 equivalent) and a small amount of hydroquinone in anhydrous toluene.

    • Slowly add the freshly cracked cyclopentadiene (1.1 equivalents) to the acrylonitrile solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product, a mixture of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carbonitrile, can be purified by fractional distillation under reduced pressure or by silica gel column chromatography.[1]

2. Catalytic Reduction to this compound

  • Materials: Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, ethanol (B145695), Palladium on carbon (10% Pd/C).

  • Procedure:

    • Dissolve the bicyclo[2.2.1]hept-5-ene-2-carbonitrile (1.0 equivalent) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.[8]

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously.

    • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC analysis.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be performed by distillation or column chromatography if necessary.[6]

Visualizations

experimental_workflow cluster_diels_alder Diels-Alder Reaction cluster_reduction Catalytic Reduction da1 Crack Dicyclopentadiene da2 React Cyclopentadiene with Acrylonitrile da1->da2 da3 Purify Bicyclo[2.2.1]hept- 5-ene-2-carbonitrile da2->da3 r1 Hydrogenate with Pd/C catalyst da3->r1 Intermediate r2 Filter Catalyst r1->r2 r3 Purify Bicyclo[2.2.1]heptane- 2-carbonitrile r2->r3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Impure Reagents start->cause3 Yes sol1 Monitor Reaction (TLC/GC) cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Use Anhydrous Reagents cause3->sol3 side_products Side Products Formed? cause4 Polymerization side_products->cause4 Yes cause5 Rearrangement side_products->cause5 Yes sol4 Use Inhibitor cause4->sol4 sol5 Use Milder Conditions cause5->sol5

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile. The primary focus is on the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552), a common and efficient method for this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q1: My Diels-Alder reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

    A1: Low yields in the Diels-Alder reaction for this compound synthesis can stem from several factors. A primary concern is the purity and reactivity of your starting materials. Cyclopentadiene, for instance, readily dimerizes at room temperature to dicyclopentadiene (B1670491). This dimer is unreactive in the Diels-Alder reaction.

    Troubleshooting Steps:

    • "Crack" the Dicyclopentadiene: Before use, dicyclopentadiene must be "cracked" back to its monomeric form. This is achieved by heating the dimer to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) via distillation.[1] The freshly distilled cyclopentadiene should be kept cold (e.g., in an ice bath) and used promptly.

    • Acrylonitrile Purity: Ensure your acrylonitrile is free from polymerization inhibitors, which are often added for stabilization during storage. These inhibitors can quench the reaction. Methods for inhibitor removal include passing the acrylonitrile through a column of basic alumina (B75360).[2]

    • Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures.[3] While elevated temperatures can increase the reaction rate, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to lower yields. The reaction between cyclopentadiene and acrylonitrile is typically exothermic and can proceed at or below room temperature. Consider running the reaction at a controlled, lower temperature (e.g., 0-25 °C) to favor the forward reaction.

    • Use of Lewis Acid Catalysts: Lewis acids can significantly enhance the rate and yield of the Diels-Alder reaction.[4][5][6] They coordinate to the nitrile group of acrylonitrile, making it more electrophilic and thus a better dienophile. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). Use catalytic amounts (e.g., 5-10 mol%) to avoid unwanted side reactions.

Issue 2: Polymerization of Acrylonitrile

  • Q2: I am observing the formation of a viscous liquid or a solid precipitate in my reaction, suggesting polymerization of acrylonitrile. How can I prevent this?

    A2: Acrylonitrile is prone to free-radical polymerization, a significant side reaction that can drastically reduce the yield of the desired this compound.[7]

    Preventative Measures:

    • Inhibitor Removal: While necessary for the Diels-Alder reaction to proceed, the removal of inhibitors from acrylonitrile makes it highly susceptible to polymerization.[2] Use inhibitor-free acrylonitrile immediately after purification.

    • Control of Reaction Temperature: Polymerization is often initiated or accelerated by heat. Running the reaction at lower temperatures can help minimize this side reaction. The exothermic nature of the Diels-Alder reaction can lead to localized heating; therefore, efficient stirring and external cooling (e.g., an ice bath) are crucial.

    • Exclusion of Air and Light: Oxygen can promote free-radical polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Additionally, light can initiate polymerization, so it is good practice to protect the reaction vessel from light by wrapping it in aluminum foil.[2]

    • Purity of Reagents and Solvents: Peroxides, which can be present in some solvents (like older samples of THF or diethyl ether), can act as polymerization initiators.[2] Ensure all solvents and reagents are pure and free from such contaminants.

Issue 3: Controlling Stereoselectivity (Endo/Exo Isomers)

  • Q3: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity of the reaction to favor the desired isomer?

    A3: The Diels-Alder reaction between cyclopentadiene and acrylonitrile can produce two diastereomeric products: the endo and exo isomers. The endo product is generally the kinetically favored product, meaning it is formed faster at lower temperatures.[8] The exo product is typically the thermodynamically more stable product.[8]

    Strategies for Controlling Stereoselectivity:

    • Kinetic vs. Thermodynamic Control:

      • To favor the endo product: Run the reaction at lower temperatures (e.g., 0-25 °C).[3] This favors the formation of the kinetically preferred product.

      • To favor the exo product: Higher reaction temperatures can lead to an equilibrium between the endo and exo products, potentially increasing the proportion of the more stable exo isomer.[3] However, this also increases the risk of the retro-Diels-Alder reaction and polymerization.

    • Lewis Acid Catalysis: The choice of Lewis acid catalyst can influence the endo/exo selectivity.[9] While some Lewis acids may enhance the formation of the endo product, bulkier Lewis acids can sterically hinder the endo approach, leading to a higher proportion of the exo product.[9]

Issue 4: Product Purification

  • Q4: What is the best way to purify the this compound product from the crude reaction mixture?

    A4: Purification of the final product is crucial to remove unreacted starting materials, side products (such as polyacrylonitrile), and catalyst residues.

    Purification Methods:

    • Extraction and Washing: After the reaction is complete, the mixture can be diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any water-soluble components. If a Lewis acid was used, washing with a mild aqueous base (e.g., sodium bicarbonate solution) followed by brine is recommended.

    • Column Chromatography: This is a highly effective method for separating the endo and exo isomers and removing other impurities.[10] A silica (B1680970) gel column with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used.

    • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.

Quantitative Data Summary

Table 1: Effect of Lewis Acid Catalysts on Diels-Alder Reactions

CatalystEffect on Reaction RateTypical Loading (mol%)Influence on StereoselectivityReference
AlCl₃Significant acceleration5 - 10Generally enhances endo selectivity[5][6]
FeCl₃Moderate acceleration10 - 20Can enhance endo selectivity[5]
ZnCl₂Moderate acceleration10 - 20Varies with substrate[6]
BF₃·OEt₂Significant acceleration5 - 15Often enhances endo selectivity[6]
Ca(OTf)₂Effective catalyst10Can provide good yields[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Diels-Alder Reaction

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Dicyclopentadiene

  • Acrylonitrile (inhibitor removed)

  • Anhydrous diethyl ether or dichloromethane

  • Lewis acid catalyst (e.g., AlCl₃, optional)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, distillation apparatus, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, place dicyclopentadiene. Heat the flask to approximately 180-200 °C. The dicyclopentadiene will "crack" to cyclopentadiene. Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the freshly distilled cyclopentadiene in a minimal amount of anhydrous solvent (e.g., diethyl ether). Cool the flask to 0 °C in an ice bath.

  • Addition of Acrylonitrile: Add inhibitor-free acrylonitrile to the dropping funnel. Add the acrylonitrile dropwise to the stirred solution of cyclopentadiene over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Crack_DCPD Crack Dicyclopentadiene Add_CPD Add fresh Cyclopentadiene Crack_DCPD->Add_CPD Remove_Inhibitor Remove Inhibitor from Acrylonitrile Add_ACN Dropwise addition of Acrylonitrile Remove_Inhibitor->Add_ACN Setup Set up Reaction under N2 Cool Cool to 0°C Setup->Cool Cool->Add_CPD Add_CPD->Add_ACN Stir Stir and Monitor (TLC/GC-MS) Add_ACN->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield Check_CPD Was dicyclopentadiene 'cracked' immediately before use? Start->Check_CPD Check_Inhibitor Was the inhibitor removed from acrylonitrile? Check_CPD->Check_Inhibitor Yes Action_Crack Action: Crack dicyclopentadiene and use immediately. Check_CPD->Action_Crack No Check_Temp Was the reaction temperature too high? Check_Inhibitor->Check_Temp Yes Action_Inhibitor Action: Remove inhibitor using alumina column before reaction. Check_Inhibitor->Action_Inhibitor No Consider_Catalyst Have you considered using a Lewis acid catalyst? Check_Temp->Consider_Catalyst No Action_Temp Action: Run reaction at a lower temperature (e.g., 0-25°C). Check_Temp->Action_Temp Yes Action_Catalyst Action: Add a catalytic amount of a Lewis acid (e.g., AlCl3). Consider_Catalyst->Action_Catalyst No Success Improved Yield Consider_Catalyst->Success Yes Action_Crack->Success Action_Inhibitor->Success Action_Temp->Success Action_Catalyst->Success

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).

Question 1: Low or No Product Yield

  • Possible Cause 1: Inactive Cyclopentadiene. Cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) at room temperature. If you are not generating fresh cyclopentadiene monomer, the concentration of the diene will be too low for the reaction to proceed efficiently.

    • Solution: Cyclopentadiene should be freshly prepared by "cracking" (retro-Diels-Alder reaction) dicyclopentadiene before use. This is typically done by heating dicyclopentadiene and distilling the lower-boiling cyclopentadiene monomer.

  • Possible Cause 2: Inappropriate Reaction Temperature. The Diels-Alder reaction is sensitive to temperature.

    • Solution: While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, leading to an equilibrium that may not favor the product.[1] For the reaction between cyclopentadiene and acrylonitrile, moderate temperatures are generally sufficient. If using a sealed tube method at high temperatures (e.g., 180°C), ensure the reaction time is optimized.[2]

  • Possible Cause 3: Polymerization of Acrylonitrile. Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators.

    • Solution: Ensure your acrylonitrile is free of peroxides. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture if polymerization is suspected.

Question 2: Unexpected Side-Products Observed in Analysis (GC-MS, NMR)

  • Possible Cause 1: Presence of Dicyclopentadiene. If cyclopentadiene is generated in-situ without being consumed quickly, it will re-dimerize.

    • Solution: This is often a sign of a slow primary reaction. Ensure the reaction conditions (temperature, concentration) are optimized for the cycloaddition with acrylonitrile. The presence of dicyclopentadiene can sometimes be acceptable, as it can be removed during purification.

  • Possible Cause 2: Formation of Copolymers. While the concerted Diels-Alder pathway is favored for cyclopentadiene and acrylonitrile, a stepwise diradical pathway that can lead to copolymerization is a possibility with some dienes.[3]

    • Solution: This is less common for this specific reaction but could be promoted by high temperatures. Lowering the reaction temperature may favor the desired cycloaddition.

Question 3: Poor Endo/Exo Stereoselectivity or Incorrect Isomer Dominance

  • Background: The Diels-Alder reaction between cyclopentadiene and acrylonitrile can produce two diastereomers: endo-Bicyclo[2.2.1]heptane-2-carbonitrile and exo-Bicyclo[2.2.1]heptane-2-carbonitrile. The endo product is typically the kinetic product (formed faster at lower temperatures), while the exo product is the thermodynamically more stable isomer.[1][4]

  • Issue: Higher than expected amount of the exo isomer.

    • Possible Cause: The reaction temperature may be too high, or the reaction time too long, leading to equilibration to the more stable exo product via a retro-Diels-Alder reaction.[1][2]

    • Solution: To favor the kinetic endo product, conduct the reaction at lower temperatures. If the goal is the exo product, higher temperatures and longer reaction times are appropriate.

  • Issue: Difficulty in separating the endo and exo isomers.

    • Solution: Careful column chromatography is typically required to separate the isomers. The choice of solvent system should be optimized. It is also crucial to accurately identify the isomers, usually by NMR spectroscopy, as their spectral properties differ.

Frequently Asked Questions (FAQs)

Q1: What are the main products of the Diels-Alder reaction between cyclopentadiene and acrylonitrile? A1: The primary products are the endo and exo stereoisomers of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. Subsequent reduction of the double bond yields the saturated this compound. The initial cycloaddition is known for its asynchronous reaction pathway.[5]

Q2: Which is the major product, endo or exo? A2: In most Diels-Alder reactions with cyclic dienes, the endo product is the major kinetic product due to favorable secondary orbital interactions in the transition state.[4] However, the exo product is thermodynamically more stable. Therefore, at lower temperatures, the endo isomer typically predominates, while at higher temperatures, the proportion of the exo isomer increases as the reaction becomes reversible and reaches thermodynamic equilibrium.[1]

Q3: How can I analyze the endo/exo ratio of my product mixture? A3: The ratio of endo to exo isomers is commonly determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR).[2][6] The integration of distinct peaks corresponding to each isomer in the NMR spectrum allows for quantification.

Q4: Are there any other significant side-products I should be aware of? A4: Besides the endo and exo isomers, the most common impurity is dicyclopentadiene, the dimer of the cyclopentadiene starting material. In some cases, especially with less reactive dienes, copolymerization of the diene and acrylonitrile can occur, though this is less prevalent for the reaction with cyclopentadiene.[3]

Q5: What is the role of solvent in this reaction? A5: While the reaction can be run neat, the choice of solvent can influence the reaction rate and, to some extent, the stereoselectivity. Non-specific solvent effects can favor the formation of the endo product.[7]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile via Diels-Alder Reaction

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

  • Preparation of Cyclopentadiene Monomer:

    • Set up a fractional distillation apparatus.

    • Gently heat dicyclopentadiene to its cracking temperature (around 170-180°C).

    • Collect the cyclopentadiene monomer, which distills at approximately 41°C, in a receiver cooled in an ice bath.

    • Use the freshly distilled cyclopentadiene immediately.

  • Diels-Alder Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylonitrile in a suitable solvent (e.g., toluene (B28343) or dichloromethane) or use it neat.

    • Cool the acrylonitrile solution in an ice bath.

    • Slowly add an equimolar amount of freshly prepared cyclopentadiene to the cooled acrylonitrile solution with stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (or as determined by reaction monitoring).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product, a mixture of endo and exo isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the typical distribution of products under different conditions. The exact ratios can vary based on specific experimental parameters.

ConditionMajor ProductMinor ProductOther Potential Byproducts
Kinetic Control (Low Temperature, e.g., 0-25°C)endo-isomerexo-isomerDicyclopentadiene
Thermodynamic Control (High Temperature, e.g., >150°C)exo-isomerendo-isomerDicyclopentadiene, Polymers

Visualizations

Diels-Alder Reaction Pathway

Diels_Alder cluster_reactants Reactants cluster_transition Transition State cluster_products Products Cyclopentadiene Cyclopentadiene TS Cycloaddition Transition State Cyclopentadiene->TS + Acrylonitrile Acrylonitrile Acrylonitrile->TS + Endo endo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Kinetic Product) TS->Endo Low Temp Exo exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Thermodynamic Product) TS->Exo High Temp Endo->Exo Heat (Retro-Diels-Alder)

Caption: Reaction pathway for the Diels-Alder synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Diene Is Cyclopentadiene Freshly Prepared? Start->Check_Diene Crack_DCPD Action: Crack Dicyclopentadiene and Re-run Reaction Check_Diene->Crack_DCPD No Check_Temp Is Reaction Temperature Optimized? Check_Diene->Check_Temp Yes Success Yield Improved Crack_DCPD->Success Adjust_Temp Action: Adjust Temperature. Avoid excessively high temps. Check_Temp->Adjust_Temp No Check_Polymer Is there evidence of Acrylonitrile Polymerization? Check_Temp->Check_Polymer Yes Adjust_Temp->Success Add_Inhibitor Action: Use purified Acrylonitrile and/or add a radical inhibitor. Check_Polymer->Add_Inhibitor Yes Check_Polymer->Success No Add_Inhibitor->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbonitrile.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low Yield in Diels-Alder Synthesis

Question: I am getting a low yield for my Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552). What are the potential causes and solutions?

Answer: Low yields in this reaction are common and can stem from several factors. Here is a systematic guide to troubleshooting:

  • Purity of Reactants:

    • Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) at room temperature. For optimal results, cyclopentadiene should be freshly prepared by cracking dicyclopentadiene immediately before use.

    • Acrylonitrile: Ensure the acrylonitrile is free from inhibitors, which are often added for stabilization. Running it through a short column of basic alumina (B75360) can remove these inhibitors.

  • Reaction Temperature and Pressure:

    • The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction.[1] However, cracking of dicyclopentadiene requires high temperatures. A common strategy is to perform the reaction in a sealed tube at elevated temperatures (e.g., 180-200°C), which allows for the in situ cracking of dicyclopentadiene and subsequent reaction with acrylonitrile.[2][3]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under reaction conditions. This can be minimized by:

    • Using a slight excess of cyclopentadiene.

    • Keeping the reaction time to the minimum required for completion.

    • The presence of a polymerization inhibitor, such as hydroquinone, can be beneficial, although this may need to be removed during purification.

  • Reaction Scale and Mixing: Ensure adequate mixing, especially on a larger scale, to maintain a homogeneous reaction mixture.

Issue 2: Poor exo/endo Selectivity

Question: My product is a mixture of exo and endo isomers of this compound, and I need to enrich the exo isomer. How can I control the stereoselectivity?

Answer: The Diels-Alder reaction between cyclopentadiene and acrylonitrile typically yields the endo isomer as the kinetic product due to favorable secondary orbital interactions. The exo isomer is the thermodynamically more stable product. Here’s how you can influence the selectivity:

  • Thermodynamic vs. Kinetic Control:

    • Low Temperatures: Favor the kinetically controlled endo product.

    • High Temperatures: Running the reaction at higher temperatures (e.g., >180°C) for a longer duration can allow the reaction to equilibrate, favoring the formation of the more stable exo isomer.[1][3][4]

  • Isomerization: If you have a mixture of isomers, it is possible to isomerize the endo isomer to the exo isomer. This is often achieved by treatment with a base. For the related methyl 5-norbornene-2-carboxylate, sodium tert-butoxide was effective in promoting isomerization.[5][6] A similar strategy could be explored for the nitrile.

  • Purification: If you are unable to achieve the desired selectivity through reaction conditions, the isomers can often be separated by careful column chromatography on silica (B1680970) gel.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my this compound. What are the recommended methods?

Answer: Purification can be challenging due to the presence of isomers, unreacted starting materials, and byproducts like polyacrylonitrile.

  • Removal of Byproducts:

    • Polyacrylonitrile: This polymer is typically insoluble in the reaction solvent and can often be removed by filtration.

    • Dicyclopentadiene: Unreacted dicyclopentadiene can be removed by distillation under reduced pressure.

  • Separation of exo and endo Isomers:

    • Column Chromatography: This is the most common method for separating the stereoisomers. A silica gel column with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective.[7] The polarity of the eluent can be gradually increased to achieve optimal separation.

    • Distillation: Fractional distillation under reduced pressure can also be used to separate the isomers, although it may be less effective than chromatography for achieving high purity.

Issue 4: Incomplete Hydrolysis to Bicyclo[2.2.1]heptane-2-carboxylic acid

Question: I am trying to hydrolyze this compound to the corresponding carboxylic acid, but the reaction is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of nitriles is a common issue. Here are some factors to consider:

  • Reaction Conditions:

    • Acidic Hydrolysis: Heating under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, is a standard method.[8] To ensure completion, you may need to:

      • Increase the reaction time.

      • Use a higher concentration of acid.

      • Ensure efficient mixing.

    • Basic Hydrolysis: Refluxing with a strong aqueous base, like sodium hydroxide, will initially form the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the carboxylic acid. This two-step process can sometimes be more effective than acid hydrolysis.

  • Steric Hindrance: The bicyclic structure can sterically hinder the approach of water to the nitrile group. This may necessitate more forcing conditions (higher temperatures, longer reaction times) compared to the hydrolysis of simpler nitriles.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

Issue 5: Side Reactions during Reduction to Bicyclo[2.2.1]heptan-2-ylmethanamine

Question: When reducing this compound with LiAlH₄, I am observing unexpected byproducts. What could be going wrong?

Answer: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for converting nitriles to primary amines, improper reaction conditions can lead to side reactions.

  • Incomplete Reduction:

    • Insufficient LiAlH₄: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents) to ensure complete reduction.

    • Reaction Time/Temperature: The reaction is often performed in an ether solvent like THF at room temperature or gentle reflux. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary.

  • Work-up Procedure:

    • The work-up is critical. A common issue is the formation of aluminum salts that can emulsify and make product extraction difficult. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) can help to precipitate granular aluminum salts that are easily filtered off.

    • Ensure the reaction is fully quenched before work-up to avoid any unreacted LiAlH₄ coming into contact with water in an uncontrolled manner.

  • Alternative Reducing Agents: If issues with LiAlH₄ persist, consider alternative reducing agents. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under pressure is another common method for nitrile reduction, although it may require specialized equipment.

Data Summary

The following table summarizes the typical outcomes of the Diels-Alder synthesis of this compound under different conditions.

ConditionPredominant IsomerRationaleReference(s)
Low Temperature (e.g., room temp.)endoKinetic Control[1]
High Temperature (e.g., >180°C)exoThermodynamic Control[1][3][4]
Lewis Acid CatalysisendoEnhanced secondary orbital overlapGeneral Diels-Alder principles

Experimental Protocols

Protocol 1: Diels-Alder Synthesis of this compound

This protocol is adapted from general procedures for Diels-Alder reactions involving in-situ cracking of dicyclopentadiene.[2][3]

  • Reactant Preparation: In a heavy-walled sealed tube, combine acrylonitrile (1.0 eq) and dicyclopentadiene (0.6 eq, as it will crack to form 1.2 eq of cyclopentadiene).

  • Reaction: Seal the tube and heat it in an oil bath or heating mantle to 185-200°C for 4-8 hours.

  • Cooling and Opening: Allow the tube to cool completely to room temperature behind a safety shield before carefully opening it.

  • Work-up: Transfer the reaction mixture to a round-bottom flask. Remove any polymeric byproduct by filtration if necessary.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to Bicyclo[2.2.1]heptane-2-carboxylic acid

This protocol is a general method for the acid-catalyzed hydrolysis of nitriles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Protocol 3: Reduction to Bicyclo[2.2.1]heptan-2-ylmethanamine

This protocol outlines the reduction of the nitrile using LiAlH₄.[9]

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath.

  • Addition of Nitrile: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours or until the reaction is complete by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Work-up: Stir the resulting white suspension vigorously for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography.

Visualizations

Troubleshooting_Diels_Alder cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Diels-Alder Reaction cause1 Impure Reactants start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Polymerization start->cause3 sol1a Crack dicyclopentadiene immediately before use cause1->sol1a sol1b Purify acrylonitrile (e.g., alumina column) cause1->sol1b sol2 Use sealed tube at 180-200°C for in-situ cracking and reaction cause2->sol2 sol3 Use slight excess of diene and minimize reaction time cause3->sol3

Caption: Troubleshooting workflow for low yield in the Diels-Alder synthesis.

Selectivity_Control start Desired Isomer? low_temp Low Temperature (e.g., Room Temp) start->low_temp endo high_temp High Temperature (>180°C, prolonged) start->high_temp exo endo Endo Isomer (Kinetic Product) exo Exo Isomer (Thermodynamic Product) low_temp->endo high_temp->exo

Caption: Controlling exo/endo selectivity in the Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical endo:exo ratio I can expect from the Diels-Alder reaction of cyclopentadiene and acrylonitrile without any special conditions?

A1: Under kinetically controlled conditions (e.g., at or below room temperature), the reaction typically favors the endo isomer. Ratios can vary, but an endo:exo ratio of approximately 3:1 to 4:1 is common.

Q2: Is it necessary to crack dicyclopentadiene before the reaction?

A2: Yes, cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To generate the reactive cyclopentadiene monomer, thermal cracking is necessary. This can be done as a separate step before the reaction or in situ at high temperatures in a sealed vessel.[2][3]

Q3: Can I use a Lewis acid to catalyze the reaction?

A3: Yes, Lewis acids can catalyze Diels-Alder reactions. However, for the reaction with acrylonitrile, a Lewis acid catalyst will typically increase the reaction rate and further enhance the selectivity for the endo product.

Q4: My NMR spectrum looks complex. How can I distinguish between the exo and endo isomers?

A4: The proton and carbon NMR spectra of the exo and endo isomers are distinct. Key differences are often observed in the chemical shifts of the protons on the bicyclic bridge and the proton attached to the carbon bearing the nitrile group. Consulting spectral databases and literature data for this compound is the best way to make a definitive assignment.[10]

Q5: Are there any major safety concerns with this reaction?

A5: Yes. Acrylonitrile is a toxic and flammable liquid. Cyclopentadiene is also flammable and has a low boiling point. Dicyclopentadiene is flammable. All manipulations should be carried out in a well-ventilated fume hood. The use of a sealed tube for high-temperature reactions requires appropriate safety precautions, including the use of a blast shield. This compound itself is classified as an extremely hazardous substance in the United States and should be handled with appropriate personal protective equipment.[11]

References

Technical Support Center: Purification of Bicyclo[2.2.1]heptane-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of endo and exo isomers of Bicyclo[2.2.1]heptane-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Besides the presence of both endo and exo isomers, common impurities may include unreacted starting materials (e.g., cyclopentadiene (B3395910) and acrylonitrile), polymeric byproducts, and residual solvents from the reaction. The ratio of endo to exo isomers can be influenced by reaction temperature and steric factors.

Q2: Which analytical techniques are best for identifying and quantifying the endo and exo isomers?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the isomers, as they will likely have different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for structural elucidation and distinguishing between the endo and exo configurations based on distinct chemical shifts and coupling constants.

Q3: What are the primary methods for separating the endo and exo isomers of this compound?

A3: The most common and effective methods for separating the diastereomeric endo and exo isomers are fractional distillation under reduced pressure and column chromatography. For enantiomeric resolution, chiral chromatography techniques would be necessary.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers during fractional distillation.

Possible Cause Solution
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended.
Fluctuating Heat Source: Unstable heating can disrupt the temperature gradient within the column.Use a stable heating source such as a heating mantle with a controller or an oil bath.
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Column Chromatography

Issue: Co-elution of endo and exo isomers from the column.

Possible Cause Solution
Inappropriate Solvent System: The polarity of the eluent may be too high, causing both isomers to move too quickly down the column without sufficient interaction with the stationary phase.Start with a very non-polar solvent system (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) in small increments. A shallow gradient is often effective for separating diastereomers.
Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica (B1680970) gel by weight.
Poor Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and band broadening.Ensure the silica gel is packed uniformly. A "slurry packing" method is generally preferred over "dry packing" to avoid air bubbles and channels.
Sample Application: If the initial sample band is too wide, the separation will be compromised.Dissolve the sample in a minimal amount of the initial eluent and apply it to the column in a narrow band.

Issue: Tailing of peaks during column chromatography.

Possible Cause Solution
Secondary Interactions: The nitrile group may interact with acidic sites on the silica gel.Add a small amount of a modifying agent, such as triethylamine (B128534) (~0.1-1%), to the eluent to mask the acidic silanol (B1196071) groups.
Compound Degradation: The compound may be unstable on silica gel.Check the stability of the compound on a TLC plate spotted with the sample and left for some time before eluting. If degradation occurs, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.

Quantitative Data

Property Value Isomer Citation
Boiling Point 73-75 °C at 10 mmHgMixture of isomers[1]
Boiling Point 192.4 °C at 760 mmHg(2R)-bicyclo[2.2.1]heptane-2-carbonitrile (endo or exo not specified)[2]
Melting Point 43-45 °CMixture of isomers[1]
Molecular Weight 121.18 g/mol N/A[1]
Density 1.01 g/cm³(2R)-bicyclo[2.2.1]heptane-2-carbonitrile[2]

Experimental Protocols

Protocol 1: Separation of endo and exo Isomers by Flash Column Chromatography

This protocol is a general guideline and may require optimization.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane or petroleum ether).

    • Carefully pour the slurry into a glass column, allowing the silica to settle without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette.

    • Dry Loading: Alternatively, adsorb the sample onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexane, then 2%, 5%, etc.). The less polar exo isomer is expected to elute first.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isomers.

    • Confirm the purity and identity of each isomer using GC-MS and NMR.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for larger quantities of the isomer mixture.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed, especially for vacuum distillation.

    • Place a stir bar in the round-bottom flask for smooth boiling.

  • Distillation Procedure:

    • Place the crude mixture of isomers into the round-bottom flask (do not fill more than two-thirds full).

    • If distilling under reduced pressure (recommended, given the boiling point at 10 mmHg is 73-75 °C), connect the apparatus to a vacuum pump with a cold trap.[1]

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input.

    • Collect fractions in different receiving flasks based on the boiling point ranges observed on the thermometer. The isomer with the lower boiling point will distill first.

    • Monitor the purity of the fractions using GC or NMR.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product Crude_Mixture Crude Bicyclo[2.2.1]heptane- 2-carbonitrile (endo/exo mixture + impurities) Method_Selection Choose Purification Technique Crude_Mixture->Method_Selection Fractional_Distillation Fractional Distillation (under reduced pressure) Method_Selection->Fractional_Distillation  Large Scale  Boiling Point Difference Column_Chromatography Column Chromatography (e.g., Silica Gel) Method_Selection->Column_Chromatography  Small to Medium Scale  High Purity Required Distillate_Fractions Collect Fractions (based on boiling point) Fractional_Distillation->Distillate_Fractions Purity_Analysis Purity & Identity Check (GC-MS, NMR) Distillate_Fractions->Purity_Analysis Eluted_Fractions Collect Fractions (monitor by TLC) Column_Chromatography->Eluted_Fractions Eluted_Fractions->Purity_Analysis Pure_Endo Pure endo-Isomer Purity_Analysis->Pure_Endo Pure_Exo Pure exo-Isomer Purity_Analysis->Pure_Exo

Caption: General workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Technique Which Technique? Start->Technique Distillation_Issue Fractional Distillation Issue Technique->Distillation_Issue Distillation Chromatography_Issue Column Chromatography Issue Technique->Chromatography_Issue Chromatography Distillation_Cause Symptom? Distillation_Issue->Distillation_Cause Chromatography_Cause Symptom? Chromatography_Issue->Chromatography_Cause Slow_Separation Inefficient Separation Distillation_Cause->Slow_Separation Slow/ Incomplete No_Separation No Separation Distillation_Cause->No_Separation None Solution_Dist_1 Increase Column Length Decrease Distillation Rate Slow_Separation->Solution_Dist_1 Solution_Dist_2 Check Thermometer Placement Stabilize Heat Source No_Separation->Solution_Dist_2 Co_elution Co-elution of Isomers Chromatography_Cause->Co_elution Overlapping Peaks Tailing_Peaks Tailing Peaks Chromatography_Cause->Tailing_Peaks Asymmetric Peaks Solution_Chrom_1 Optimize Solvent System (Shallow Gradient) Reduce Sample Load Repack Column Co_elution->Solution_Chrom_1 Solution_Chrom_2 Add Triethylamine to Eluent Consider Different Stationary Phase Tailing_Peaks->Solution_Chrom_2

Caption: Troubleshooting decision tree for isomer separation issues.

References

Stability issues of Bicyclo[2.2.1]heptane-2-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonitrile

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for common stability issues encountered with this compound.

Q1: My sample of this compound shows signs of degradation over time. What are the likely causes?

A1: this compound can be susceptible to degradation under certain conditions. The primary pathways for degradation are hydrolysis of the nitrile group and thermal decomposition of the bicyclic ring structure. The stability is significantly influenced by pH, temperature, and the presence of strong acids or bases.

Q2: I suspect my sample has hydrolyzed. What are the typical conditions for hydrolysis and what are the degradation products?

Q3: How does temperature affect the stability of this compound?

A3: High temperatures can lead to the thermal decomposition of the bicyclo[2.2.1]heptane ring system. Studies on the parent hydrocarbon, norbornane, have shown that decomposition occurs at very high temperatures (873-973 K), yielding smaller molecules like hydrogen, ethylene, and 1,3-cyclopentadiene. For substituted derivatives, such as those containing chlorine, heating to decomposition can emit toxic fumes of nitrogen oxides and halogenated compounds[1]. It is crucial to avoid exposing the compound to excessive heat.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential oxidative degradation, although there is no evidence of rapid reaction with air[1].

Q5: Are there any solvents or reagents I should avoid when working with this compound?

A5: Yes. Avoid strong bases, as they can catalyze the hydrolysis of the nitrile group. Strong acids should also be used with caution, as they can potentially promote rearrangements or other reactions within the strained bicyclic system. While direct evidence for the saturated carbonitrile is limited, the unsaturated analogue, bicyclo[2.2.1]hept-2-ene, can undergo acid-catalyzed hydration, suggesting the ring system can be reactive under acidic conditions. Strong oxidizing agents should also be avoided.

Stability Data Summary

The following table summarizes the known stability characteristics of this compound under different conditions based on available data for the compound and its structural analogs.

ConditionStability ProfilePotential Degradation ProductsNotes
pH
Acidic (Strong Acid)Potentially UnstableRearrangement or ring-opened productsThe strained bicyclic ring may be susceptible to acid-catalyzed reactions.
Neutral (pH ~7)Generally Stable-No rapid reaction with water has been reported for related compounds[1].
Basic (Strong Base)UnstableBicyclo[2.2.1]heptane-2-carboxylic acidHydrolysis of the nitrile group is a likely degradation pathway.
Temperature
Room TemperatureStable-Recommended for storage.
Elevated TemperatureRisk of DecompositionHydrogen, ethylene, 1,3-cyclopentadiene, and other small moleculesThe bicyclic core can decompose at very high temperatures.
Other Conditions
Air/OxygenGenerally Stable-No rapid reaction with air has been reported for related compounds[1].
Strong Oxidizing AgentsIncompatibleOxidation productsAs with most organic compounds, strong oxidizers should be avoided.

Experimental Protocols

Protocol 1: General Stability Assessment under Forced Degradation

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress (in solution): Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Thermal Stress (solid state): Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

    • Control Sample: Keep a stock solution at the recommended storage condition (e.g., 4°C, protected from light).

  • Time Points: Withdraw aliquots from each stress condition and the control sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis:

    • Immediately quench the reaction for the acidic and basic hydrolysis samples by neutralizing them.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to determine the remaining concentration of this compound and to identify any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

degradation_pathway main Bicyclo[2.2.1]heptane- 2-carbonitrile rearrangement Rearrangement/ Ring-Opened Products main->rearrangement Potential Reaction hydrolysis Bicyclo[2.2.1]heptane- 2-carboxylic acid main->hydrolysis Hydrolysis decomposition Decomposition Products (e.g., Ethylene, Cyclopentadiene) main->decomposition Thermal Decomposition acid_cond Strong Acid acid_cond->rearrangement base_cond Strong Base base_cond->hydrolysis heat_cond High Temperature heat_cond->decomposition experimental_workflow start Start: Sample Preparation stress Application of Stress Conditions (Acid, Base, Heat, Oxidation) start->stress sampling Time-Point Sampling stress->sampling analysis Analytical Testing (HPLC, MS) sampling->analysis data Data Analysis and Stability Assessment analysis->data end End: Stability Profile data->end

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition of cyclopentadiene (B3395910) with acrylonitrile (B1666552) to form Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This reaction typically produces a mixture of endo and exo stereoisomers.

  • Hydrogenation: The subsequent saturation of the double bond in the bicyclo[2.2.1]heptene ring system using a catalyst, such as Palladium on carbon (Pd/C), to yield the final product, this compound.

Q2: What are the typical challenges encountered in this synthesis?

A2: Common challenges include:

  • Low Yields: This can be due to several factors, including the retro-Diels-Alder reaction, polymerization of the starting materials, and suboptimal reaction conditions.

  • Stereoselectivity Control: The Diels-Alder reaction produces a mixture of endo and exo isomers. Controlling the ratio of these isomers can be challenging.

  • Purification: Separating the endo and exo isomers of the final product can be difficult due to their similar physical properties.

  • Side Reactions: Polymerization of cyclopentadiene and acrylonitrile is a significant side reaction that can reduce the yield of the desired product.

Q3: How can I control the endo/exo stereoselectivity of the Diels-Alder reaction?

A3: The stereoselectivity of the Diels-Alder reaction between cyclopentadiene and acrylonitrile is influenced by both kinetic and thermodynamic factors:

  • Kinetic Control (Favors endo product): Running the reaction at lower temperatures generally favors the formation of the endo isomer due to secondary orbital interactions in the transition state.[1]

  • Thermodynamic Control (Favors exo product): Higher reaction temperatures can lead to an equilibrium between the products and starting materials, favoring the formation of the more thermodynamically stable exo isomer.[2]

  • Lewis Acid Catalysis: The use of Lewis acids can increase the reaction rate and often enhances the selectivity for the endo product.[1][3]

Q4: What is the retro-Diels-Alder reaction and how can it be minimized?

A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) adduct breaks down into the original diene and dienophile. This process is favored at higher temperatures.[4][5] To minimize the retro-Diels-Alder reaction and improve the net yield of the cycloaddition, it is advisable to conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Diels-Alder Reaction 1. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to revert to starting materials.[4][5] 2. Polymerization of Reactants: Cyclopentadiene and acrylonitrile can polymerize under the reaction conditions.[6] 3. Impure Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) and must be "cracked" before use. Incomplete cracking or using old cyclopentadiene can lead to low yields.[2]1. Conduct the reaction at a lower temperature. Monitor the reaction progress to avoid unnecessarily long reaction times. 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Ensure reactants are pure and free of peroxides. 3. Freshly crack dicyclopentadiene (B1670491) by heating it and collecting the monomer by distillation immediately before use. Keep the cyclopentadiene cold to prevent re-dimerization.[7]
Poor endo/exo Selectivity 1. Inappropriate Reaction Temperature: The temperature may be too high, leading to thermodynamic equilibration and a mixture of isomers.[2] 2. Absence of a Catalyst: The uncatalyzed reaction may not provide the desired selectivity.1. For higher endo selectivity, run the reaction at a lower temperature (e.g., 0 °C to room temperature). For the exo isomer, higher temperatures may be necessary, but this can also promote the retro-Diels-Alder reaction.[1][2] 2. Employ a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to potentially enhance the rate and endo-selectivity.[3]
Difficulty in Purifying the Final Product Similar Physical Properties of Isomers: The endo and exo isomers of this compound have very close boiling points, making separation by standard distillation challenging.Fractional Distillation: Use a fractional distillation apparatus with a high number of theoretical plates under reduced pressure for better separation.[8][9] Column Chromatography: While potentially challenging for large scales, silica (B1680970) gel chromatography may be used to separate the isomers.
Formation of Polymeric Byproducts Presence of Radical Initiators: Impurities or exposure to air can initiate radical polymerization. High Reaction Temperature: Higher temperatures can accelerate polymerization.Use of Inhibitors: Add a small amount of a radical inhibitor like hydroquinone (B1673460). Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Moderate Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

Quantitative Data

Table 1: Effect of Lewis Acid on endo/exo Ratio in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (as an analogue for Acrylonitrile)

Catalystendo:exo Ratio
None82:18
AlCl₃·Et₂O99:1

Source: Adapted from Chemistry LibreTexts.[1] Note: This data is for methyl acrylate, which is expected to behave similarly to acrylonitrile in terms of stereoselectivity enhancement by Lewis acids.

Experimental Protocols

Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Diels-Alder Reaction)

Materials:

  • Dicyclopentadiene

  • Acrylonitrile

  • Hydroquinone (inhibitor)

  • Toluene (solvent, optional)

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a lower temperature (b.p. ~41 °C). Collect the cyclopentadiene in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylonitrile and a catalytic amount of hydroquinone in a minimal amount of an inert solvent like toluene, or run the reaction neat.

  • Addition of Cyclopentadiene: Cool the acrylonitrile solution in an ice bath. Slowly add the freshly distilled cyclopentadiene dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by GC-MS.[2]

  • Work-up: Remove the solvent (if used) under reduced pressure. The crude product, a mixture of endo and exo Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, can be purified by fractional distillation under reduced pressure.[8]

Synthesis of this compound (Hydrogenation)

Materials:

  • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (mixture of isomers)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) or Ethyl Acetate (solvent)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in a suitable solvent such as methanol or ethyl acetate.

  • Addition of Catalyst: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).[10]

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure to separate the endo and exo isomers.[9]

Visualizations

Experimental_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Purification Dicyclopentadiene Dicyclopentadiene Cracking Cracking Dicyclopentadiene->Cracking Acrylonitrile Acrylonitrile Diels_Alder Diels-Alder Reaction Acrylonitrile->Diels_Alder Cyclopentadiene Cyclopentadiene Cracking->Cyclopentadiene Cyclopentadiene->Diels_Alder Bicyclo[2.2.1]hept-5-ene-2-carbonitrile\n(endo/exo mixture) Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (endo/exo mixture) Diels_Alder->Bicyclo[2.2.1]hept-5-ene-2-carbonitrile\n(endo/exo mixture) Hydrogenation Hydrogenation Bicyclo[2.2.1]hept-5-ene-2-carbonitrile\n(endo/exo mixture)->Hydrogenation This compound\n(endo/exo mixture) This compound (endo/exo mixture) Hydrogenation->this compound\n(endo/exo mixture) Purification Fractional Distillation This compound\n(endo/exo mixture)->Purification endo-Isomer endo-Isomer Purification->endo-Isomer exo-Isomer exo-Isomer Purification->exo-Isomer

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Reaction Temp Too High? Low_Yield->Check_Temp Yes Poor_Selectivity Poor endo/exo Ratio? Low_Yield->Poor_Selectivity No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Polymer Polymerization Observed? Check_Temp->Check_Polymer No Lower_Temp->Poor_Selectivity Add_Inhibitor Add Radical Inhibitor Check_Polymer->Add_Inhibitor Yes Check_CPD Cyclopentadiene Freshly Cracked? Check_Polymer->Check_CPD No Add_Inhibitor->Poor_Selectivity Recrack_CPD Recrack Dicyclopentadiene Check_CPD->Recrack_CPD No Check_CPD->Poor_Selectivity Yes Recrack_CPD->Poor_Selectivity Proceed Yield Acceptable Adjust_Temp Adjust Temperature (Lower for endo, Higher for exo) Poor_Selectivity->Adjust_Temp Yes Purification_Issue Difficulty in Purification? Poor_Selectivity->Purification_Issue No Use_Lewis_Acid Consider Lewis Acid Catalyst Adjust_Temp->Use_Lewis_Acid Use_Lewis_Acid->Purification_Issue Fractional_Distillation Use High-Efficiency Fractional Distillation Purification_Issue->Fractional_Distillation Yes Final_Product Final_Product Purification_Issue->Final_Product No Fractional_Distillation->Final_Product

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this stereoselective synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My Diels-Alder reaction for this compound is resulting in a low yield. What are the common causes and how can I fix this?

A1: Low yields in the Diels-Alder cycloaddition are a frequent issue. The primary causes include the reversibility of the reaction, steric hindrance, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Retro-Diels-Alder Reaction: The cycloaddition is reversible, and at higher temperatures, the equilibrium can favor the starting materials (cyclopentadiene and acrylonitrile).[1][2]

    • Solution: Ensure the reaction temperature is not excessively high, especially if you are targeting the kinetically favored endo product. Running the reaction at lower temperatures can minimize the reverse reaction.[1]

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can impede the reaction.[1]

    • Solution: While the core reactants for this synthesis are small, ensure that any solvents or additives do not create excessive steric crowding around the reaction center.

  • Purity of Reactants: Dicyclopentadiene (B1670491) needs to be freshly "cracked" back to cyclopentadiene (B3395910) before use, as cyclopentadiene readily dimerizes at room temperature.

    • Solution: Distill commercial dicyclopentadiene immediately before setting up the reaction to obtain pure, monomeric cyclopentadiene.[3]

  • Suboptimal Concentration: If the reaction is too dilute, the rate of the bimolecular reaction will be slow.

    • Solution: Increase the concentration of the reactants. The reaction is often run neat or in a minimal amount of a non-polar solvent.

Q2: I am struggling with poor diastereoselectivity. The endo/exo ratio is nearly 1:1. How can I control this outcome?

A2: Controlling the endo/exo selectivity is a classic challenge in the synthesis of bicyclo[2.2.1]heptane systems. The ratio is highly dependent on thermodynamic versus kinetic control.[1][2]

Control Strategies:

  • Kinetic Control (Favors endo product): The endo product is generally formed faster due to favorable secondary orbital interactions in the transition state.[2][4]

    • Method: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) for a shorter duration. This ensures the product distribution reflects the lower activation energy of the endo pathway.[1][5]

  • Thermodynamic Control (Favors exo product): The exo product is typically more stable due to reduced steric hindrance.[2][5]

    • Method: Conduct the reaction at higher temperatures for a longer period. These conditions allow the reaction to reach equilibrium, favoring the more stable exo isomer.[1] The less stable endo product can also revert to the starting materials via the retro-Diels-Alder reaction, which then reforms as the more stable exo product.[2]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile group of the dienophile, lowering the energy of the LUMO and often enhancing the secondary orbital interactions that favor the endo product.[1][2]

    • Method: Add catalytic amounts of a Lewis acid (e.g., AlCl₃, ZnCl₂, TiCl₄). Note that the specific Lewis acid and reaction conditions can sometimes alter the selectivity, so screening may be necessary.

Q3: My asymmetric synthesis is producing the target molecule with low enantiomeric excess (ee). What are the best strategies to improve enantioselectivity?

A3: Achieving high enantioselectivity requires the use of a chiral influence, as the standard Diels-Alder reaction will produce a racemic mixture.

Strategies for High Enantioselectivity:

  • Chiral Lewis Acid Catalysts: This is a powerful method where a chiral ligand is complexed with a Lewis acid. The resulting chiral environment forces the dienophile to approach the diene from a specific face.[6][7]

    • Examples: Copper(II)-bis(oxazoline) complexes are effective for mediating highly stereoselective Diels-Alder reactions.[7] Other systems involve chiral catalysts based on boron, aluminum, and titanium.[6]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the dienophile. The steric bulk of the auxiliary blocks one face of the dienophile, directing the diene to attack from the opposite side. The auxiliary is cleaved in a subsequent step.[1][8]

  • Reaction Conditions: Asymmetric reactions are often highly sensitive to temperature and solvent.[1]

    • Optimization: Systematically vary the temperature and solvent to find the optimal conditions for your specific catalyst or auxiliary system. Lower temperatures often lead to higher enantioselectivity.

Q4: I am finding it difficult to separate the endo and exo isomers after the reaction. What purification methods are recommended?

A4: The separation of endo and exo diastereomers can be challenging due to their similar physical properties.

Purification Techniques:

  • Column Chromatography: This is the most common method for separating the isomers.[1][9]

    • Tips: Use a high-quality silica (B1680970) gel and test various solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures) with TLC to find the optimal eluent for separation. Sometimes, a very long column or automated flash chromatography system is required.

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[10]

  • Crystallization: In some cases, one of the isomers may be crystalline while the other is an oil, or they may have different solubilities, allowing for separation by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the endo and exo products in the synthesis of this compound?

A1: The terms endo and exo describe the relative stereochemistry of the substituent on the newly formed six-membered ring. In the bicyclo[2.2.1]heptane system, the exo position points away from the longer bridge (the C5-C6 bond), while the endo position points towards it. The exo isomer is generally the thermodynamically more stable product due to less steric strain, whereas the endo isomer is often the kinetic product, meaning it forms faster.[2][5]

Q2: Why is the endo product the kinetic product in the Diels-Alder reaction?

A2: The preference for the endo product under kinetic control is explained by "secondary orbital interactions." In the endo transition state, the pi-system of the electron-withdrawing group on the dienophile (in this case, the nitrile group) can overlap with the developing pi-bond orbitals of the diene (at C2 and C3 of cyclopentadiene). This extra overlap stabilizes the endo transition state, lowering its activation energy and causing it to form faster than the exo product.[2][4]

Q3: Are there alternative synthetic routes to this compound besides the Diels-Alder reaction?

A3: Yes, an alternative method is the hydrocyanation of bicyclo[2.2.1]hept-2-ene (norbornene).[10] This reaction involves the addition of hydrogen cyanide (HCN) across the double bond, typically catalyzed by a nickel or palladium complex. While this method can provide the desired carbonitrile, achieving high enantioselectivity can be challenging and often requires specialized chiral phosphine (B1218219) or phosphinite ligands.[10] Facial selectivity in this reaction generally leads to the exo product.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on Endo/Exo Selectivity (Data is illustrative based on typical Diels-Alder reactions for bicyclo[2.2.1]heptane systems)

Reaction TypeTemperatureTypical Major ProductRationaleReference
Kinetic ControlLow (-78°C to 25°C)endoFavors the faster-forming product via a lower energy transition state.[1][2]
Thermodynamic ControlHigh (>80°C)exoAllows the reaction to reach equilibrium, favoring the more stable isomer.[1][2]
Lewis Acid CatalysisLow to AmbientendoLewis acid enhances secondary orbital interactions, further stabilizing the endo transition state.[1][2]

Experimental Protocols

CAUTION: These protocols are generalized and should be adapted based on specific laboratory safety standards and literature precedents. Always handle reagents like cyclopentadiene (volatile, flammable) and Lewis acids (moisture-sensitive, corrosive) in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Kinetic Control Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the monomeric cyclopentadiene via distillation. Keep the collected cyclopentadiene on ice.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), add acrylonitrile (B1666552) (1.0 eq). Cool the flask to 0 °C using an ice bath.

  • Cycloaddition: Add the freshly cracked, cold cyclopentadiene (1.2 eq) dropwise to the stirred acrylonitrile over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Once the reaction is complete, remove any excess cyclopentadiene under reduced pressure. The crude product, which will be a mixture of isomers (predominantly endo), can be purified by silica gel column chromatography.

Protocol 2: Asymmetric Diels-Alder Reaction Using a Chiral Cu(II)-Bis(oxazoline) Catalyst

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral bis(oxazoline) ligand (e.g., (S,S)-(-)-2,2'-isopropylidene-bis(4-tert-butyl-2-oxazoline)) (0.11 eq) and Cu(OTf)₂ (0.10 eq). Add dry dichloromethane (B109758) (CH₂Cl₂) and stir until a homogeneous solution is formed. Add powdered 4 Å molecular sieves.

  • Reaction Setup: To the catalyst mixture, add the dienophile (e.g., an N-acryloyl oxazolidinone as a surrogate for acrylonitrile to enhance stereocontrol) (1.5 eq).[7]

  • Cycloaddition: Add cyclopentadiene (1.0 eq) to the mixture at the desired temperature (e.g., room temperature or lower, optimization may be required).

  • Reaction: Stir the reaction for 24-48 hours, monitoring by TLC.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst. Concentrate the filtrate and purify the resulting cycloadduct by silica gel column chromatography to obtain the enantioenriched product.[7]

Visualizations

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// Edges start_node -> decision1; decision1 -> outcome_endo [label=" Endo"]; decision1 -> outcome_exo [label=" Exo"]; } end_dot Caption: Decision tree for controlling endo/exo diastereoselectivity.

References

Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric forms of this compound and how do they differ?

This compound, also known as 2-Norbornanecarbonitrile, primarily exists as two stereoisomers: endo and exo.[1] The distinction lies in the spatial orientation of the carbonitrile (-CN) group relative to the longest bridge of the bicyclic system. The exo isomer is generally favored in syntheses like hydrocyanation.[2] The specific isomer can influence reactivity and the stereochemical outcome of subsequent reactions.

Q2: What are the primary safety concerns when working with this compound?

This compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements.[1] Derivatives can also be hazardous; for example, certain substituted versions are cholinesterase inhibitors, meaning they can be toxic and require specific handling protocols to avoid exposure.[3] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What are the most common catalytic reactions performed on this compound?

The most prevalent reaction is the catalytic hydrogenation of the nitrile group to synthesize the corresponding primary amine, bicyclo[2.2.1]heptan-2-ylmethanamine.[4] This is a crucial transformation for introducing an amine functional group. Other potential reactions include hydrolysis of the nitrile to a carboxylic acid.[5]

Troubleshooting Guide: Catalytic Hydrogenation (Nitrile Reduction)

The catalytic hydrogenation of nitriles is a common method for producing primary amines, but controlling selectivity can be a significant challenge. The primary goal is typically to form the primary amine, but side reactions can lead to the formation of secondary and tertiary amines.[6]

Q4: My reaction yield is low. What are the potential causes and solutions?

  • Issue: Catalyst Inactivity or Deactivation. The chosen catalyst may not be active enough under the current conditions, or it may have deactivated during the reaction. Commercially available Pd/C, for instance, can show an initial burst of activity followed by a significant drop.[7]

    • Solution 1: Catalyst Screening. The choice of metal is critical. For nitrile hydrogenation, catalyst activity often follows the order: Ni > Co > Ru > Pt. Consider screening different catalysts, such as Raney®-Ni or a supported cobalt catalyst.[4]

    • Solution 2: Check Catalyst Quality. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., away from air and moisture).

    • Solution 3: Modify Reaction Conditions. Increase hydrogen pressure and/or temperature within safe operational limits. These factors significantly influence reaction rates.[6]

Q5: My reaction produces significant amounts of secondary and tertiary amines. How can I improve selectivity for the primary amine?

  • Issue: Formation of Imintermediate Side Products. The reaction proceeds through an imine intermediate. This reactive species can condense with the primary amine product, leading to the formation of secondary and tertiary amines after further reduction.[6]

    • Solution 1: Use a Selective Catalyst. Cobalt-based catalysts are frequently used to achieve high selectivity for primary amines.[4][8] A study on benzonitrile (B105546) hydrogenation showed that hcp (hexagonal close-packed) cobalt nanoparticles exhibit high selectivity by promoting the rapid formation of the primary amine and preventing side reactions.[8]

    • Solution 2: Add Ammonia (B1221849). Introducing ammonia into the reaction mixture can suppress the formation of secondary amines. A process using a 70% Co/SiO₂ catalyst in the presence of NH₃ at 80 °C and 80 bar showed high selectivity for primary amines.

    • Solution 3: Optimize Solvent and Additives. The choice of solvent can impact selectivity.[4] Basic additives, such as NaOH, can also promote the desired pathway by influencing the catalyst surface and reaction intermediates.

Q6: The reaction has stalled before reaching full conversion. What should I investigate?

  • Issue: Catalyst Poisoning or Deactivation. The catalyst may be poisoned by impurities in the starting material or solvent. Fast deactivation has been observed with certain catalysts like Cu/SiO₂ and Pd/SiO₂ in nitrile hydrogenations.

    • Solution 1: Purify Reactants. Ensure the this compound substrate and solvent are of high purity. Remove any potential catalyst poisons.

    • Solution 2: Consider a More Robust Catalyst. Raney®-type nickel and cobalt catalysts are often used in industrial processes due to their robustness. A polysilane/SiO₂-supported Palladium catalyst was found to be active for over 300 hours in a continuous-flow setup without leaching or loss of selectivity.[7]

Data Presentation: Catalyst Performance in Nitrile Hydrogenation

The following table summarizes the performance of various catalysts for the hydrogenation of nitriles to primary amines, providing a baseline for catalyst selection.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventAdditiveSelectivity to Primary Amine (%)Conversion (%)Reference
Ni/SiO₂ Butyronitrile10013Ethanol-High (Order: Ni > Co > Ru > Pt)-
Co/SiO₂ Butyronitrile10013Ethanol-Good-
70% Co/SiO₂ 3,4-Dimethoxybenzyl cyanide8080-NH₃High-
Ni-Co/Al₂O₃-K Isophthalonitrile8060-Basic AdditivesHigh-
DMPSi-Pd/Al₂O₃ Venlafaxine precursor----92-93-[7]
Visualizing Reaction and Troubleshooting Logic

Nitrile_Reduction_Pathway RCN Bicyclo[2.2.1]heptane -2-carbonitrile Imine Imine Intermediate RCN->Imine +H₂ PA Primary Amine (Desired Product) Imine->PA +H₂ SA Secondary Amine TA Tertiary Amine Imine2 Secondary Imine

Catalyst_Selection_Logic start Goal: Hydrogenate Bicyclo[2.2.1]heptane -2-carbonitrile q_selectivity Is primary amine selectivity the main issue? start->q_selectivity q_activity Is reaction rate or conversion low? q_selectivity->q_activity No try_co Try Cobalt-based catalyst (e.g., Co/SiO₂)[5] Add NH₃ to suppress side reactions[5] q_selectivity->try_co Yes try_ni Try Raney®-Ni catalyst (High Activity)[4] Increase H₂ pressure and/or temperature[7] q_activity->try_ni Yes check_purity Check purity of starting material and solvent q_activity->check_purity No / Stalled end Achieved desired conversion and selectivity try_co->end try_ni->end check_purity->q_selectivity

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Purge Reactor with Inert Gas (N₂ or Ar) B 2. Add Solvent, Substrate, and Catalyst A->B C 3. Seal Reactor, Purge with H₂ Gas B->C D 4. Pressurize with H₂ and Heat to Target Temp. C->D E 5. Stir Vigorously & Monitor H₂ Uptake/TLC D->E F 6. Cool, Vent, and Purge with Inert Gas E->F G 7. Filter to Remove Catalyst (e.g., via Celite) F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify Product (Distillation/Chromatography) H->I

Experimental Protocols

Protocol 1: Synthesis of exo-Bicyclo[2.2.1]heptane-2-carbonitrile via Hydrocyanation

This protocol is adapted from a procedure for the hydrocyanation of bicyclo[2.2.1]hept-2-ene.[2]

CAUTION: Hydrogen cyanide (HCN) is extremely toxic and can be absorbed through the skin. This reaction must be performed by trained personnel in a specialized, well-ventilated fume hood with continuous monitoring and appropriate safety measures in place.[2]

  • Reactor Preparation: A 100-mL bomb reactor is purged thoroughly with dry nitrogen gas.

  • Reagent Addition: The following reagents are added to the bomb under an inert atmosphere:

    • (-)-Pd(diop)₂ (0.1 g, 0.09 mmol)

    • (+)-diop (0.3 g, 0.6 mmol)

    • Bicyclo[2.2.1]hept-2-ene (6 g, 64 mmol)

    • Benzene (B151609) (25 mL) (CAUTION: Carcinogen)

    • Hydrogen cyanide (1.25 mL, 32 mmol)

  • Reaction: The bomb is securely sealed and heated to 120 °C for 18 hours.

  • Work-up: After cooling the reactor to room temperature, the excess benzene and unreacted HCN are carefully removed by distillation under appropriate safety protocols.

  • Purification: The crude residue is purified by bulb-to-bulb distillation (120–140 °C, 14 Torr) to yield exo-Bicyclo[2.2.1]heptane-2-carbonitrile. The reported yield is 77%.[2]

Protocol 2: General Procedure for Catalytic Hydrogenation to Primary Amine

This protocol is a generalized procedure based on common practices for nitrile reduction.[4][6][7] Conditions must be optimized for the specific catalyst and substrate.

  • Reactor Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with this compound (1.0 eq), a suitable solvent (e.g., ethanol, methanol), and the chosen catalyst (e.g., Raney-Ni, Co/SiO₂, 5-10 mol% metal). If required, additives like NaOH or a source of ammonia are added.

  • Inerting: The reactor is sealed and purged several times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: The reactor is then purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 10-80 bar).

  • Heating and Stirring: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously to ensure good mixing and mass transfer of hydrogen.

  • Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure or by analyzing aliquots using techniques like GC-MS or TLC.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The system is purged again with an inert gas.

  • Catalyst Removal: The heterogeneous catalyst is removed by filtration, often through a pad of Celite to ensure complete removal.[9]

  • Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude amine product, which can then be purified by distillation or chromatography.

References

Validation & Comparative

Bicyclo[2.2.1]heptane-2-carbonitrile Derivatives as Potent Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and validation of a novel Bicyclo[2.2.1]heptane-2-carbonitrile derivative, neogliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). Its performance is objectively compared with established DPP-4 inhibitors, vildagliptin (B1682220) and sitagliptin (B1680988), supported by experimental data. This document outlines the synthesis, in vitro activity, and experimental protocols to facilitate further research and development in the field of diabetes therapy.

Performance Comparison of DPP-4 Inhibitors

The inhibitory activity of neogliptin, a novel 2-azabicyclo[2.2.1]heptane-based compound, against DPP-4 has been evaluated and compared with the widely used drugs vildagliptin and sitagliptin. Neogliptin demonstrates superior potency with a lower half-maximal inhibitory concentration (IC50) value.[1][2]

CompoundTargetIC50 (nM)Notes
Neogliptin (Compound 12a) DPP-416.8 ± 2.2A novel 2-azabicyclo[2.2.1]heptane derivative.[1][2]
VildagliptinDPP-4~5Established DPP-4 inhibitor for type 2 diabetes.
SitagliptinDPP-4~26.3First-in-class DPP-4 inhibitor for type 2 diabetes.

Note: IC50 values for vildagliptin and sitagliptin are from literature for comparative purposes and may have been determined under different experimental conditions.

Experimental Protocols

Synthesis of Neogliptin (Compound 12a)

The synthesis of neogliptin involves a multi-step process starting from the formation of the 2-azabicyclo[2.2.1]heptane core, followed by coupling with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. A detailed workflow is provided below.

In Vitro DPP-4 Inhibition Assay

The following protocol was utilized to determine the DPP-4 inhibitory activity of the synthesized compounds.[1]

Materials:

  • Recombinant human DPP-4 enzyme

  • Chromogenic substrate: Gly-Pro-p-nitroanilide (H-Gly-Pro-pNA HCl)

  • Buffer system: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton, pH 7.6

  • Test compounds (neogliptin and reference compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the buffer system. The final concentrations should range from 10⁻⁴ M to 10⁻¹¹ M.

  • In a 96-well microplate, add the DPP-4 enzyme (0.0015 U/well) to each well containing the varying concentrations of the test compounds.

  • Incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the chromogenic substrate, Gly-Pro-p-nitroanilide (90 µ g/well ), to each well. The total volume in each well should be 100 µL.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

DPP4_Signaling_Pathway cluster_0 Pancreatic Islets Beta_cells β-cells Insulin Insulin Secretion Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon GLP1 Active GLP-1 GLP1->Beta_cells Stimulates GLP1->Alpha_cells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Inhibitor Bicyclo[2.2.1]heptane-2- carbonitrile Derivative (e.g., Neogliptin) Inhibitor->DPP4 Inhibits

Caption: DPP-4 inhibition pathway.

General Synthesis Workflow for 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors

The synthesis of this class of compounds generally follows a structured workflow, beginning with the construction of the bicyclic core and culminating in the coupling with the desired amino acid derivative.

Synthesis_Workflow A Diels-Alder Reaction (e.g., Cyclopentadiene + Dienophile) B Formation of 2-Azabicyclo[2.2.1]heptene intermediate A->B C Hydrogenation B->C D Saturated 2-Azabicyclo[2.2.1]heptane core C->D E Amide Coupling with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid D->E F Final Product (e.g., Neogliptin) E->F

Caption: Synthesis of 2-azabicyclo[2.2.1]heptane DPP-4 inhibitors.

References

A Comparative Study of Endo and Exo Bicyclo[2.2.1]heptane-2-carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane, or norbornane (B1196662), scaffold is a cornerstone in the study of stereoelectronic effects on chemical reactivity and a valuable building block in medicinal chemistry. The distinct steric environments of the endo and exo positions on this framework lead to significant differences in the reactivity of appended functional groups. This guide provides a comparative analysis of the reactivity of endo- and exo-bicyclo[2.2.1]heptane-2-carbonitrile, drawing upon established principles of norbornane chemistry and analogous experimental data. While direct quantitative comparative studies on these specific nitrile isomers are not extensively documented in publicly available literature, this guide extrapolates from related systems to provide a robust predictive comparison.

I. Stereochemical Influence on Reactivity

The fundamental difference in reactivity between endo and exo isomers of bicyclo[2.2.1]heptane derivatives arises from steric hindrance. The endo face of the norbornane system is significantly more sterically encumbered due to the presence of the opposing C5 and C6 methylene (B1212753) groups and the C7 bridge. This steric congestion impedes the approach of reagents to an endo-substituted functional group. Conversely, the exo face is relatively unhindered, allowing for easier access by reactants.

This principle is well-established in various reactions involving the norbornane skeleton. For instance, studies on the hydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylates have shown a high selectivity for the monohydrolysis of the exo-carboalkoxy group[1][2]. This preference is attributed to the greater accessibility of the exo ester to the incoming nucleophile. Similarly, in polymerization reactions, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) exhibits a faster polymerization rate than its endo counterpart[3].

Based on these established principles, a general trend in the reactivity of endo- and exo-bicyclo[2.2.1]heptane-2-carbonitrile can be predicted. Reactions requiring nucleophilic attack on the nitrile carbon or reactions involving the α-carbon are expected to proceed more readily with the exo isomer.

II. Comparative Reactivity Data (Predicted)

The following table summarizes the predicted relative reactivity of the endo and exo isomers in common reactions of the nitrile group. The data is extrapolated from analogous systems and the known steric effects of the bicyclo[2.2.1]heptane framework.

Reaction TypeReagent/ConditionsPredicted More Reactive IsomerPredicted OutcomeRationale
Hydrolysis (Acidic) H₃O⁺, ΔexoFaster conversion to carboxylic acidLess steric hindrance for the approach of water to the protonated nitrile.
Hydrolysis (Basic) OH⁻, H₂O, ΔexoFaster conversion to carboxylateLess steric hindrance for the attack of the hydroxide (B78521) ion on the nitrile carbon.
Reduction to Amine LiAlH₄, then H₂OexoHigher yield of the primary amineEasier approach of the bulky hydride reagent to the nitrile group.
Grignard Reaction RMgX, then H₃O⁺exoHigher yield of the corresponding ketoneThe bulky Grignard reagent can access the exo-nitrile more readily.
α-Deprotonation/Alkylation 1. LDA, -78 °C; 2. R-XexoHigher yield of the α-alkylated productThe base (LDA) can more easily access the α-proton on the exo face.

III. Experimental Protocols

A. Synthesis of endo and exo Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

The initial synthesis of the unsaturated precursors is typically achieved via a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552). This reaction generally yields a mixture of endo and exo isomers, with the endo isomer often being the major product under kinetic control.

Protocol:

  • Freshly cracked cyclopentadiene is added to an excess of acrylonitrile.

  • The reaction mixture is stirred at room temperature or gently heated.

  • The progress of the reaction is monitored by gas chromatography or thin-layer chromatography.

  • Upon completion, the excess acrylonitrile is removed under reduced pressure.

  • The resulting mixture of endo and exo nitriles can be separated by fractional distillation or column chromatography.

The saturated bicyclo[2.2.1]heptane-2-carbonitriles can then be obtained by catalytic hydrogenation of the separated unsaturated isomers.

B. General Protocol for Comparative Hydrolysis

This protocol can be adapted to compare the hydrolysis rates of the endo and exo isomers.

Protocol:

  • Equimolar amounts of the endo and exo nitrile isomers are placed in separate reaction vessels.

  • An equal volume of an aqueous acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH) is added to each vessel.

  • The reactions are heated to a constant temperature (e.g., 80 °C) with stirring.

  • Aliquots are taken from each reaction at regular time intervals.

  • The aliquots are quenched and analyzed by a suitable method (e.g., GC-MS, HPLC) to determine the extent of conversion to the corresponding carboxylic acid or carboxylate.

  • The reaction rates can be determined by plotting the concentration of the starting material or product against time.

IV. Visualizations

A. Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the differential reactivity of the endo and exo isomers.

G Factors Influencing Reactivity of Bicyclo[2.2.1]heptane-2-carbonitrile Isomers cluster_0 Stereochemistry cluster_1 Steric Environment cluster_2 Reactivity Endo Isomer Endo Isomer Sterically Hindered Sterically Hindered Endo Isomer->Sterically Hindered leads to Exo Isomer Exo Isomer Sterically Accessible Sterically Accessible Exo Isomer->Sterically Accessible leads to Lower Reactivity Lower Reactivity Sterically Hindered->Lower Reactivity results in Higher Reactivity Higher Reactivity Sterically Accessible->Higher Reactivity results in

Caption: Steric hindrance dictates the reactivity of the isomers.

B. Experimental Workflow for Comparative Hydrolysis

The following diagram outlines the experimental workflow for a comparative hydrolysis study.

G Workflow for Comparative Hydrolysis Start Start Prepare Equimolar Solutions of Endo and Exo Isomers Prepare Equimolar Solutions of Endo and Exo Isomers Start->Prepare Equimolar Solutions of Endo and Exo Isomers Initiate Hydrolysis (Acid or Base) Initiate Hydrolysis (Acid or Base) Prepare Equimolar Solutions of Endo and Exo Isomers->Initiate Hydrolysis (Acid or Base) Monitor Reactions Over Time (Aliquots) Monitor Reactions Over Time (Aliquots) Initiate Hydrolysis (Acid or Base)->Monitor Reactions Over Time (Aliquots) Quench and Analyze Aliquots (GC-MS/HPLC) Quench and Analyze Aliquots (GC-MS/HPLC) Monitor Reactions Over Time (Aliquots)->Quench and Analyze Aliquots (GC-MS/HPLC) Determine Reaction Rates Determine Reaction Rates Quench and Analyze Aliquots (GC-MS/HPLC)->Determine Reaction Rates Compare Reactivity Compare Reactivity Determine Reaction Rates->Compare Reactivity End End Compare Reactivity->End

Caption: Workflow for comparing hydrolysis rates.

V. Conclusion

The stereochemical rigidity of the bicyclo[2.2.1]heptane framework provides a powerful platform for investigating the influence of steric effects on reaction outcomes. In the case of endo- and exo-bicyclo[2.2.1]heptane-2-carbonitrile, the greater steric hindrance of the endo position is predicted to lead to significantly lower reactivity in a variety of transformations of the nitrile group compared to the more accessible exo isomer. This understanding is crucial for the strategic design of synthetic routes and the development of novel molecules with tailored properties in the pharmaceutical and materials science fields. Further quantitative experimental studies are warranted to precisely delineate the magnitude of these reactivity differences.

References

A Comparative Guide to Bicyclo[2.2.1]heptane-2-carbonitrile and Other Nitrile Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and efficiency. Nitrile compounds, with their versatile reactivity, are a cornerstone in the construction of complex molecular architectures. This guide provides a detailed comparison of Bicyclo[2.2.1]heptane-2-carbonitrile and its unsaturated analogue, Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, against more common acyclic nitrile compounds like acrylonitrile (B1666552) and methacrylonitrile, particularly in the context of cycloaddition reactions.

The Bicyclic Advantage: Rigidity and Stereocontrol

This compound, and its derivatives, offer a rigid bicyclic framework that can impart a high degree of stereocontrol in chemical transformations. This structural rigidity is a key differentiator from their acyclic counterparts and is often exploited in the synthesis of natural products and pharmaceutical agents where precise stereochemistry is critical.[1]

Performance in Cycloaddition Reactions: A Data-Driven Comparison

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, serves as an excellent platform for comparing the reactivity of these nitrile compounds as dienophiles. The electron-withdrawing nature of the nitrile group activates the double bond of the dienophile, facilitating the cycloaddition.

Diels-Alder Reaction with Cyclopentadiene (B3395910)
DienophileDieneReaction ConditionsYield (%)Endo/Exo RatioReference
AcrylonitrileCyclopentadieneLewis Acid CatalysisHigh (Qualitative)Endo favored[2]
(E)-3-NitropropenenitrileCyclopentadieneNot specifiedHigh (Qualitative)9:1 (Endo:Exo)[3]
Bicyclo[2.2.1]hept-5-ene-2-carbonitrileNot specifiedNot specifiedData not availableData not available

Observations:

  • Acrylonitrile: The reaction with cyclopentadiene is known to proceed efficiently, particularly with Lewis acid catalysis, favoring the formation of the endo isomer.[2]

  • (E)-3-Nitropropenenitrile: This highly activated dienophile exhibits high reactivity and a strong preference for the endo product in its Diels-Alder reaction with cyclopentadiene, affording a 9:1 mixture of diastereomers.[3]

[2π + 2σ] Cycloaddition for Bicyclo[2.2.1]heptane Synthesis

A notable application of a this compound derivative is in a pyridine-boronyl radical-catalyzed [2π + 2σ] cycloaddition. This method provides an efficient and atom-economical route to construct the bicyclo[2.2.1]heptane framework.

ReactantsProductYield (%)Diastereomeric Ratio (d.r.)
Bicyclo[2.1.0]pentane derivative + Alkene1-(2-Naphthoyl)this compound871.5:1

This reaction showcases the utility of the bicyclo[2.2.1]heptane nitrile scaffold in the synthesis of complex polycyclic systems.[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below.

General Procedure for Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition

This procedure describes the synthesis of 1-(2-Naphthoyl)this compound.[1]

Materials:

  • Bicyclo[2.1.0]pentane substrate (1.0 equiv)

  • Alkene substrate (2.0 equiv)

  • Anhydrous anisole (B1667542) (0.1 mL)

Procedure:

  • In a reaction vessel, combine the bicyclo[2.1.0]pentane substrate and the alkene substrate.

  • Add anhydrous anisole.

  • Heat the reaction mixture at 60 °C for 12 hours in a heating block.

  • After cooling to room temperature, take an aliquot of the reaction mixture and dilute it with deuterated chloroform (B151607) for NMR analysis to determine the diastereomeric ratio.

  • Recover the remaining reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by thin-layer chromatography (TLC) on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the pure product.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Bicyclo[2.1.0]pentane substrate E [2π + 2σ] Cycloaddition A->E B Alkene substrate B->E C Anhydrous Anisole C->E Solvent D 60 °C, 12 h D->E Conditions F Bicyclo[2.2.1]heptane-2- carbonitrile derivative E->F

Caption: Workflow for the synthesis of a this compound derivative.

Diels-Alder Reaction of (E)-3-Nitropropenenitrile with Cyclopentadiene

This reaction yields a mixture of 3-endo-nitrobicyclo[2.2.1]hept-5-ene-2-exo-carbonitrile and the 3-exo-nitro-2-endo-carbonitrile isomer.[3]

Materials:

  • (E)-3-Nitropropenenitrile

  • Cyclopentadiene

Procedure:

  • The specific reaction conditions are not detailed in the provided abstract. However, a typical Diels-Alder reaction would involve mixing the dienophile and diene, possibly in a solvent, and allowing them to react at a suitable temperature.

Isomerization of the Adduct:

  • Treatment of the initial adduct mixture with aqueous sodium hydroxide (B78521) followed by reacidification leads to isomerization, resulting in a mixture of three isomers. This highlights the potential for post-reaction modification of the stereochemistry.

Isomerization Pathway

G A Initial Adduct Mixture (9:1 endo:exo) C Isomerized Mixture (3 isomers) A->C Isomerization B Aqueous NaOH, then H+ B->C

Caption: Isomerization of the Diels-Alder adduct of (E)-3-nitropropenenitrile and cyclopentadiene.

Conclusion and Future Outlook

This compound and its derivatives represent valuable building blocks in organic synthesis, offering a rigid scaffold that can enforce specific stereochemical outcomes. While direct quantitative comparisons of their reactivity in common cycloaddition reactions against simpler acyclic nitriles are not extensively documented, the available data suggests that their unique structural features can be leveraged for the construction of complex polycyclic systems with high efficiency.

The lack of comprehensive comparative data underscores an opportunity for further research. Systematic studies comparing the yields, reaction rates, and stereoselectivities of this compound and other nitrile dienophiles under standardized conditions would provide invaluable insights for synthetic chemists. Such data would enable more informed decisions in the strategic design of synthetic routes for novel pharmaceuticals and other complex target molecules.

References

Comparative Analysis of Bicyclo[2.2.1]heptane-2-carbonitrile and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive computational and experimental comparison of Bicyclo[2.2.1]heptane-2-carbonitrile with two key alternatives: Bicyclo[2.2.2]octane-2-carbonitrile and Adamantane-1-carbonitrile. This analysis focuses on their physicochemical properties, spectroscopic data, and biological activity as potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The rigid bicyclic structure of this compound, also known as 2-norbornanecarbonitrile, makes it an attractive scaffold in medicinal chemistry. Its constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. This guide delves into a comparative analysis to aid in the selection of the most suitable scaffold for further drug development endeavors.

Physicochemical and Computational Properties

A comparative summary of the key physicochemical and computationally predicted properties of this compound and its selected alternatives is presented below. These parameters are crucial in early-stage drug discovery for predicting the pharmacokinetic and pharmacodynamic behavior of molecules.

PropertyThis compoundBicyclo[2.2.2]octane-2-carbonitrileAdamantane-1-carbonitrile
Molecular Formula C₈H₁₁N[1][2][3]C₉H₁₃N[1][4]C₁₁H₁₅N[5]
Molar Mass ( g/mol ) 121.18[1][2][3]135.21[1][4]161.24[5]
Boiling Point (°C) 73-75 (at 10 mmHg)[6]Not availableNot available
Melting Point (°C) 43-45[7]Not available193-196[5]
Density (g/cm³) ~1.01 (endo isomer)[8]Not availableNot available
LogP (calculated) Not available2.33628[4]Not available
Topological Polar Surface Area (TPSA) (Ų) Not available23.79[4]Not available

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. Here, we compare the available Nuclear Magnetic Resonance (NMR) data for the exo and endo isomers of this compound.

Isomer¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
endo-Bicyclo[2.2.1]heptane-2-carbonitrile Data available in spectral databases[1][2]. Specific shifts require access to the database.
exo-Bicyclo[2.2.1]heptane-2-carbonitrile Data available in spectral databases[1][2]. Specific shifts require access to the database.

Note: Access to comprehensive spectral libraries is recommended for detailed peak assignments.

Biological Activity: DPP-4 Inhibition

Further screening of this compound and its analogs against DPP-4 is warranted to quantify their inhibitory potential.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.

Synthesis of exo-Bicyclo[2.2.1]heptane-2-carbonitrile

This procedure involves the hydrocyanation of bicyclo[2.2.1]hept-2-ene.

Materials:

  • Bicyclo[2.2.1]hept-2-ene

  • Hydrogen Cyanide (HCN) (EXTREME CAUTION: Highly Toxic)

  • (-)-Pd(diop)₂ (catalyst)

  • (+)-diop (ligand)

  • Benzene (B151609) (CAUTION: Carcinogen)

  • Nitrogen gas (N₂)

Procedure:

  • Purge a 100-mL bomb reactor with nitrogen gas.

  • In the reactor, combine (-)-Pd(diop)₂ (0.1 g, 0.09 mmol), (+)-diop (0.3 g, 0.6 mmol), bicyclo[2.2.1]hept-2-ene (6 g, 64 mmol), and benzene (25 mL).

  • Carefully add hydrogen cyanide (1.25 mL, 32 mmol) to the mixture.

  • Seal the bomb and heat it at 120 °C for 18 hours.

  • After cooling, carefully vent the reactor and remove benzene and any unreacted HCN by distillation.

  • Purify the residue by bulb-to-bulb distillation (120–140 °C, 14 Torr) to obtain exo-Bicyclo[2.2.1]heptane-2-carbonitrile as a colorless liquid which solidifies upon standing.

This protocol was adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling highly toxic and carcinogenic materials.

Synthesis of endo-Bicyclo[2.2.1]heptane-2-carbonitrile

The synthesis of the endo isomer often results from the Diels-Alder reaction of cyclopentadiene (B3395910) and acrylonitrile (B1666552), which typically yields a mixture of exo and endo isomers. The endo isomer can then be isolated by fractional distillation[13].

Materials:

  • Cyclopentadiene (freshly cracked)

  • Acrylonitrile

  • Appropriate solvent (e.g., toluene)

Procedure:

  • Combine freshly cracked cyclopentadiene with acrylonitrile in a suitable reaction vessel.

  • The reaction can be carried out neat or in a solvent. The reaction is often exothermic and may require cooling.

  • After the reaction is complete (monitored by GC or TLC), the resulting mixture of exo and endo isomers is subjected to fractional distillation to separate the two isomers.

Synthesis of Adamantane-1-carbonitrile

This synthesis can be achieved from adamantane-1-carboxaldehyde oxime.

Materials:

  • Adamantane-1-carboxaldehyde oxime

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Carbon tetrachloride)

Procedure:

  • A solution of adamantane-1-carboxaldehyde oxime in a suitable solvent is treated with N-bromosuccinimide.

  • The reaction mixture is typically stirred at room temperature until the reaction is complete.

  • Work-up involves washing the reaction mixture and removing the solvent to yield Adamantane-1-carbonitrile[14].

DPP-4 Inhibition Assay

A general protocol for screening compounds for DPP-4 inhibitory activity using a fluorescence-based assay.

Materials:

  • DPP-4 enzyme (human recombinant)

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In the wells of the microplate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or solvent (for control wells).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Research Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation Starting_Materials Bicyclo[2.2.1]hept-2-ene / Cyclopentadiene + Acrylonitrile Reaction Hydrocyanation / Diels-Alder Starting_Materials->Reaction Product exo / endo-Bicyclo[2.2.1]heptane-2-carbonitrile Reaction->Product Purification Distillation Product->Purification Spectroscopy NMR, MS DPP4_Assay DPP-4 Inhibition Assay Spectroscopy->DPP4_Assay Purification->Spectroscopy IC50 IC50 Determination DPP4_Assay->IC50

Caption: A generalized workflow for the synthesis, analysis, and biological evaluation of this compound derivatives.

logical_comparison Target This compound Properties Physicochemical & Computational Properties Target->Properties Spectra Spectroscopic Data (NMR, MS) Target->Spectra Bioactivity Biological Activity (DPP-4 Inhibition) Target->Bioactivity Alternative1 Bicyclo[2.2.2]octane-2-carbonitrile Alternative1->Properties Alternative1->Spectra Alternative1->Bioactivity Alternative2 Adamantane-1-carbonitrile Alternative2->Properties Alternative2->Spectra Alternative2->Bioactivity

Caption: A logical diagram illustrating the comparative analysis of the target compound and its alternatives based on key properties.

References

A Comparative Guide to the Biological Activity of Bicyclo[2.2.1]heptane-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic system, has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure. This framework can effectively orient substituents in precise spatial arrangements, making it a valuable template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of bicyclo[2.2.1]heptane-2-carbonitrile analogs, focusing on their potential as enzyme inhibitors and receptor modulators. We present quantitative data from published studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A notable biological activity of this compound analogs is the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, making it an attractive target for the treatment of type 2 diabetes.

One such analog, Neogliptin , a 2-azabicyclo[2.2.1]heptane-based compound, has demonstrated potent DPP-4 inhibitory activity.[1][2]

Quantitative Comparison of DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of Neogliptin against DPP-4, compared to established drugs.

CompoundTargetIC50 (nM)Source
Neogliptin (analog 12a) DPP-4 16.8 ± 2.2 [1][2]
VildagliptinDPP-462.1 ± 3.5[1][2]
SitagliptinDPP-435.4 ± 2.9[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As the data indicates, Neogliptin is a more potent inhibitor of DPP-4 in vitro compared to both Vildagliptin and Sitagliptin.[1][2]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a typical method for determining the DPP-4 inhibitory activity of test compounds.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Test compounds (e.g., this compound analogs)

  • Positive control inhibitor (e.g., Sitagliptin)

  • Assay buffer: Tris-HCl buffer (pH 8.0)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the test compound solution.

    • Add the DPP-4 enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a microplate reader. The increase in fluorescence corresponds to the cleavage of the AMC group from the substrate by DPP-4.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The bicyclo[2.2.1]heptane framework is also a key structural motif in ligands targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for treating neurological disorders, pain, and inflammation.[3] Analogs of the potent nAChR agonist epibatidine, which features a 7-azabicyclo[2.2.1]heptane core, have been synthesized and evaluated for their binding affinity and functional activity at various nAChR subtypes.[4]

While specific quantitative data for this compound analogs as nAChR modulators is not as readily available in the public domain, the established activity of related structures suggests this is a promising area of investigation.

Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines)

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2 subtypes)

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype according to standard laboratory procedures.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a sufficient time to allow binding to reach equilibrium. The incubation temperature and duration will depend on the specific receptor subtype and radioligand used.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding (in the absence of the unlabeled ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the Ki (inhibitory constant) or IC50 value for the test compound.

Antiviral Activity

Derivatives of the bicyclo[2.2.1]heptane scaffold have also been investigated for their potential as antiviral agents.[5][6][7][8] The rigid carbocyclic framework can mimic the ribose sugar of nucleosides, leading to the development of carbocyclic nucleoside analogs that can interfere with viral replication.[5] While specific data for this compound analogs is emerging, this remains an active area of research.

Experimental Protocol: General Antiviral Plaque Reduction Assay

This protocol provides a general method for assessing the ability of a compound to inhibit the replication of a plaque-forming virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Test compounds

  • Cell culture medium

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and allow them to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow the virus to adsorb to the cells for a specific period.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to develop (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells and stain them with a solution like crystal violet. The viable cells will be stained, while the areas of cell death due to viral replication (plaques) will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC50 (50% effective concentration), the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathway and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degradation This compound Analogs This compound Analogs This compound Analogs->DPP-4 inhibit Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises Experimental_Workflow_DPP4_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Test Compound Dilutions D Add Compound and Enzyme to Plate A->D B Prepare DPP-4 Enzyme Solution B->D C Prepare Substrate (Gly-Pro-AMC) F Add Substrate to Initiate Reaction C->F E Incubate D->E E->F G Measure Fluorescence Over Time F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J Experimental_Workflow_nAChR_Binding cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare nAChR Membranes D Combine Membranes, Radioligand, and Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Incubate to Equilibrium D->E F Filter to Separate Bound/Free Ligand E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine % Displacement H->I J Calculate Ki or IC50 I->J

References

A Spectroscopic Showdown: Unmasking the Isomers of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the endo- and exo- isomers of bicyclo[2.2.1]heptane-2-carbonitrile reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the distinct stereochemical orientation of the nitrile group, provide a clear method for their differentiation and characterization.

This guide provides a comprehensive analysis of the spectroscopic data for the two isomers, intended for researchers, scientists, and professionals in drug development. The rigid bicyclic framework of these molecules makes them valuable building blocks in medicinal chemistry, and a precise understanding of their structure is paramount for their application.

Spectroscopic Data Comparison

The key to distinguishing between the endo- and exo- isomers lies in the subtle yet significant shifts in their spectroscopic signals. The spatial arrangement of the nitrile group relative to the bicyclic core influences the magnetic environment of the protons and carbons, leading to unique chemical shifts in NMR spectroscopy. Similarly, the vibrational modes of the molecule are affected, resulting in characteristic IR absorption bands. Mass spectrometry further aids in their identification through distinct fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shifts for endo-Bicyclo[2.2.1]heptane-2-carbonitrile

Carbon AtomChemical Shift (ppm)
C142.5
C230.8
C330.1
C436.6
C528.5
C622.8
C735.1
CN123.5
Solvent: CDCl₃. Data sourced from SpectraBase.[1]

The chemical shifts of the bridgehead carbons (C1 and C4) and the carbon bearing the nitrile group (C2) are particularly sensitive to the endo/exo configuration. Further research to obtain and compare the ¹³C NMR spectrum of the exo-isomer would provide a definitive method for differentiation.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of both isomers is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2240-2260 cm⁻¹. While the exact position of this peak may vary slightly between the two isomers, the C-H stretching and bending vibrations of the bicyclic alkane framework will also show subtle differences. A comparative analysis of the fingerprint region (below 1500 cm⁻¹) would likely reveal unique absorption patterns for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. The electron ionization (EI) mass spectrum of exo-bicyclo[2.2.1]heptane-2-carbonitrile has been reported.

Table 2: Key Fragments in the Mass Spectrum of exo-Bicyclo[2.2.1]heptane-2-carbonitrile

m/zPutative Fragment
121Molecular Ion [M]⁺
94[M - HCN]⁺
67[C₅H₇]⁺
66[C₅H₆]⁺ (Cyclopentadiene)

The fragmentation pattern is influenced by the stereochemistry, which can affect the stability of the resulting fragment ions. A comparison with the mass spectrum of the endo-isomer would be necessary to identify any diagnostic differences in fragmentation pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound isomers.

Synthesis: Diels-Alder Reaction and Catalytic Hydrogenation

A common route to the bicyclo[2.2.1]heptane framework is through a Diels-Alder reaction, followed by reduction of the resulting double bond.[2]

  • Diels-Alder Reaction: Cyclopentadiene is reacted with acrylonitrile (B1666552) in a [4+2] cycloaddition reaction. This reaction typically yields a mixture of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carbonitrile. The endo isomer is often the major product under kinetic control.

  • Separation of Isomers (Optional): The endo and exo isomers of the unsaturated nitrile can be separated by fractional distillation or column chromatography.

  • Catalytic Hydrogenation: The unsaturated bicyclic nitrile (either as a mixture or as separated isomers) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and hydrogenated over a palladium on carbon (Pd/C) catalyst. This step reduces the double bond to yield the saturated this compound isomers.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: As these compounds are likely solids or low-melting solids, they can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the nitrile stretch and the fingerprint region.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it between the two isomers.

Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Synthesis Diels-Alder Reaction (Cyclopentadiene + Acrylonitrile) Separation Isomer Separation (Fractional Distillation/Chromatography) Synthesis->Separation Hydrogenation Catalytic Hydrogenation Separation->Hydrogenation Purified_Endo Purified endo-Isomer Hydrogenation->Purified_Endo Purified_Exo Purified exo-Isomer Hydrogenation->Purified_Exo NMR NMR Spectroscopy (¹H and ¹³C) Purified_Endo->NMR IR IR Spectroscopy Purified_Endo->IR MS Mass Spectrometry Purified_Endo->MS Purified_Exo->NMR Purified_Exo->IR Purified_Exo->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Absorption Bands IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Characterization Isomer Characterization Compare_NMR->Characterization Compare_IR->Characterization Compare_MS->Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of this compound isomers.

References

A Comparative Guide to the Kinetic Studies of Nitrile Reactions: Hydrolysis and Reduction of Benzonitrile and Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of two common reactions involving nitriles: hydrolysis and reduction. Due to a lack of available kinetic data for reactions specifically involving Bicyclo[2.2.1]heptane-2-carbonitrile in the reviewed literature, this document focuses on well-studied model compounds: benzonitrile (B105546) (an aromatic nitrile) and acetonitrile (B52724) (an aliphatic nitrile). The data presented here offers a valuable reference for understanding the reactivity of the nitrile functional group and for designing kinetic experiments for related compounds.

I. Comparative Kinetic Data for Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. The reaction proceeds via an amide intermediate. The rate of hydrolysis is influenced by the structure of the nitrile and the reaction conditions.

Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of Benzonitrile

AcidTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
H₂SO₄100.2Varies with acid concentration113.8
HClO₄100.2Varies with acid concentration114.2
HCl100.2Varies with acid concentration110.9

Data extracted from a study on the acid-catalyzed hydrolysis of benzonitrile. The rate constants are dependent on the acid concentration and are thus presented as ranges in the original literature. The activation energies provide a basis for comparison.[1]

Table 2: Kinetic Data for the Alkaline Hydrolysis of Acetonitrile

Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
252.0 x 10⁻⁵Not explicitly provided in the search result
50Not explicitly provided in the search resultNot explicitly provided in the search result

Note: Specific kinetic data for the alkaline hydrolysis of acetonitrile was limited in the search results. The provided rate constant is from a study on the base hydrolysis of coordinated acetonitrile, which reports a significant rate enhancement compared to the free nitrile.[2] A more general study on the hydrolysis of aliphatic nitriles in concentrated hydrochloric acid suggests a large decrease in activation energy with increasing acid concentration.[3]

II. Comparative Kinetic Data for Nitrile Reduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄).

Table 3: Kinetic Data for the Reduction of Benzonitrile and Aliphatic Nitriles

NitrileReducing AgentReaction ConditionsObservations on Rate
BenzonitrileRaney Nickel328–358 K, 500–2000 kPa H₂The reaction was found to be first order with respect to hydrogen partial pressure and benzonitrile concentration. The activation energy was found to be 60.27 kJ mol⁻¹.[4]
Aromatic Nitriles (general)Diisopropylaminoborane (B2863991)/LiBH₄Ambient or refluxing THFReductions of benzonitriles with electron-withdrawing groups are generally faster than those with electron-donating groups.[5][6]
Aliphatic Nitriles (general)Diisopropylaminoborane/LiBH₄Not specifiedCan be effectively reduced.[5][6]

III. Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are representative procedures for monitoring the hydrolysis of nitriles.

Experimental Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of benzonitrile.

Materials:

  • Benzonitrile

  • Concentrated sulfuric acid (or other strong acid)

  • Distilled water

  • Thermostated water bath

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of the chosen acid at various concentrations.

  • Prepare a stock solution of benzonitrile in a suitable solvent (e.g., ethanol).

  • To initiate a kinetic run, add a small aliquot of the benzonitrile stock solution to a thermostated solution of the acid in a quartz cuvette.

  • Immediately place the cuvette in the UV-Vis spectrophotometer, also thermostated at the desired temperature.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities. The progress of the hydrolysis of benzonitrile can be followed by monitoring the disappearance of the benzonitrile absorption band or the appearance of the benzoic acid absorption band.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

  • The second-order rate constant can be determined by measuring k_obs at various acid concentrations.

This protocol is based on the general methodology described for kinetic studies of hydrolysis reactions.[1]

Experimental Protocol 2: Alkaline Hydrolysis of Acetonitrile

Objective: To determine the rate constant for the alkaline hydrolysis of acetonitrile.

Materials:

  • Acetonitrile

  • Sodium hydroxide (B78521) solution of known concentration

  • Distilled water

  • Thermostated reaction vessel

  • Gas chromatograph (GC) or a method for titrating ammonia (B1221849)

  • Syringes for sampling

Procedure:

  • Place a known volume of a standardized sodium hydroxide solution into a thermostated reaction vessel.

  • Add a known amount of acetonitrile to the solution to start the reaction.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot, for example, by neutralizing the base with a known amount of acid.

  • Analyze the concentration of acetonitrile remaining or the concentration of acetate (B1210297) or ammonia formed. Gas chromatography can be used to measure the concentration of acetonitrile. Alternatively, the ammonia produced can be distilled and titrated.

  • The rate constant can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law. For a second-order reaction, a plot of 1/[acetonitrile] versus time will yield a straight line with a slope equal to the rate constant.

This protocol is a general procedure for monitoring the kinetics of alkaline hydrolysis.

IV. Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the generally accepted mechanisms for nitrile hydrolysis and reduction, as well as a logical workflow for selecting a nitrile reduction method.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A Nitrile Protonated_Nitrile Protonated Nitrile Nitrile_A->Protonated_Nitrile + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Nitrile->Carbocation Imidic_Acid Imidic Acid Carbocation->Imidic_Acid + H₂O, - H⁺ Protonated_Amide Protonated Amide Imidic_Acid->Protonated_Amide Tautomerization Amide Amide Protonated_Amide->Amide - H⁺ Protonated_Carbonyl Protonated Carbonyl of Amide Amide->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid_A Carboxylic Acid + NH₄⁺ Tetrahedral_Intermediate_A->Carboxylic_Acid_A - NH₃, + H⁺ Nitrile_B Nitrile Anionic_Intermediate Anionic Intermediate Nitrile_B->Anionic_Intermediate + OH⁻ Imidate Imidate Anionic_Intermediate->Imidate + H₂O, - OH⁻ Amide_B Amide Imidate->Amide_B Tautomerization Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate Carboxylate + NH₃ Tetrahedral_Intermediate_B->Carboxylate - NH₂⁻, + H₂O

Figure 1: Generalized mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Reduction_Mechanism Nitrile Nitrile (R-C≡N) Imine_Complex Intermediate Imine-Metal Complex Nitrile->Imine_Complex + [H⁻] (from LiAlH₄) Amine_Complex Intermediate Amine-Metal Complex Imine_Complex->Amine_Complex + [H⁻] (from LiAlH₄) Primary_Amine Primary Amine (R-CH₂NH₂) Amine_Complex->Primary_Amine Aqueous Workup

Figure 2: Simplified mechanism for the reduction of a nitrile with LiAlH₄.

Logical_Workflow Start Select Nitrile Reduction Method Functional_Group_Tolerance Are sensitive functional groups present? Start->Functional_Group_Tolerance Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) Functional_Group_Tolerance->Catalytic_Hydrogenation Yes Hydride_Reduction Hydride Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) Functional_Group_Tolerance->Hydride_Reduction No Scale Reaction Scale? Catalytic_Hydrogenation->Scale Chemoselectivity Is chemoselectivity required? Hydride_Reduction->Chemoselectivity Mild_Hydride_Reagents Milder Hydride Reagents (e.g., NaBH₄/CoCl₂, Diisopropylaminoborane) Chemoselectivity->Mild_Hydride_Reagents Yes Strong_Hydride_Reagents Strong Hydride Reagents (e.g., LiAlH₄) Chemoselectivity->Strong_Hydride_Reagents No Mild_Hydride_Reagents->Scale Strong_Hydride_Reagents->Scale Flow_Chemistry Consider Flow Chemistry for large scale Scale->Flow_Chemistry Large Batch_Reaction Batch Reaction Scale->Batch_Reaction Small/Medium

Figure 3: Decision workflow for selecting a nitrile reduction method.

V. Conclusion

References

A Comparative Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane (norbornane) scaffold is a key structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. The carbonitrile derivative, Bicyclo[2.2.1]heptane-2-carbonitrile, serves as a valuable building block for the synthesis of more complex molecules. This guide provides a comparative analysis of three synthetic routes to this target compound: the traditional Diels-Alder reaction followed by hydrogenation, and two more recent, innovative methods—a direct hydrocyanation of norbornene and a pyridine-boronyl radical-catalyzed cycloaddition. The comparison focuses on key performance metrics such as yield, stereoselectivity, and reaction conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The efficiency and practicality of a synthetic route are paramount in research and development. The following table summarizes the key quantitative data for the three benchmarked routes to this compound, offering a clear comparison of their respective advantages and disadvantages.

ParameterRoute 1: Diels-Alder & HydrogenationRoute 2: Direct HydrocyanationRoute 3: Pyridine-Boronyl Radical-Catalyzed Cycloaddition
Starting Materials Cyclopentadiene (B3395910), Acrylonitrile (B1666552)Bicyclo[2.2.1]hept-2-ene (Norbornene), Hydrogen CyanideBicyclo[2.1.0]pentane derivative, Alkene (for derivative synthesis)
Number of Steps 211
Overall Yield Moderate to High (Step-wise yields vary)77% (exo-isomer)87% (for a substituted derivative)
Stereoselectivity Mixture of endo/exo isomers in Diels-Alder stepPredominantly exo-isomerDiastereomeric ratio (d.r.) = 1.5:1 (for a substituted derivative)
Key Reagents Pd/C (for hydrogenation)Palladium or Nickel catalyst, DIOP ligandBoronate ester, Pyridine derivative
Reaction Temperature Diels-Alder: Room Temp. to 185°C; Hydrogenation: Room Temp.120°C30°C - 60°C
Reaction Time Diels-Alder: Several hours; Hydrogenation: Several hours18 hours12 hours
Key Advantages Utilizes readily available starting materials.Atom-economical, one-step synthesis.High yield, mild conditions.
Key Disadvantages Two-step process, potential for stereoisomeric mixtures.Use of highly toxic hydrogen cyanide.Requires synthesis of a specialized bicyclo[2.1.0]pentane starting material.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. The following sections provide the methodologies for the three benchmarked syntheses.

Route 1: Diels-Alder Reaction and Subsequent Hydrogenation

This traditional two-step approach first involves the [4+2] cycloaddition of cyclopentadiene and acrylonitrile to form 5-norbornene-2-carbonitrile, which is then hydrogenated to the saturated target compound.

Step 1: Synthesis of 5-Norbornene-2-carbonitrile via Diels-Alder Reaction

  • Procedure: In a sealed tube, freshly cracked cyclopentadiene (1.1 equivalents) and acrylonitrile (1.0 equivalent) are heated to 185°C for a specified time. The reaction mixture is then cooled and dissolved in a suitable solvent like ethyl acetate (B1210297) for analysis. Purification is typically performed by column chromatography. The ratio of endo to exo isomers is determined by GC/MS and NMR analysis. The reaction can also be carried out at lower temperatures, which generally favors the formation of the endo isomer.

Step 2: Catalytic Hydrogenation of 5-Norbornene-2-carbonitrile

  • Procedure: The mixture of endo- and exo-5-norbornene-2-carbonitrile is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete, as monitored by TLC or GC. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Route 2: Direct Hydrocyanation of Bicyclo[2.2.1]hept-2-ene

This method provides a direct, one-step route to the target molecule through the addition of hydrogen cyanide across the double bond of norbornene.

  • Procedure: In a 100-mL bomb previously purged with nitrogen, place (–)-Pd(diop)₂ (0.09 mmol), (+)-diop (0.6 mmol), bicyclo[2.2.1]hept-2-ene (64 mmol), hydrogen cyanide (32 mmol), and benzene (B151609) (25 mL). The bomb is sealed and heated at 120°C for 18 hours. After cooling, the benzene and any unreacted hydrogen cyanide are removed by distillation. The residue is then purified by bulb-to-bulb distillation (120–140°C, 14 Torr) to give exo-Bicyclo[2.2.1]heptane-2-carbonitrile.[1]

Route 3: Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition

This novel approach utilizes a pyridine-assisted boronyl radical catalysis for the cycloaddition of a bicyclo[2.1.0]pentane with an alkene to construct the bicyclo[2.2.1]heptane framework. While the provided example is for a substituted derivative, the general principle represents a new synthetic strategy.

  • Procedure A (for a substituted derivative): To an oven-dried, 10 mL Schlenk tube containing a magnetic stir bar under a nitrogen atmosphere, sequentially add boronate ester B6 (15 mol %), methyl isonicotinate (B8489971) P3 (25 mol %), a bicyclo[2.1.0]pentane substrate (1.0 equiv), and an alkene substrate (2.0 equiv), followed by the addition of anhydrous dichloromethane (B109758) (0.1 mL). The reaction mixture is then heated at 30°C for 12 hours.[2]

  • Procedure B (for a substituted derivative): To an oven-dried, 10 mL Schlenk tube containing a magnetic stir bar under a nitrogen atmosphere, sequentially add boronate ester B1 (30 mol %), methyl isonicotinate P1 (50 mol %), a bicyclo[2.1.0]pentane substrate (1.0 equiv), and an alkene substrate (2.0 equiv), followed by the addition of anhydrous anisole (B1667542) (0.1 mL). The reaction mixture is then heated at 60°C for 12 hours.[2]

Visualization of Synthetic Workflows

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Traditional_Diels_Alder_Route cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation Cyclopentadiene Cyclopentadiene 5-Norbornene-2-carbonitrile 5-Norbornene-2-carbonitrile Cyclopentadiene->5-Norbornene-2-carbonitrile [4+2] Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->5-Norbornene-2-carbonitrile Bicyclo_heptane_carbonitrile This compound 5-Norbornene-2-carbonitrile->Bicyclo_heptane_carbonitrile Catalytic Hydrogenation H2_PdC H2, Pd/C H2_PdC->Bicyclo_heptane_carbonitrile

Caption: Workflow for the traditional two-step synthesis.

Direct_Hydrocyanation_Route Norbornene Norbornene Bicyclo_heptane_carbonitrile This compound Norbornene->Bicyclo_heptane_carbonitrile Direct Hydrocyanation HCN HCN, Pd or Ni catalyst HCN->Bicyclo_heptane_carbonitrile

Caption: Workflow for the one-step direct hydrocyanation.

Radical_Cycloaddition_Route BCP_derivative Bicyclo[2.1.0]pentane derivative Bicyclo_heptane_derivative Substituted Bicyclo[2.2.1]heptane- 2-carbonitrile BCP_derivative->Bicyclo_heptane_derivative [2π + 2σ] Cycloaddition Alkene Alkene Alkene->Bicyclo_heptane_derivative Catalyst Pyridine-Boronyl Radical Catalyst Catalyst->Bicyclo_heptane_derivative

Caption: Workflow for the pyridine-boronyl radical-catalyzed cycloaddition.

References

In Silico Modeling of Bicyclo[2.2.1]heptane-based Scaffolds: A Comparative Guide to DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework is a rigid and structurally unique scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide provides an objective comparison of the in silico modeling and experimental performance of a novel inhibitor based on a 2-azabicyclo[2.2.1]heptane scaffold, Neogliptin, against the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Vildagliptin and Sitagliptin. DPP-4 is a key therapeutic target for the management of type 2 diabetes mellitus.

Performance Comparison of DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of Neogliptin and its market-leading alternatives against the DPP-4 enzyme. The data is extracted from a study focused on the design and evaluation of Neogliptin, a novel compound featuring a 2-azabicyclo[2.2.1]heptane core.[1][2]

CompoundScaffoldIC50 (nM)
Neogliptin (Compound 12a) 2-Azabicyclo[2.2.1]heptane 16.8 ± 2.2
VildagliptinPyrrolidine-2-carbonitrileMore potent than Sitagliptin, less than Neogliptin[1][2]
SitagliptinBeta-amino acid derivativeLess potent than Neogliptin and Vildagliptin[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental and Computational Protocols

The discovery of Neogliptin was facilitated by a combination of molecular modeling and chemical synthesis. The following sections detail the methodologies employed in the in silico evaluation of these compounds.

Molecular Modeling Protocol

The in silico analysis was performed to predict the binding affinity and interaction of the designed compounds with the active site of the DPP-4 enzyme.

1. Protein Preparation:

  • The crystal structure of the DPP-4 enzyme in complex with a known inhibitor was obtained from the Protein Data Bank.

  • The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This involved:

    • Removal of water molecules and co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states.

    • Optimization of the hydrogen-bonding network.

    • A restrained minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • The three-dimensional structures of the bicyclo[2.2.1]heptane-based compounds and the reference inhibitors were generated.

  • The ligands were prepared using the LigPrep module of the Schrödinger suite. This process included:

    • Generation of possible ionization states at a physiological pH range.

    • Generation of tautomers and stereoisomers.

    • A conformational search to identify low-energy conformers.

3. Molecular Docking:

  • Molecular docking studies were performed to predict the binding pose and affinity of the ligands within the DPP-4 active site.

  • The Glide module of the Schrödinger suite was used for the docking calculations.

  • A receptor grid was generated around the active site of the prepared DPP-4 structure.

  • The ligands were docked into the receptor grid using the Standard Precision (SP) and/or Extra Precision (XP) docking modes.

  • The resulting poses were scored based on the GlideScore docking function, which estimates the binding free energy. The top-ranked poses for each ligand were analyzed for their interactions with key residues in the active site.

Visualizing the Computational Workflow

The following diagram illustrates the typical in silico workflow for the structure-based design of novel inhibitors, as applied in the development of Neogliptin.

Computational_Workflow cluster_screening Virtual Screening cluster_evaluation Evaluation & Synthesis PDB Protein Data Bank (DPP-4 Structure) Protein_Prep Protein Preparation (Addition of H, Optimization) PDB->Protein_Prep Ligand_Design Ligand Design (Bicyclo[2.2.1]heptane Scaffold) Ligand_Prep Ligand Preparation (Ionization states, Tautomers) Ligand_Design->Ligand_Prep Docking Molecular Docking (Glide) Protein_Prep->Docking Ligand_Prep->Docking Scoring Pose Scoring & Analysis (GlideScore) Docking->Scoring Hit_Selection Hit Selection (Top-scoring compounds) Scoring->Hit_Selection Synthesis Chemical Synthesis Hit_Selection->Synthesis Bioassay Biological Assay (IC50 Determination) Synthesis->Bioassay

Caption: A flowchart of the structure-based drug design workflow.

Signaling Pathway of DPP-4 Inhibition

The diagram below illustrates the signaling pathway affected by DPP-4 inhibitors. By inhibiting DPP-4, these drugs prevent the degradation of incretin (B1656795) hormones (GLP-1 and GIP), leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.

DPP4_Signaling_Pathway cluster_input Stimulus cluster_hormones Incretin Hormones cluster_enzyme Enzymatic Regulation cluster_effects Physiological Effects Food Food Intake GLP1_GIP GLP-1 & GIP Release (from Intestine) Food->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Active Inactive Inactive GLP-1 & GIP DPP4->Inactive Degradation Inhibitor Bicyclo[2.2.1]heptane-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

References

A Comparative Analysis of Bicyclo[2.2.1]heptane-2-carbonitrile and Its Unsaturated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane scaffold, commonly known as the norbornane (B1196662) system, is a cornerstone in medicinal chemistry and materials science. Its well-defined three-dimensional structure provides a unique platform for the spatial arrangement of functional groups, influencing pharmacokinetic and pharmacodynamic properties.[1] This guide presents a comparative analysis of Bicyclo[2.2.1]heptane-2-carbonitrile and its primary unsaturated analog, Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, focusing on their synthesis, physicochemical properties, and known biological activities to inform future research and development.

Structural and Physicochemical Comparison

The fundamental difference between this compound and its analog lies in the saturation of the bicyclic core. The introduction of a double bond in the C5-C6 position of the Bicyclo[2.2.1]hept-5-ene-2-carbonitrile molecule introduces conformational constraints and alters its electronic properties. This structural change is reflected in their physicochemical characteristics.

The following table summarizes the key physicochemical properties of the two compounds. The presence of the double bond in the unsaturated analog generally leads to a slightly higher boiling point and density.

PropertyThis compound (Saturated)Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Unsaturated)
Molecular Formula C₈H₁₁N[2]C₈H₉N[3]
Molar Mass 121.18 g/mol [2]119.16 g/mol [4]
Boiling Point 73-75 °C @ 10 mmHg[5]205.2 °C @ 760 mmHg[6]
Density ~1.01 g/cm³[7]~1.06 g/cm³[6]
Appearance Solid[8]Colorless to pale yellow liquid[3][4]
Solubility Data not widely availableModerately soluble in organic solvents; limited solubility in water[3][4]
Octanol/Water Partition Coefficient (LogP) Data not available1.4 - 1.72[4][9]

Synthesis Overview

The primary route for synthesizing these bicyclic systems is the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[2]

  • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Unsaturated Analog): This compound is classically synthesized via the [4+2] cycloaddition of cyclopentadiene (B3395910) (the diene) and acrylonitrile (B1666552) (the dienophile). This reaction typically produces a mixture of endo and exo isomers, with the endo product often being the kinetic favorite.[10]

  • This compound (Saturated Analog): The saturated analog can be obtained through the catalytic hydrogenation of the unsaturated Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This process reduces the double bond, yielding the saturated norbornane framework.[2] Alternatively, a Diels-Alder reaction using a saturated diene equivalent, though less common, could be envisioned.

G start Starting Materials da Diels-Alder Cycloaddition start->da Cyclopentadiene + Acrylonitrile unsat Unsaturated Analog (Bicyclo[2.2.1]hept-5-ene-2-carbonitrile) da->unsat hydro Catalytic Hydrogenation unsat->hydro eval Physicochemical & Biological Evaluation unsat->eval sat Saturated Analog (this compound) hydro->sat sat->eval

Comparative Reactivity and Biological Activity

The electronic and structural differences between the saturated and unsaturated analogs suggest distinct reactivity profiles. The double bond in Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is strained and thus exhibits exceptional reactivity towards various reagents, a feature that can be exploited for further functionalization. The nitrile group in both molecules is a versatile functional handle, susceptible to nucleophilic addition and reduction.[4]

While the bicyclo[2.2.1]heptane scaffold is prevalent in many biologically active molecules, including enzyme inhibitors and receptor antagonists, specific biological data for the parent this compound is sparse in publicly available literature.[1][7] The U.S. Emergency Planning and Community Right-to-Know Act does, however, classify it as an extremely hazardous substance, warranting caution in handling.[8]

In contrast, a study has reported significant in vitro antioxidant properties for the unsaturated analog, Bicyclo[2.2.1]hept-5-ene-2-carbonitrile , isolated from the plant Vitex negundo. The compound demonstrated dose-dependent scavenging of various free radicals, including DPPH, superoxide, and hydroxyl radicals.

Antioxidant AssayMax. Activity (% Inhibition)Concentration
DPPH Radical Scavenging 95%120 µg/mL
Superoxide Radical Scavenging 69.76%500 µg/mL
Hydroxyl Radical Scavenging 67.09%500 µg/mL
Hydrogen Peroxide Scavenging 75%120 µg/mL
Iron Reducing Power 70%120 µg/mL
Data sourced from a study on compounds isolated from Vitex negundo.

DPPH_Assay

No comparable antioxidant data has been found for the saturated this compound, preventing a direct quantitative comparison of biological activity in this domain.

Experimental Protocols

General Protocol for Diels-Alder Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

This protocol is adapted from procedures described for the cycloaddition of cyclopentadiene and α-chloroacrylonitrile.[2]

  • Preparation of Reactants: Freshly distill cyclopentadiene from dicyclopentadiene (B1670491) prior to use. Dissolve the dienophile, acrylonitrile, in a suitable solvent such as benzene (B151609) or toluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the solution of acrylonitrile.

  • Cycloaddition: Add the freshly distilled cyclopentadiene to the stirred solution of acrylonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction time can vary from several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of endo and exo isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol for DPPH Radical Scavenging Assay

This is a generalized protocol for determining antioxidant activity.

  • Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (Bicyclo[2.2.1]hept-5-ene-2-carbonitrile) in a suitable solvent.

  • Assay: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well.

  • Initiation of Reaction: Add a small volume of the different concentrations of the test compound to the wells. A control containing only the solvent instead of the test compound should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This compound and its unsaturated analog, Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, are structurally related compounds with distinct properties stemming from the presence or absence of a C5-C6 double bond. Their synthesis is readily achieved through well-established Diels-Alder and hydrogenation reactions. While both possess a rigid scaffold valuable for drug design, there is a notable gap in the direct comparative biological data. The demonstrated antioxidant activity of the unsaturated analog highlights a potential area for further investigation, particularly to determine if this activity is retained or modulated in the saturated system. Future studies directly comparing the in vitro and in vivo activities of these fundamental scaffolds are warranted to better guide their application in medicinal chemistry and materials science.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Bicyclo[2.2.1]heptane-2-carbonitrile, a compound recognized as an extremely hazardous substance in the United States.[1] Adherence to these protocols is critical for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, a face shield, and a flame-retardant lab coat.[2]
Work Area A certified chemical fume hood is mandatory for all handling and disposal steps.[2]
Emergency Equipment An accessible spill kit containing an absorbent material (e.g., sand or other noncombustible absorbent material), and an emergency eyewash and shower station.[3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: Hydrolysis for Neutralization

A primary method for the disposal of organic nitriles involves hydrolysis to convert them into less hazardous carboxylic acids.[4] This procedure should be performed with caution in a chemical fume hood.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Large beaker (at least 5 times the volume of the waste)

  • Stir plate and stir bar

  • pH indicator strips

Procedure:

  • Preparation: Place the beaker in a secondary container within the chemical fume hood.

  • Dilution: Cautiously dilute the this compound waste with water to a concentration of less than 5%.

  • Acidification: Slowly add a concentrated acid (e.g., HCl or H₂SO₄) to the diluted solution while stirring continuously. The goal is to facilitate the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This reaction is exothermic, so slow addition is crucial to control the temperature.

  • Heating: Gently heat the solution using a heating mantle to reflux. The reaction time will vary depending on the concentration and volume but should be continued until the nitrile is fully hydrolyzed. Monitor the reaction progress if analytical capabilities are available.

  • Neutralization: After cooling to room temperature, neutralize the acidic solution by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the pH is between 6 and 8. Use pH indicator strips to monitor the pH.

  • Final Disposal: The resulting neutralized solution, containing the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid salt, can now be collected in a properly labeled waste container for disposal through a licensed professional waste disposal service.[5][6]

Alternative Disposal Method: Incineration

If the hydrolysis procedure is not feasible, direct disposal via a licensed professional waste disposal service for incineration is the recommended alternative.

  • Packaging: Ensure the this compound waste is stored in a suitable, closed container that is clearly and accurately labeled.

  • Licensed Disposal: Contact a certified waste disposal company to arrange for the pickup and incineration of the chemical waste.[5] This should be done in accordance with all local, state, and federal regulations.

Spill Management

In the event of a spill, immediate action is required to contain and clean the area safely.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with sand or another noncombustible absorbent material.[3]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Management A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Bicyclo[2.2.1]heptane- 2-carbonitrile Waste B->C D Chemical Neutralization (Hydrolysis) C->D E Direct Incineration C->E If hydrolysis is not feasible F Neutralized Aqueous Waste D->F G Licensed Waste Disposal E->G F->G H Spill Occurs I Absorb with Inert Material H->I J Collect in Labeled Container I->J K Dispose as Hazardous Waste J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Bicyclo[2.2.1]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety, handling, and disposal protocols for Bicyclo[2.2.1]heptane-2-carbonitrile, a compound classified as an extremely hazardous substance in the United States. [1] Researchers, scientists, and drug development professionals should review and understand this information thoroughly before handling this chemical.

Hazard Identification and Physical Properties

This compound is a toxic and flammable compound that requires careful handling to mitigate risks. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation.

A summary of its key physical and chemical properties is provided in the table below:

PropertyValueSource
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2]
Appearance White to beige powder[2]
Boiling Point 73-75 °C @ 10 mm Hg[2]
Melting Point 43-45 °C[1]
Density ~0.8967 g/cm³ (estimate)[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. Recommendations vary for routine handling and emergency situations such as spills.

SituationRecommended PPE
Routine Handling Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Nitrile or Butyl rubber gloves. Regular glove changes are recommended. Body Protection: Flame-retardant lab coat. Respiratory Protection: Work in a certified chemical fume hood. For operations with a higher risk of aerosolization, a half-mask respirator with organic vapor cartridges is advised.
Emergency (Spill) Eye Protection: Full-face respirator. Hand Protection: Heavy-duty chemical resistant gloves (e.g., Butyl rubber). Body Protection: Fully-encapsulating, chemical-resistant suit. Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required for major spills or in areas with inadequate ventilation.

Respirator Cartridge Selection: For respiratory protection against the organic vapors of this compound, a respirator equipped with black-colored organic vapor cartridges is appropriate.

PPE_Selection cluster_routine Routine Handling cluster_emergency Emergency Spill Fume Hood Fume Hood Safety Goggles & Face Shield Safety Goggles & Face Shield Nitrile/Butyl Gloves Nitrile/Butyl Gloves Lab Coat Lab Coat SCBA SCBA Full-Face Respirator Full-Face Respirator Chemical Suit Chemical Suit Heavy-Duty Butyl Gloves Heavy-Duty Butyl Gloves Handling Task Handling Task Routine Handling Routine Handling Handling Task->Routine Handling Standard Procedures Emergency Spill Emergency Spill Handling Task->Emergency Spill Spill Occurs

PPE selection workflow for different handling scenarios.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Handling_Workflow Receipt Receipt Storage Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Inspect & Log Pre-Use Pre-Use Storage->Pre-Use Retrieve from designated area Handling Handling Perform all work in a chemical fume hood. Pre-Use->Handling Don appropriate PPE Post-Use Post-Use Handling->Post-Use Complete experiment Decontamination Decontamination Post-Use->Decontamination Clean work area & equipment Waste Collection Waste Collection Collect in a designated, labeled, sealed container. Decontamination->Waste Collection Segregate waste Neutralization & Disposal Neutralization & Disposal Waste Collection->Neutralization & Disposal Follow protocol

Operational workflow for this compound.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: Spill and Exposure

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid and Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Neutralization and Waste Management

Due to its hazardous nature, this compound must be neutralized before disposal. The following protocol is adapted from the alkaline hydrolysis of nitriles.[6][7]

Experimental Protocol: Alkaline Hydrolysis for Neutralization

Materials:

  • This compound waste

  • 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Appropriate workup and extraction solvents and reagents

Procedure:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reaction Mixture: Add the this compound waste to the flask, followed by ethanol or methanol (approximately 10 volumes relative to the waste).

  • Hydrolysis: While stirring, carefully add a 10% aqueous solution of NaOH or KOH (approximately 2 volumes relative to the waste).

  • Heating: Gently heat the mixture to reflux and maintain for a minimum of 16 hours to ensure complete hydrolysis. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the alcohol.

    • Dilute the residue with water and perform extractions with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a suitable acid (e.g., 1N HCl).

    • Extract the acidified aqueous layer with an organic solvent to isolate the resulting carboxylic acid.

  • Final Disposal: The neutralized aqueous solution and the extracted carboxylic acid should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.

References

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